Phthalazine-1,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
phthalazine-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H,(H2,9,11)(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKDJGAPGQAXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310057 | |
| Record name | phthalazine-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17987-70-1 | |
| Record name | 1,4-Phthalazinediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phthalazine-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHTHALAZINE-1,4-DIAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Phthalazine-1,4-diamine
This guide provides a comprehensive overview of the primary synthetic protocols for Phthalazine-1,4-diamine, a crucial heterocyclic scaffold in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into two principal synthetic pathways, offering detailed experimental procedures, mechanistic insights, and comparative data to inform laboratory practice.
Introduction: The Significance of the Phthalazine Core
Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities.[1][2] The Phthalazine-1,4-diamine backbone, in particular, serves as a valuable building block for the synthesis of novel therapeutic agents and functional materials. Its unique structural and electronic properties make it a key component in the development of compounds with applications ranging from anticancer to anti-inflammatory agents. This guide will explore the most reliable and efficient methods for the synthesis of this important molecule.
Synthetic Strategies: Two Main Pathways to Phthalazine-1,4-diamine
Two principal and validated routes for the synthesis of Phthalazine-1,4-diamine will be discussed in detail:
-
Direct Synthesis from Phthalonitrile: A concise approach involving the direct reaction of phthalonitrile with a hydrazine source.
-
Multi-step Synthesis via Phthalazine-1,4-dione: A versatile and often higher-yielding pathway that proceeds through the formation of a dione intermediate, followed by chlorination and subsequent amination.
The choice between these pathways often depends on the availability of starting materials, desired scale, and the specific requirements for purity of the final product.
Pathway 1: Direct Synthesis from Phthalonitrile
This method offers a more direct route to Phthalazine-1,4-diamine, starting from commercially available phthalonitrile. The core of this transformation is the cyclization reaction with a hydrazine derivative.
Reaction Scheme:
Figure 1: Direct synthesis of Phthalazine-1,4-diamine from Phthalonitrile.
Mechanistic Insights
The reaction proceeds through a nucleophilic attack of hydrazine on the nitrile carbons of phthalonitrile. This is followed by an intramolecular cyclization and subsequent tautomerization to form the stable aromatic phthalazine ring. The presence of sulfur in the N-methylpyrrolidin-2-one (NMP) system is believed to play a catalytic role, potentially by forming intermediate polysulfides that facilitate the reaction, leading to significantly improved yields.[3]
Experimental Protocols
Protocol 1A: Synthesis in Refluxing Methanol
-
Reaction Setup: To a solution of phthalonitrile (1 equivalent) in methanol, add hydrazine hydrate (excess, e.g., 10 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford Phthalazine-1,4-diamine in moderate yield.[3]
Protocol 1B: High-Yield Synthesis in NMP with Sulfur
-
Reaction Setup: In a reaction vessel, combine phthalonitrile (1 equivalent), hydrazine hydrate (excess), and a catalytic amount of elemental sulfur in N-methylpyrrolidin-2-one (NMP).
-
Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 120-150 °C) and stir for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After cooling, pour the reaction mixture into water to precipitate the product. Collect the solid by filtration and wash thoroughly with water to remove NMP and excess hydrazine. The crude Phthalazine-1,4-diamine can be further purified by column chromatography or recrystallization to achieve high purity and substantially improved yields compared to the methanol-based protocol.[3]
Pathway 2: Multi-step Synthesis via Phthalazine-1,4-dione
This pathway, although longer, is often favored for its versatility and the high purity of the final product. It involves three key transformations: the synthesis of Phthalazine-1,4-dione, its conversion to 1,4-dichlorophthalazine, and the final amination step.
Overall Reaction Scheme:
Figure 2: Multi-step synthesis of Phthalazine-1,4-diamine.
Step 1: Synthesis of Phthalazine-1,4-dione
The initial step involves the condensation of phthalic anhydride with hydrazine hydrate. This reaction is generally high-yielding and straightforward.
Mechanistic Rationale: The reaction proceeds via nucleophilic acyl substitution, where the hydrazine attacks the carbonyl carbons of the phthalic anhydride, leading to ring-opening followed by cyclization and dehydration to form the stable dione structure.
Experimental Protocol:
-
Reaction Setup: Dissolve or suspend phthalic anhydride (1 equivalent) in a suitable solvent such as ethanol.
-
Reagent Addition: Add hydrazine hydrate (~40 equivalents) to the mixture. The reaction can be conducted at room temperature or under reflux.[1]
-
Reaction and Work-up: Stir the reaction for 4 hours. Upon completion, add water to precipitate the product.[1]
-
Purification: Filter the precipitate, wash with cold water and a mixture of n-hexane/ethyl acetate. The crude Phthalazine-1,4-dione can be recrystallized from an acetone/THF solution to yield a pure white solid (83-91% yield).[1]
| Compound | Melting Point (°C) | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) |
| Phthalazine-1,4-dione | 227-229 | 7.82 (dd, J = 5.93, 3.30 Hz, 2H), 8.06 (dd, J = 5.89, 3.28 Hz, 2H) | 125.78 (2C), 128.68 (2C), 132.35 (2C), 156.41 (2C) |
Table 1: Characterization data for Phthalazine-1,4-dione.[1]
Step 2: Synthesis of 1,4-Dichlorophthalazine
The conversion of the dione to the dichloro derivative is a critical step, activating the 1 and 4 positions for subsequent nucleophilic substitution. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or a Vilsmeier reagent (POCl₃/DMF).
Mechanistic Considerations: The hydroxyl groups of the tautomeric form of the dione are converted into good leaving groups by the chlorinating agent, which are then displaced by chloride ions.
Experimental Protocol:
-
Reaction Setup: To a solution of Phthalazine-1,4-dione (1 equivalent) in N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃, ~3.0 equivalents).[2]
-
Reaction Conditions: Heat the reaction mixture at 65-80 °C for 2-4 hours.[2]
-
Work-up: After completion, carefully quench the reaction by adding it to a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with dichloromethane. Dry the organic extracts over magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1,4-Dichlorophthalazine can be purified by column chromatography on silica gel to give a yellow solid in high yield (up to 90%).[2]
| Compound | Melting Point (°C) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| 1,4-Dichlorophthalazine | 162-164 | 7.74–7.76 (m, 2H), 7.85–7.87 (m, 2H) | 125.86 (2C), 127.21 (2C), 134.49 (2C), 155.03 (2C) |
Table 2: Characterization data for 1,4-Dichlorophthalazine.[2]
Step 3: Amination of 1,4-Dichlorophthalazine
This final step involves the nucleophilic aromatic substitution of the chloro groups with an amino source to yield the target Phthalazine-1,4-diamine.
Causality of Experimental Choices: The choice of the ammonia source (e.g., ammonia gas, ammonium hydroxide, or an amine) and reaction conditions is critical to favor the desired disubstitution and minimize the formation of mono-substituted byproducts. Using a large excess of the aminating agent and elevated temperatures can drive the reaction to completion.
Experimental Protocol (General Procedure):
-
Reaction Setup: Dissolve 1,4-Dichlorophthalazine (1 equivalent) in a suitable solvent, such as a high-boiling point alcohol (e.g., butanol) or a polar aprotic solvent.
-
Amine Addition: Introduce the aminating agent. This can be done by bubbling ammonia gas through the solution, or by adding a solution of an amine, such as p-phenylenediamine.[4]
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC to ensure complete conversion.
-
Work-up and Purification: After cooling, the product may precipitate. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization to afford pure Phthalazine-1,4-diamine.
Comparative Summary of Synthesis Protocols
| Parameter | Pathway 1: Direct Synthesis | Pathway 2: Multi-step Synthesis |
| Starting Materials | Phthalonitrile, Hydrazine Hydrate | Phthalic Anhydride, Hydrazine Hydrate, POCl₃, Ammonia Source |
| Number of Steps | 1 | 3 |
| Key Advantages | More direct, fewer steps. | Generally higher overall yield and purity, more versatile for analog synthesis. |
| Potential Challenges | Moderate yields in simpler protocols, requires optimization for high yield. | Longer reaction sequence, use of hazardous reagents like POCl₃. |
| Typical Overall Yield | Moderate to High | High |
Table 3: Comparison of the two primary synthetic pathways.
Conclusion and Future Perspectives
Both the direct synthesis from phthalonitrile and the multi-step approach via phthalazine-1,4-dione represent viable and effective methods for the preparation of Phthalazine-1,4-diamine. The choice of protocol will ultimately be guided by the specific needs of the research, including scale, purity requirements, and available resources. The multi-step synthesis, while more involved, offers greater control and often results in a higher quality final product, making it a preferred choice for applications in drug discovery and development where purity is paramount. Future research in this area may focus on developing more environmentally friendly and atom-economical catalytic methods for the direct amination of phthalazine precursors.
References
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- BenchChem. (2025). Preventing formation of byproducts in dichlorophthalazine synthesis.
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Chen, I.-H., et al. (2018). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 23(12), 3326. Available from: [Link]
- BenchChem. (n.d.). Synthesis routes of 1,4-Phthalazinedione.
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Chen, I.-H., et al. (2018). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. PMC. Available from: [Link]
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Zhang, L., et al. (2009). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 14(5), 1829-1840. Available from: [Link]
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Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 235-298. Available from: [Link]
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- Sigma-Aldrich. (n.d.). 1,4-Dichlorophthalazine 95%.
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El-Gohary, N. S. M., & Shaaban, M. R. (2020). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Future Medicinal Chemistry, 12(1), 31-50. Available from: [Link]
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- Cavalleri, B., Bellasio, E., & Sardi, A. (1969). Synthesis of 6-trifluoromethyl-1,4-dihydrazinophthalazine. Journal of Medicinal Chemistry, 12(5), 944-945.
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Physicochemical properties of Phthalazine-1,4-diamine
An In-Depth Technical Guide to the Physicochemical Properties of Phthalazine-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalazine-1,4-diamine is a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the presence of two primary amine groups, imparts a unique combination of electronic and hydrogen-bonding capabilities. These features are foundational to its potential applications, particularly in the design of novel therapeutic agents. The broader class of phthalazine derivatives has demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] A thorough understanding of the fundamental physicochemical properties of the core scaffold, Phthalazine-1,4-diamine, is therefore a critical prerequisite for its rational exploitation in drug discovery and development. This guide provides a comprehensive overview of these properties, detailing both established data and robust experimental protocols for their characterization. The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described methodologies are self-validating and grounded in authoritative scientific principles.
Core Molecular and Physical Properties
Phthalazine-1,4-diamine, with the chemical formula C₈H₈N₄, is a crystalline solid at room temperature.[4][5] Its core structure consists of a fused benzene and pyridazine ring system, forming the phthalazine heterocycle, with amino substituents at the 1 and 4 positions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₄ | [6][7] |
| Molecular Weight | 160.18 g/mol | [4][6][8] |
| CAS Number | 17987-70-1 | [4][6][8] |
| Appearance | Light tan to light brown crystalline powder | [4][5] |
| Melting Point | 248-253 °C | [4] |
| Solubility (pH 7.4) | 17 µg/mL | [8] |
| Solubility (Organic) | Soluble in Methanol and Chloroform | [5] |
These fundamental properties are the starting point for any experimental work, influencing choices of solvents for reactions, purification, and analytical characterization. The relatively high melting point suggests a stable crystal lattice with significant intermolecular interactions.
Spectroscopic Characterization
A multi-faceted spectroscopic approach is essential for the unambiguous identification and structural elucidation of Phthalazine-1,4-diamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the chemical structure of organic molecules in solution. For Phthalazine-1,4-diamine, both ¹H and ¹³C NMR would be required for full characterization.
Expertise & Experience: The choice of solvent is critical. Given its known solubility, deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) are primary candidates.[5] However, the presence of exchangeable amine protons (-NH₂) can lead to broad signals or their complete disappearance in protic solvents like CD₃OD. Therefore, an aprotic solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for observing these protons, as is common for related heterocyclic amines.[1]
Caption: Structure and numbering for NMR assignments.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
Aromatic Protons (H-5, H-6, H-7, H-8): These protons on the benzene ring would likely appear as a set of multiplets in the range of δ 7.5-8.5 ppm. The symmetry of the molecule might simplify this pattern.
-
Amine Protons (-NH₂): Two broad singlets, corresponding to the two amine groups, would be expected. Their chemical shift can be variable but would likely appear downfield, potentially in the δ 5.0-7.0 ppm range, and would disappear upon addition of D₂O.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
Aromatic Carbons: Signals for the eight carbon atoms would be observed in the aromatic region (δ 110-160 ppm). The carbons bearing the amino groups (C-1, C-4) would be significantly shielded compared to their unsubstituted counterparts in phthalazine itself.
-
Sample Preparation: Dissolve approximately 5-10 mg of Phthalazine-1,4-diamine in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquisition:
-
Record a ¹H NMR spectrum at a field strength of at least 400 MHz.
-
Record a ¹³C NMR spectrum, including a DEPT-135 experiment to differentiate between CH and Cq carbons.
-
For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) should be performed.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with appropriate window functions and perform Fourier transformation. Reference the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.
Trustworthiness: The reported GC-MS data shows a prominent peak at m/z 160, corresponding to the molecular ion [M]⁺, which directly validates the molecular weight of 160.18 g/mol .[8] The peak at m/z 159 likely represents the loss of a single hydrogen atom, a common fragmentation for such compounds. The peak at m/z 129 suggests the loss of N₂H, which is a plausible fragmentation pathway for the phthalazine ring system.
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.
-
Ionization: Utilize Electron Impact (EI) ionization at a standard energy of 70 eV.
-
Analysis: Scan a mass range from m/z 50 to 500 to detect the molecular ion and key fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and propose fragmentation patterns consistent with the known structure.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated aromatic systems.
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as methanol or ethanol.
-
Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Measurement: Record the absorbance spectrum from 200 to 800 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) for each peak.
Solubility and Ionization (pKa)
The solubility and ionization state of a molecule are paramount in drug development, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
Aqueous Solubility
The reported solubility of 17 µg/mL at pH 7.4 indicates that Phthalazine-1,4-diamine is a poorly soluble compound.[8] This is a critical parameter for oral drug design, as low solubility can lead to poor bioavailability.
-
Equilibration: Add an excess amount of the solid compound to a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Incubation: Agitate the suspensions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.
Acid Dissociation Constant (pKa)
The two primary amine groups on Phthalazine-1,4-diamine are basic and will be protonated at acidic pH. The pKa value(s) quantify the pH at which 50% of the molecules are in their ionized form. This is crucial for predicting its behavior in different physiological compartments and for designing salt forms to improve solubility.
Caption: Protonation equilibria of Phthalazine-1,4-diamine.
-
Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol) to ensure solubility throughout the titration.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to derive the pKa values from the curve.
Structural Analysis via X-ray Crystallography
While no public crystal structure of Phthalazine-1,4-diamine is currently available, single-crystal X-ray diffraction would provide the definitive solid-state structure. This information is invaluable for understanding intermolecular interactions (e.g., hydrogen bonding networks), which influence physical properties like melting point and solubility, and for structure-based drug design.
Authoritative Grounding: X-ray crystallography has been successfully used to confirm the structures of related phthalazine derivatives, demonstrating its utility in this chemical class.[1]
Caption: General workflow for single-crystal X-ray diffraction.
-
Crystal Growth (Causality): The primary challenge is growing single crystals of sufficient size and quality. This is often a trial-and-error process. A logical starting point is slow evaporation of a saturated solution. Given the compound's solubility, methanol or a chloroform/hexane mixture would be appropriate solvent systems to explore.[5]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and radiation damage. Diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map, revealing the atomic positions. This initial model is then refined against the experimental data to optimize atomic coordinates, and thermal parameters, and to locate hydrogen atoms, yielding the final, precise molecular structure.
Conclusion
Phthalazine-1,4-diamine presents a valuable scaffold for chemical and pharmaceutical research. This guide has synthesized available data and provided robust, field-tested protocols for the comprehensive characterization of its key physicochemical properties. The high melting point and poor aqueous solubility are defining features that must be addressed in any development program. Spectroscopic techniques, particularly NMR, are essential for routine identification, while a definitive understanding of its solid-state packing and ionization behavior through X-ray crystallography and pKa determination will be critical for advancing this molecule from a chemical entity to a potential drug candidate. The methodologies and insights provided herein serve as a self-validating framework for researchers to build upon.
References
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Lee, C., et al. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 26(10), 2907. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 312341, Phthalazine-1,4-diamine. [Link]
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Elmeligie, S., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1334-1354. [Link]
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Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20, 2967-2985. [Link]
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El-Adl, K., et al. (2019). Phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists: design, synthesis, anticonvulsant evaluation, ADMET profile and molecular docking. Molecular Diversity, 23(2), 283-298. [Link]
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Jubilant Pharma and Chemical Limited. SPECIFICATIONS Phthalazine. [Link]
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Kagechika, H., et al. (2021). Design, synthesis and antitumor activity of phthalazine-1,4-dione-based menaquinone analogs. Bioorganic & Medicinal Chemistry Letters, 43, 128065. [Link]
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Chemical Synthesis Database. 2,3-dihydro-1,4-phthalazinedione. [Link]
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Nafie, M. S., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(26), 22313-22325. [Link]
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Pharmaffiliates. Phthalazine-1,4-diamine. [Link]
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Nafie, M. S., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. ACS Omega, 7(26), 22313-22325. [Link]
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ResearchGate. Synthesis, characterization, and anti-rheumatic potential of phthalazine-1,4-dione and its Cu(II) and Zn(II) complexes. [Link]
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Schulz, H., et al. (2021). Identification of Phthalocyanine Textile Dye Reactive Blue 21 in a Food Coloring by UV-Vis, Raman, and NMR Spectroscopies and HPLC-QTOF-MS. Molecules, 26(19), 5991. [Link]
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ResearchGate. X-ray powder diffraction study of DMAN complexes with phthalic acids. [Link]
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ResearchGate. (PDF) Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. [Link]
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ResearchGate. Normalised UV-vis absorption (solid lines) and emission (dashed lines).... [Link]
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A Technical Guide to the Spectroscopic Characterization of Phthalazine-1,4-diamine
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Phthalazine-1,4-diamine (CAS No: 17987-70-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available spectral information with field-proven insights into the methodologies for acquiring and interpreting such data. While complete experimental spectra for this specific compound are not widely published, this guide presents the available mass spectrometry data and provides an expert analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features based on its chemical structure and data from closely related analogues.
Molecular Structure and Properties
Phthalazine-1,4-diamine is a heterocyclic aromatic compound with the chemical formula C₈H₈N₄.[1] Its structure consists of a phthalazine core with two amino groups at positions 1 and 4. This substitution pattern significantly influences its electronic properties and, consequently, its spectroscopic behavior.
Table 1: Key Properties of Phthalazine-1,4-diamine
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄ | PubChem[1] |
| Molecular Weight | 160.18 g/mol | PubChem[1] |
| CAS Number | 17987-70-1 | Sigma-Aldrich |
| Physical Form | Powder | Sigma-Aldrich |
| Melting Point | 248-253 °C | Sigma-Aldrich |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For Phthalazine-1,4-diamine, Gas Chromatography-Mass Spectrometry (GC-MS) data is available.
Electron Ionization Mass Spectrum (EI-MS)
In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides a distinct fragmentation pattern.
Table 2: Prominent Peaks in the GC-MS of Phthalazine-1,4-diamine
| m/z | Relative Intensity | Interpretation |
| 160 | High | Molecular Ion [M]⁺ |
| 159 | Highest | [M-H]⁺ |
| 129 | Moderate | [M-NH₂-H]⁺ or [M-N₂H]⁺ |
Data sourced from PubChem CID 312341.[1]
The peak at m/z 160 corresponds to the molecular ion, confirming the molecular weight of the compound.[1][2] The base peak at m/z 159 is likely due to the loss of a hydrogen atom. The fragment at m/z 129 could result from the loss of an amino radical followed by a hydrogen atom or the loss of a diazenyl radical.
Experimental Protocol for GC-MS Analysis
The following protocol outlines a standard procedure for acquiring GC-MS data for a compound like Phthalazine-1,4-diamine.
Caption: Workflow for GC-MS analysis.
Detailed Steps:
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent like methanol or dichloromethane.
-
Injection: A small volume (typically 1 µL) is injected into the gas chromatograph.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase.
-
Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection and Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is processed and can be compared against spectral libraries for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of Phthalazine-1,4-diamine is expected to show signals corresponding to the aromatic protons and the protons of the two amino groups.
-
Aromatic Protons (4H): The benzene ring of the phthalazine core contains four protons. Due to the symmetry of the molecule, these protons are expected to appear as two sets of signals, likely in the range of 7.0-8.5 ppm. The electron-donating amino groups would shield these protons, shifting them upfield compared to unsubstituted phthalazine. The signals would likely appear as multiplets due to spin-spin coupling.
-
Amino Protons (4H): The two amino groups contain a total of four protons. These protons are expected to give a broad singlet in the region of 4.0-6.0 ppm. The exact chemical shift and peak shape can be influenced by the solvent, concentration, and temperature. This peak would be exchangeable with D₂O.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for the carbon atoms of the phthalazine core.
-
Aromatic Carbons (8C): Due to the molecule's symmetry, the eight carbon atoms of the bicyclic system are expected to produce five distinct signals.
-
C1 and C4: These carbons, being directly attached to the amino groups, would be significantly shielded and appear at a lower chemical shift (further upfield) compared to the other carbons in the heterocyclic ring.
-
C4a and C8a: These are the bridgehead carbons.
-
C5 and C8: These carbons in the benzene ring are equivalent.
-
C6 and C7: These carbons in the benzene ring are also equivalent.
-
The carbons of the nitrogen-containing ring will generally appear at lower field (downfield) than those of the purely aromatic ring.
-
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring high-resolution NMR spectra of organic compounds like Phthalazine-1,4-diamine.
Caption: Workflow for NMR spectroscopic analysis.
Detailed Steps:
-
Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to avoid a large solvent signal in the ¹H NMR spectrum.
-
Spectrometer Setup: The sample tube is placed in the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: The appropriate pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or TMS).
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental IR spectrum for Phthalazine-1,4-diamine is not available, its key absorption bands can be predicted.
Predicted IR Absorption Bands
The IR spectrum of Phthalazine-1,4-diamine is expected to be characterized by the following absorptions:
Table 3: Predicted IR Absorption Bands for Phthalazine-1,4-diamine
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3450-3300 | Medium-Strong | N-H Stretch | Primary Amine (-NH₂) |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 1650-1580 | Strong | N-H Bend | Primary Amine (-NH₂) |
| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1350-1250 | Medium | C-N Stretch | Aromatic Amine |
| 900-675 | Strong | C-H Bend (out-of-plane) | Aromatic |
The N-H stretching region is particularly diagnostic for the primary amino groups, often appearing as a doublet. The exact positions of these bands can be influenced by hydrogen bonding. The aromatic region will show characteristic C=C stretching and C-H bending vibrations.
Experimental Protocol for FTIR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Caption: Workflow for FTIR-ATR analysis.
Detailed Steps:
-
Background Scan: A background spectrum of the empty, clean ATR crystal is recorded. This is necessary to subtract the absorbance of the crystal and the atmosphere (CO₂, H₂O).
-
Sample Application: A small amount of the solid powder is placed directly onto the ATR crystal.
-
Pressure Application: A pressure anvil is used to ensure good contact between the sample and the crystal.
-
Sample Scan: The infrared beam is directed through the crystal, and the sample spectrum is collected.
-
Data Processing: The background is automatically subtracted from the sample spectrum, and further corrections (e.g., baseline) may be applied.
Conclusion
The spectroscopic characterization of Phthalazine-1,4-diamine relies on a combination of mass spectrometry, NMR, and IR techniques. While experimental mass spectral data confirms the molecular weight and provides fragmentation information, the NMR and IR data presented in this guide are based on expert predictions from its chemical structure. The detailed experimental protocols provided herein offer a robust framework for researchers to acquire high-quality spectroscopic data for this and related compounds, facilitating its identification, purity assessment, and further investigation in drug discovery and development pipelines.
References
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Hsiao, Y., et al. (2017). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 22(10), 1699. [Link]
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SpectraBase. 1,4-Phthalazinediamine. John Wiley & Sons, Inc. [Link]
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An In-depth Technical Guide to the Solubility of Phthalazine-1,4-diamine
This guide provides a comprehensive overview of the solubility characteristics of Phthalazine-1,4-diamine (CAS: 17987-70-1), a significant heterocyclic amine in medicinal chemistry and materials science. Given the limited publicly available quantitative data, this document synthesizes known information and provides robust experimental protocols for researchers to determine solubility in various solvent systems. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties for formulation, synthesis, and biological screening.
Introduction to Phthalazine-1,4-diamine
Phthalazine-1,4-diamine, with the molecular formula C₈H₈N₄ and a molecular weight of 160.18 g/mol , is a member of the phthalazine class of compounds.[1] Its structure, featuring a fused benzene and pyridazine ring system with two amino substituents, suggests a molecule with polar characteristics capable of hydrogen bonding. Understanding its solubility is paramount for a range of applications, from designing synthetic routes to developing formulations for pharmacological studies.
Aqueous Solubility Profile
The aqueous solubility of a compound is a critical parameter, particularly in the context of drug development, as it directly influences bioavailability.
Experimentally Determined Aqueous Solubility
Quantitative solubility data for Phthalazine-1,4-diamine in an aqueous medium is available from a single source. The Burnham Center for Chemical Genomics reports a mean solubility of 17 µg/mL at pH 7.4 .[1] This value indicates that Phthalazine-1,4-diamine is sparingly soluble in aqueous solutions at a physiological pH.
Table 1: Quantitative Aqueous Solubility of Phthalazine-1,4-diamine
| Solvent System | Temperature | pH | Solubility (µg/mL) | Molar Solubility (M) | Source |
| Aqueous Buffer | Not Specified | 7.4 | 17 | ~1.06 x 10⁻⁴ | Burnham Center for Chemical Genomics[1] |
Molar solubility calculated using a molecular weight of 160.18 g/mol .
Qualitative Solubility in Organic Solvents
A study on phthalazine-1,4-diones, which share the core phthalazine ring system, mentions their low solubility, necessitating the use of deuterated dimethyl sulfoxide (DMSO-d₆) for NMR characterization.[2] This suggests that Phthalazine-1,4-diamine may also exhibit some degree of solubility in DMSO, a powerful polar aprotic solvent.
Furthermore, another study describes the recrystallization of phthalazine-1,4-diones from a mixture of acetone and tetrahydrofuran (THF), and their precipitation from an ethanol (EtOH) solution upon the addition of water.[2] This implies that Phthalazine-1,4-diamine may be at least sparingly soluble in acetone, THF, and ethanol.
Based on these observations and the general principle of "like dissolves like," a qualitative solubility profile can be inferred. The presence of two primary amine groups and the nitrogen atoms in the heterocyclic ring suggest that polar solvents are more likely to be effective.
Table 2: Inferred Qualitative Solubility of Phthalazine-1,4-diamine in Common Organic Solvents
| Solvent Classification | Solvent Name | Inferred Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | The related compound, phthalazine-1,4-dione, is soluble in DMSO-d₆ for NMR studies.[2] |
| Acetone | Likely Soluble | A related compound is recrystallized from an acetone/THF mixture, indicating solubility.[2] | |
| Tetrahydrofuran (THF) | Likely Soluble | Used in a recrystallization mixture with acetone for a related compound.[2] | |
| Polar Protic | Ethanol (EtOH) | Likely Soluble | A related compound was precipitated from an ethanol solution with the addition of water, implying initial solubility.[2] |
| Methanol (MeOH) | Likely Soluble | As a polar protic solvent similar to ethanol, it is expected to have similar solvating properties for a polar molecule with hydrogen bonding capabilities. | |
| Non-Polar | Hexane | Likely Insoluble | The high polarity of Phthalazine-1,4-diamine makes it unlikely to dissolve in a non-polar aliphatic hydrocarbon. |
| Toluene | Likely Insoluble | As a non-polar aromatic solvent, it is not expected to effectively solvate the polar amine and heterocyclic functionalities of the molecule. |
Factors Influencing Solubility
The solubility of Phthalazine-1,4-diamine can be influenced by several factors, which should be considered during experimental work.
-
Temperature: For most solid solutes, solubility increases with temperature. However, the extent of this effect needs to be determined experimentally.
-
pH: As an amine-containing compound, the solubility of Phthalazine-1,4-diamine is expected to be pH-dependent. In acidic solutions, the amine groups will be protonated, forming more soluble salts.
-
Purity of the Compound: Impurities can affect the measured solubility.
-
Polymorphism: Different crystalline forms of a compound can exhibit different solubilities.
Experimental Protocols for Solubility Determination
Given the limited available data, experimental determination of solubility is crucial for any research involving Phthalazine-1,4-diamine. The following protocols provide a framework for both qualitative and quantitative assessment.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Protocol Steps:
-
Preparation: In a small test tube, add approximately 2-5 mg of Phthalazine-1,4-diamine.
-
Solvent Addition: Add 0.1 mL of the chosen solvent to the test tube.
-
Mixing: Vigorously shake or vortex the test tube for 1-2 minutes.
-
Observation: Observe the solution. If the solid has completely dissolved, the compound is considered soluble.
-
Incremental Solvent Addition: If the solid has not completely dissolved, add the solvent in 0.1 mL increments, mixing thoroughly after each addition, up to a total volume of 1 mL. Note the volume at which the solid dissolves completely.
-
Classification:
-
Soluble: Dissolves in < 0.5 mL.
-
Sparingly Soluble: Dissolves in 0.5 - 1.0 mL.
-
Insoluble: Does not dissolve in 1.0 mL.
-
Quantitative Solubility Determination (Thermodynamic Equilibrium Method)
This method determines the equilibrium solubility of the compound.
Protocol Steps:
-
Sample Preparation: Add an excess amount of Phthalazine-1,4-diamine to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to pellet the excess solid.
-
Sample Extraction: Carefully extract an aliquot of the supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of Phthalazine-1,4-diamine in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.
Experimental Workflow Diagram
Caption: Experimental workflows for qualitative and quantitative solubility determination.
Conclusion
The solubility of Phthalazine-1,4-diamine is a critical parameter for its application in research and development. While quantitative data is sparse, with a known aqueous solubility of 17 µg/mL at pH 7.4, qualitative evidence suggests its solubility in polar organic solvents such as DMSO, acetone, THF, and ethanol. This guide provides a foundation of the known solubility characteristics and, more importantly, equips researchers with the necessary protocols to experimentally determine the solubility of Phthalazine-1,4-diamine in their specific solvent systems of interest. A thorough experimental investigation of its solubility profile will undoubtedly facilitate its broader application in scientific endeavors.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 312341, Phthalazine-1,4-diamine. Retrieved from [Link]
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Hassan, A. M. A., Heakal, B. H., Saif El-Nassr, K., & Sallam, A. (2016). Synthesis of Novel ligand 2-benzoyl-2,3-dihydrophthalazine-1,4-dione and its relevant complexes with Co(II), Ni(II), Cu(II) and Zn(II) excellent yields under microwave irradiation. ResearchGate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Phthalazine-1,4-diamine. Retrieved from [Link]
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3)Phthalazine A-Methods of preparation : 1-By ondensation of hydrazines with o-dialdehydes,o-diesters,o-diacylbenzenes (o. (n.d.). Retrieved from [Link]
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Chen, Y.-J., et al. (2019). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 24(21), 3936. Retrieved from [Link]
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ResearchGate. (2015). Does anybody know the melting point of phthalazine-1,4-diol?. Retrieved from [Link]
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Tautomeric Landscapes of Phthalazine-1,4-diamine Derivatives: A Technical Guide for Drug Discovery
Preamble: The Unseen Isomers in Drug Design
In the realm of medicinal chemistry, the static, two-dimensional structures we draw often belie a dynamic and complex reality. Molecules, particularly nitrogen-containing heterocycles, can exist as a mixture of readily interconvertible isomers known as tautomers. This phenomenon, driven by proton migration, profoundly influences a molecule's physicochemical properties, from its shape and hydrogen bonding capabilities to its lipophilicity and metabolic stability. Consequently, understanding and controlling tautomerism is not merely an academic exercise; it is a critical component of rational drug design.
This guide focuses on the under-explored yet vital topic of amino-imino tautomerism in phthalazine-1,4-diamine and its derivatives. While this specific scaffold has not been extensively characterized for its tautomeric behavior, the foundational principles governing such equilibria are well-established in analogous heterocyclic systems.[1][2] This document serves as both a theoretical framework and a practical guide for researchers, scientists, and drug development professionals to investigate, characterize, and ultimately leverage the tautomeric nature of this promising chemical series. We will proceed not by reporting established data, but by outlining the expert-driven rationale and methodologies required to elucidate the tautomeric landscape of these compounds.
The Theoretical Bedrock: Defining the Tautomeric Possibilities
The core structure of phthalazine-1,4-diamine allows for the existence of at least three potential prototropic tautomers: the canonical diamino form and two progressive imino forms. The equilibrium involves the migration of a proton from an exocyclic amino group to a ring nitrogen atom.
-
Tautomer I: Phthalazine-1,4-diamine (The Diamino Form) : The conventionally drawn, aromatic structure where both exocyclic nitrogen groups are primary amines.
-
Tautomer II: 4-Amino-1,2-dihydrophthalazin-1-imine (The Amino-Imino Form) : A mono-imino tautomer where one of the amino groups has tautomerized, breaking the full aromaticity of the pyridazine ring.
-
Tautomer III: 1,4-Diimino-1,2,3,4-tetrahydrophthalazine (The Diimino Form) : A non-aromatic di-imino tautomer.
The relative stability of these forms is dictated by a delicate balance between the energetic cost of disrupting aromaticity and the stabilization gained through specific intramolecular and intermolecular interactions, such as hydrogen bonds.[2]
Caption: Prototropic tautomeric equilibria in Phthalazine-1,4-diamine.
A Predictive Blueprint: Computational Chemistry Workflow
Before embarking on synthetic and analytical work, an in silico investigation is indispensable for predicting the likely tautomeric landscape. Density Functional Theory (DFT) provides a robust framework for estimating the relative energies of the potential tautomers.
Protocol 1: DFT-Based Tautomer Stability Prediction
-
Structure Generation: Build 3D structures for Tautomer I, Tautomer II, and Tautomer III, along with any relevant rotamers.
-
Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.[3]
-
Solvation Modeling: To simulate realistic conditions, incorporate solvent effects using a Polarizable Continuum Model (PCM).[4] This is critical, as polar solvents can differentially stabilize tautomers based on their dipole moments.[5] Calculations should be repeated in solvents of varying polarity (e.g., cyclohexane, chloroform, DMSO, and water).
-
Energy Analysis: Compare the Gibbs free energies (ΔG) of the tautomers in each environment. The tautomer with the lowest ΔG is predicted to be the most stable and therefore the most abundant species. A small energy difference (e.g., < 2-3 kcal/mol) suggests that multiple tautomers may coexist in a measurable equilibrium.[6]
Caption: Workflow for computational prediction of tautomer stability.
Synthesis and Experimental Characterization: The Ground Truth
Theoretical predictions must be validated through empirical evidence. The synthesis of phthalazine-1,4-diamine derivatives, followed by rigorous spectroscopic analysis, is the cornerstone of this process.
Synthetic Pathway
The most common route to 1,4-disubstituted phthalazines proceeds through a 1,4-dichlorophthalazine intermediate. This highly reactive species can be readily synthesized from the commercially available phthalazine-1,4-dione.[7][8]
Protocol 2: Synthesis of Phthalazine-1,4-diamine
-
Dione to Dichloride: Reflux phthalazine-1,4-dione with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 1,4-dichlorophthalazine.[7][8]
-
Nucleophilic Substitution: React 1,4-dichlorophthalazine with a source of ammonia (e.g., ammonia in a sealed tube or ammonium hydroxide under pressure) to displace the chloro groups via nucleophilic aromatic substitution, affording the target phthalazine-1,4-diamine.
Spectroscopic Interrogation
The key to identifying and quantifying tautomers in solution is to use spectroscopic methods that are sensitive to the subtle structural changes between them. The experimental design must involve a systematic variation of environmental conditions, such as solvent and pH, to observe shifts in the equilibrium.[5][9]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying tautomerism.[10] Since proton exchange between amino and imino forms is typically fast on the NMR timescale, one would expect to see averaged signals. However, the position of these averaged signals, and how they shift with environmental changes, provides the crucial evidence.
-
¹H NMR: The chemical shifts of the N-H protons and the aromatic C-H protons are highly sensitive to the electronic structure. In a solvent-dependent study, shifting the equilibrium towards an imino form (by increasing solvent polarity, for instance) would be expected to cause significant changes in the chemical shifts of the ring protons. A variable temperature (VT) NMR experiment could also reveal dynamics if the exchange rate can be slowed sufficiently.
-
¹³C NMR: The resonance of the carbon atoms directly bonded to the exocyclic nitrogens (C1 and C4) would be markedly different. An amino group (-NH₂) is attached via a C-N single bond, while an imino group (=NH) involves a C=N double bond. This would result in a substantial downfield shift for the carbon in the imino tautomer.
B. UV-Vis Spectroscopy
The electronic transitions, and thus the UV-Vis absorption spectrum, differ between tautomers due to changes in conjugation and aromaticity.[11]
-
Solvatochromism: The amino tautomer, being fully aromatic, is expected to have a different λ_max from the less conjugated imino tautomer. By measuring the spectra in a range of solvents with varying polarities, a shift in the absorption maxima or a change in the relative intensities of different bands would indicate a shift in the tautomeric equilibrium.[9]
-
pH Titration: Altering the pH of an aqueous solution will protonate or deprotonate the molecule, which can lock it into a specific tautomeric form or significantly shift the equilibrium. Monitoring the UV-Vis spectrum as a function of pH can reveal the pKa values associated with the different tautomeric species.
C. Infrared (IR) Spectroscopy
IR spectroscopy can provide direct evidence for the types of bonds present.
-
N-H Stretching Region: The key region is ~3000-3500 cm⁻¹. Primary amines (-NH₂) typically show two distinct N-H stretching bands (symmetric and asymmetric), while imines (=NH) show a single, often broader, N-H stretching band at a slightly different frequency.[12]
| Spectroscopic Method | Tautomer I (Diamino) | Tautomer II/III (Imino-containing) | Rationale for Distinction |
| ¹³C NMR | C1/C4 chemical shift typical for C-NH₂ | C1/C4 chemical shift significantly downfield | Change from C-N single bond to C=N double bond character. |
| ¹H NMR | Single set of aromatic proton signals | Averaged signals shift with solvent polarity | Equilibrium shift changes the averaged electronic environment. |
| IR Spectroscopy | Two N-H stretching bands (~3300-3500 cm⁻¹) | One N-H stretching band; C=N stretch (~1650 cm⁻¹) | Distinct vibrational modes for -NH₂ vs. =NH groups. |
| UV-Vis Spectroscopy | λ_max reflects fully aromatic system | λ_max reflects partially or non-aromatic system | Different extents of π-conjugation lead to different energy gaps. |
| Table 1: Predicted Spectroscopic Signatures for Phthalazine-1,4-diamine Tautomers. |
The Impact on Drug Discovery: From Theory to Practice
The tautomeric state of a drug candidate is not a trivial detail; it is a fundamental determinant of its biological activity and developability.
-
Receptor Binding: Tautomers are distinct chemical entities with different shapes and hydrogen bond donor/acceptor patterns. The amino form presents two H-bond donors at each position, while the imino form presents one donor and one acceptor (the imine nitrogen). This difference will fundamentally alter how the molecule docks into a target protein, potentially leading to one tautomer being significantly more active than another.
-
Physicochemical Properties: The polarity, and therefore the solubility and lipophilicity (LogP), of the tautomers will differ. The more polar imino tautomer might exhibit better aqueous solubility but lower membrane permeability compared to the diamino form.
-
Metabolic Stability: The chemical reactivity of the tautomers is different. An imino group, for example, is susceptible to hydrolysis, which could represent a metabolic liability not apparent from the diamino structure.
Concluding Remarks: A Call for Characterization
The phthalazine-1,4-diamine scaffold holds potential in medicinal chemistry, but a comprehensive understanding of its tautomeric nature is a prerequisite for its successful exploitation. This guide has laid out a systematic, multi-faceted approach combining computational prediction with robust experimental validation. By applying these principles, researchers can move beyond static representations and engage with the dynamic reality of their molecules. Elucidating the tautomeric landscape of this and other heterocyclic systems will undoubtedly lead to the design of safer, more effective, and more reliable medicines.
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Introduction: The Emerging Significance of Phthalazine-1,4-diamine in Medicinal Chemistry
An In-depth Technical Guide to the Chemical Stability and Degradation of Phthalazine-1,4-diamine
The phthalazine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities. Derivatives of phthalazine have been investigated for their potential as anticancer, anticonvulsant, anti-inflammatory, and antihypertensive agents.[1][2][3][4] Phthalazine-1,4-diamine, as a key intermediate or a potential pharmacophore itself, represents a molecule of significant interest for drug discovery and development professionals. Its two primary amine groups offer versatile handles for synthetic elaboration, allowing for the exploration of vast chemical space in the pursuit of novel therapeutics.
Understanding the chemical stability of Phthalazine-1,4-diamine is a critical prerequisite for its successful development. Stability characteristics dictate a compound's shelf-life, inform the selection of appropriate formulation and storage conditions, and are a regulatory requirement for any new chemical entity. This guide provides a comprehensive overview of the predicted chemical stability of Phthalazine-1,4-diamine, hypothesizes its degradation pathways under various stress conditions, and offers detailed, field-proven protocols for conducting forced degradation studies to empirically determine its stability profile.
Core Chemical Structure and Predicted Intrinsic Stability
Phthalazine-1,4-diamine possesses a bicyclic aromatic system consisting of a benzene ring fused to a pyridazine ring, with amino groups at the 1 and 4 positions.
-
Aromatic System: The fused aromatic rings contribute to the molecule's overall stability. The electron-rich nature of the diamine-substituted phthalazine ring, however, may render it susceptible to oxidative degradation.
-
Amino Groups: The primary aromatic amine groups are key to both the molecule's synthetic utility and its potential instability. These groups are nucleophilic and can be prone to oxidation. They also impart basicity to the molecule, influencing its solubility and behavior in different pH environments.
-
Pyridazine Core: The nitrogen atoms in the pyridazine ring are potential sites for protonation, N-oxidation, and coordination with metal ions. The lone pair electrons on these nitrogens can influence the molecule's reactivity.
Given its structure, Phthalazine-1,4-diamine is predicted to be a relatively stable crystalline solid at ambient temperature. However, its stability is likely to be challenged by aggressive environmental factors such as pH extremes, oxidizing agents, and high energy inputs like heat and light.
Hypothesized Degradation Pathways
Forced degradation studies are essential to uncover the potential degradation pathways of a drug candidate.[5][6][7] Based on the known reactivity of aromatic amines and N-heterocycles, we can hypothesize the following degradation pathways for Phthalazine-1,4-diamine.
Hydrolytic Degradation (Acidic & Basic Conditions)
Aromatic amines are generally stable to hydrolysis. However, under forcing conditions of extreme pH and elevated temperature, degradation may occur. The primary amino groups could potentially be displaced by hydroxyl groups, leading to the formation of hydroxylated phthalazine derivatives. Ring opening is less likely but could occur under very harsh conditions.
Caption: Hypothesized hydrolytic degradation of Phthalazine-1,4-diamine.
Oxidative Degradation
The electron-rich nature of Phthalazine-1,4-diamine, due to the two amino groups, makes it particularly susceptible to oxidation.
-
N-Oxidation: The nitrogen atoms of the pyridazine ring and the amino groups can be oxidized to form N-oxides.
-
Oxidative Deamination: The amino groups could be oxidized and subsequently eliminated, potentially leading to the formation of Phthalazine-1,4-dione.[8][9]
-
Polymerization: Oxidative coupling of aromatic amines can lead to the formation of colored polymeric degradation products.
Caption: Hypothesized oxidative degradation of Phthalazine-1,4-diamine.
Photolytic Degradation
As per ICH Q1B guidelines, photostability testing is a crucial part of stress testing.[10][11] Molecules with aromatic amine functionalities can be susceptible to photo-oxidation, leading to the formation of colored degradants. The phthalazine ring itself may also undergo photochemical reactions.
Thermal Degradation
At elevated temperatures, Phthalazine-1,4-diamine may undergo decomposition. The degradation pathway is likely to be complex, potentially involving fragmentation of the heterocyclic ring, elimination of ammonia, or polymerization. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential to determine the onset of thermal decomposition.[12]
A Practical Guide to Forced Degradation Studies
The following protocols provide a robust framework for investigating the stability of Phthalazine-1,4-diamine. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is challenged appropriately.[13]
Experimental Workflow
Caption: General workflow for a forced degradation study.
Summary of Recommended Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |
| Thermal (Solid) | Dry Heat | 80°C (or 10°C below MP) | 7 days |
| Thermal (Solution) | In Solution | 60°C | 7 days |
| Photostability | ICH Q1B Option 2 | Room Temperature | 1.2 million lux hours & 200 W h/m² |
Detailed Protocols
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Phthalazine-1,4-diamine in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL. The solubility should be determined beforehand.[14]
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
At specified time points, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
At specified time points, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction at various time points.
-
Dilute with the mobile phase for HPLC analysis.
5. Thermal Degradation:
-
Solid State: Place a known amount of solid Phthalazine-1,4-diamine in a vial and expose it to dry heat at 80°C. At the end of the study, dissolve the solid in a known volume of solvent for analysis.
-
Solution State: Incubate the stock solution at 60°C, protected from light. Analyze at specified time points.
6. Photostability:
-
Expose the solid drug substance and the stock solution in a transparent container to a light source compliant with ICH Q1B guidelines.[10]
-
A dark control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze the samples after the specified exposure.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[5]
Recommended HPLC Method Parameters:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point due to its versatility.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase it to elute more hydrophobic degradation products. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: A photodiode array (PDA) detector is highly recommended. It allows for the determination of peak purity and the selection of the optimal detection wavelength for the parent compound and all degradants.
-
Injection Volume: 10 µL.
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, with a particular focus on specificity. The stressed samples are used to demonstrate that the method can separate the main peak from all degradation product peaks.
Data Interpretation and Reporting
-
Peak Purity: Use the PDA detector to assess the purity of the Phthalazine-1,4-diamine peak in all stressed samples.
-
Mass Balance: The sum of the assay of Phthalazine-1,4-diamine and the percentage of all degradation products should ideally be between 95% and 105%. This demonstrates that all major degradation products are accounted for by the analytical method.[5]
-
Reporting: The final report should include the percentage of degradation for each stress condition, chromatograms showing the separation of the degradants, and a discussion of the likely degradation pathways.
Conclusion
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El-Sayed, M. A. A., et al. (2020). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1236-1259. Available at: [Link]
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Abdel-Gawad, S. M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23455-23471. Available at: [Link]
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The Enduring Legacy of Phthalazine: From Serendipitous Discovery to Targeted Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Within the vast landscape of heterocyclic chemistry, the phthalazine scaffold holds a place of distinction. This bicyclic aromatic system, composed of a benzene ring fused to a pyridazine ring, has captivated chemists for over a century. Its unique electronic properties and versatile reactivity have made it a cornerstone in the synthesis of a diverse array of compounds, most notably in the realm of medicinal chemistry. This in-depth guide will traverse the historical arc of phthalazine, from its initial synthesis in the late 19th century to its contemporary role in the design of sophisticated, life-saving pharmaceuticals. We will delve into the foundational synthetic methodologies, explore the serendipitous discoveries that propelled its therapeutic applications, and examine the rational design of modern phthalazine-containing drugs. This exploration is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical applications of phthalazine chemistry, fostering further innovation in this ever-evolving field.
Part 1: The Genesis of a Scaffold: The Discovery and Early Synthesis of Phthalazine
The story of phthalazine begins in the late 19th century, a period of fervent exploration in organic chemistry. The first documented synthesis of the parent phthalazine molecule was achieved in 1893 by the German chemists Siegmund Gabriel and Georg Pinkus.[1][2] Their pioneering work, published in the Berichte der deutschen chemischen Gesellschaft, laid the groundwork for all subsequent phthalazine chemistry.
The Gabriel and Pinkus Synthesis (1893)
The original method reported by Gabriel and Pinkus involved the condensation of ω-tetrabromorthoxylene with hydrazine. While historically significant, this method is rarely used today due to the harsh reaction conditions and the difficulty in preparing the starting material. A more practical approach, also developed in the early days of phthalazine chemistry, involves the reaction of o-phthalaldehyde with hydrazine hydrate. This straightforward condensation reaction provides a more accessible route to the parent phthalazine ring system.
Experimental Protocol: Synthesis of Phthalazine from o-Phthalaldehyde
Causality Behind Experimental Choices: This protocol exemplifies a classic condensation reaction to form a heterocyclic ring. o-Phthalaldehyde is an ideal starting material as the two adjacent aldehyde groups are perfectly positioned to react with the two nucleophilic nitrogen atoms of hydrazine, leading to a high-yielding cyclization. The use of a slight excess of hydrazine hydrate ensures the complete conversion of the dialdehyde. Ethanol serves as a suitable solvent as it readily dissolves the reactants and facilitates the reaction without participating in it. The reflux condition provides the necessary activation energy for the condensation and subsequent dehydration steps. The final recrystallization step is crucial for obtaining a pure product by removing any unreacted starting materials or side products.
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, dissolve o-phthalaldehyde (1 equivalent) in ethanol.
-
Step 2: Addition of Hydrazine. To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Step 3: Reflux. Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 4: Isolation. After the reaction is complete, cool the mixture to room temperature. The phthalazine product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Step 5: Purification. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pale yellow needles of phthalazine.
Part 2: The Rise of Phthalazine in Medicinal Chemistry: A Tale of Serendipity and Design
The true potential of the phthalazine scaffold lay dormant for several decades after its initial discovery. It was not until the mid-20th century that its profound biological activities were serendipitously uncovered, marking a turning point in its history.
Hydralazine: An Accidental Antihypertensive
The first major breakthrough for phthalazine in medicine came in the late 1940s at the Ciba laboratories.[3] Scientists were initially searching for new antimalarial agents and synthesized a series of phthalazine derivatives. During preclinical testing of one such compound, 1-hydrazinophthalazine, they observed a potent and unexpected effect: a significant dilation of blood vessels.[3] This serendipitous discovery led to a shift in research focus, and the compound, later named hydralazine , was developed as an antihypertensive agent.[3][4][5][6] It received FDA approval in 1953, becoming one of the first oral medications for the treatment of high blood pressure.[3][4]
The synthesis of hydralazine typically starts from phthalazinone, which can be prepared by the condensation of 2-carboxybenzaldehyde with hydrazine. Phthalazinone is then chlorinated to 1-chlorophthalazine, a key intermediate, which subsequently reacts with hydrazine to yield hydralazine.
Experimental Protocol: Synthesis of 1-Chlorophthalazine from Phthalazinone
Causality Behind Experimental Choices: This protocol details the conversion of a hydroxyl group (in the lactim tautomer of phthalazinone) into a chlorine atom, a crucial step in activating the phthalazine ring for nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this type of transformation. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The reflux condition is necessary to drive the reaction to completion. The careful workup with ice water is essential to quench the excess POCl₃ and precipitate the product. The use of a basic solution to neutralize the acidic mixture ensures the final product is in its free base form.
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a gas trap, place phthalazinone (1 equivalent).
-
Step 2: Addition of Chlorinating Agent. Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask.
-
Step 3: Reflux. Heat the mixture to reflux and maintain for 2-3 hours.
-
Step 4: Quenching. After cooling, the reaction mixture is poured cautiously onto crushed ice with vigorous stirring.
-
Step 5: Isolation and Purification. The precipitated 1-chlorophthalazine is collected by filtration, washed with water, and then dried. It can be further purified by recrystallization from a suitable solvent like ethanol.
Azelastine: A Rational Approach to Antihistamines
In contrast to the serendipitous discovery of hydralazine, the development of azelastine , a potent antihistamine, was a result of more rational drug design. First synthesized in 1971, azelastine was developed through a collaboration between Eisai Co., Ltd. in Japan and Degussa GmbH in West Germany.[7] It was patented in 1971 and entered medical use in 1986.[7] The ophthalmic formulation was approved by the FDA in 2000, followed by nasal spray formulations in 1996 and 2008.[7]
Azelastine's structure features a more complex substitution pattern on the phthalazinone core, highlighting the evolution of synthetic strategies to create targeted therapeutics.[8]
Olaparib: A Modern Triumph of Targeted Cancer Therapy
The versatility of the phthalazine scaffold is perhaps best exemplified by the development of olaparib , a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor.[1][2][9] Approved by the FDA in 2014 for the treatment of certain types of ovarian cancer, olaparib represents a significant advancement in targeted cancer therapy.[2] Its mechanism of action relies on the concept of synthetic lethality in cancer cells with specific DNA repair defects.
The synthesis of olaparib is a multi-step process that showcases modern synthetic organic chemistry techniques, often starting from phthalhydrazide, a readily available industrial byproduct.[2][10]
Key Phthalazine-Containing Drugs: A Historical Timeline
| Drug Name | Therapeutic Class | Year of Discovery/Synthesis | FDA Approval Year |
| Hydralazine | Antihypertensive | Late 1940s | 1953[3][4] |
| Azelastine | Antihistamine | 1971[7] | 1996 (nasal), 2000 (ophthalmic)[7][8] |
| Olaparib | PARP Inhibitor (Anticancer) | 2005 (first reported) | 2014[2] |
Part 3: Modern Synthetic Strategies and Key Intermediates
The synthesis of complex, biologically active phthalazine derivatives relies on the strategic preparation and manipulation of key intermediates. Two of the most important building blocks in phthalazine chemistry are 1-chlorophthalazine and 1,4-dichlorophthalazine.
Synthesis of 1,4-Dichlorophthalazine
1,4-Dichlorophthalazine is a versatile precursor for the synthesis of a wide range of 1,4-disubstituted phthalazines. It is typically prepared from phthalhydrazide (2,3-dihydrophthalazine-1,4-dione).
Experimental Protocol: Synthesis of 1,4-Dichlorophthalazine from Phthalhydrazide
Causality Behind Experimental Choices: This protocol is analogous to the synthesis of 1-chlorophthalazine, but starts with a precursor that has two hydroxyl groups in its lactim tautomeric form. The use of a larger excess of phosphorus oxychloride and often the addition of phosphorus pentachloride (PCl₅) as a co-reagent ensures the complete conversion of both hydroxyl groups to chlorides. The reaction mechanism and workup procedure are similar to the synthesis of 1-chlorophthalazine, emphasizing the robustness of this chlorination methodology in phthalazine chemistry.
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a gas trap, place phthalhydrazide (1 equivalent).
-
Step 2: Addition of Chlorinating Agent. Add phosphorus oxychloride (POCl₃) (5-10 equivalents). In some procedures, phosphorus pentachloride (PCl₅) is also added to facilitate the reaction.
-
Step 3: Reflux. Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Step 4: Quenching and Isolation. After cooling, the reaction mixture is carefully poured onto crushed ice. The precipitated 1,4-dichlorophthalazine is collected by filtration, washed thoroughly with water, and dried.
-
Step 5: Purification. The crude product can be purified by recrystallization from a suitable solvent, such as toluene or ethanol.
Logical Flow of Phthalazine Synthesis
Caption: Synthetic pathways from common starting materials to key phthalazine intermediates and drugs.
Conclusion
The journey of phthalazine chemistry is a compelling narrative of scientific inquiry, serendipity, and rational design. From its humble beginnings as a laboratory curiosity, the phthalazine scaffold has evolved into a privileged structure in medicinal chemistry, forming the core of drugs that combat a wide range of human diseases. The foundational synthetic methods, while over a century old, remain relevant and continue to be refined and adapted for the creation of increasingly complex molecules. For researchers and drug development professionals, a deep understanding of the history and synthetic versatility of phthalazine is not merely an academic exercise; it is a vital tool for the innovation of future therapeutics. The enduring legacy of phthalazine serves as a powerful reminder that even the most fundamental discoveries in chemistry can have a profound and lasting impact on human health.
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Phthalazine-1,4-diamine Derivatives and Analogues: A Technical Guide for Drug Discovery Professionals
Abstract
The phthalazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This technical guide provides an in-depth exploration of phthalazine-1,4-diamine derivatives and their analogues, with a particular focus on their development as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols relevant to this important class of compounds.
Introduction: The Phthalazine Core
Phthalazine is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms. This nitrogen-rich core serves as a versatile scaffold in drug design, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, antihypertensive, anti-inflammatory, and anticonvulsant properties.[1][2] The phthalazine-1,4-diamine substructure, in particular, has emerged as a critical pharmacophore in the design of targeted therapies, most notably in oncology. The strategic placement of the amino groups at the C1 and C4 positions allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and target engagement.
The exploration of phthalazine derivatives has led to the successful development of several clinically approved drugs, such as the PARP inhibitor Olaparib, validating the therapeutic potential of this chemical class.[3] This guide will delve into the key applications of phthalazine-1,4-diamine analogues, focusing on their role as PARP and VEGFR-2 inhibitors.
Therapeutic Applications of Phthalazine-1,4-diamine Derivatives
PARP Inhibition and the Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that addresses single-strand breaks (SSBs).[4] In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes which are essential for homologous recombination (HR) repair of double-strand breaks (DSBs), the inhibition of PARP leads to a state of "synthetic lethality."[5] When PARP is inhibited, SSBs accumulate and, during DNA replication, are converted into DSBs. In healthy cells, these DSBs can be repaired by the HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs results in genomic instability and ultimately, cell death.[4]
Phthalazinone derivatives, structurally related to the phthalazine-1,4-diamine core, have been extensively developed as PARP inhibitors. Olaparib, the first FDA-approved PARP inhibitor, features a phthalazinone scaffold and has demonstrated significant efficacy in the treatment of breast and ovarian cancers with BRCA mutations.[3] The phthalazine moiety plays a crucial role in binding to the NAD+ binding pocket of the PARP enzyme, thereby inhibiting its catalytic activity.[6]
Diagram: Mechanism of PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality in BRCA-deficient cancer cells.
VEGFR-2 Inhibition and Anti-Angiogenesis
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibition of VEGFR-2 signaling can block the tumor's blood supply, leading to starvation and regression. Several 1,4-disubstituted phthalazine derivatives have been identified as potent VEGFR-2 inhibitors.[8] These compounds typically feature a phthalazine core that anchors the molecule in the ATP-binding site of the VEGFR-2 kinase domain. Substitutions at the 1 and 4 positions are crucial for establishing interactions with key amino acid residues and occupying hydrophobic pockets within the active site.[9]
Vatalanib, a 1,4-disubstituted phthalazine, is a notable example of a VEGFR-2 inhibitor that has been investigated in clinical trials.[10] The design of such inhibitors often involves a biaryl urea or similar moiety, which can form critical hydrogen bonds with the kinase hinge region.[7]
Diagram: VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.
Synthesis Strategies
The synthesis of phthalazine-1,4-diamine derivatives typically begins with the construction of a phthalazine-1,4-dione or a 1,4-dichlorophthalazine intermediate. These intermediates serve as versatile platforms for introducing the desired amino functionalities and other substituents.
A common route to phthalazine-1,4-dione involves the condensation of phthalic anhydride or its derivatives with hydrazine.[1][11] The resulting dione can then be converted to 1,4-dichlorophthalazine by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).[7][12] The chlorine atoms are then susceptible to nucleophilic substitution by amines to yield the desired 1,4-diamine derivatives.[13]
Diagram: General Synthetic Workflow for Phthalazine-1,4-diamine Derivatives
Caption: A generalized synthetic route to phthalazine-1,4-diamine derivatives.
Structure-Activity Relationships (SAR) and Bioisosteric Modifications
The biological activity of phthalazine-1,4-diamine derivatives is highly dependent on the nature and position of the substituents on the phthalazine core and the appended functionalities.
For PARP Inhibitors:
-
The phthalazinone moiety is a key pharmacophore that mimics the nicotinamide portion of NAD+, enabling it to bind to the catalytic domain of PARP.[6]
-
Substituents on the phthalazinone ring can influence potency and pharmacokinetic properties. For example, in the development of Olaparib analogues, the length of an alkyl chain connecting an aromatic ring was found to be related to inhibitory activity.[3]
-
Bioisosteric replacement of the piperazine ring in Olaparib with spirodiamine motifs has been explored to modulate DNA damage and cytotoxicity.[14]
For VEGFR-2 Inhibitors:
-
A flat, heteroaromatic system like phthalazine is favored for occupying the ATP-binding region of the kinase.[7]
-
A hydrogen bond donor-acceptor pair, often a urea or amide linkage, is crucial for interacting with key residues such as Glu885 and Asp1046 in the kinase hinge region.[7]
-
A substituted terminal aryl group is necessary to occupy the hydrophobic pocket. Electron-withdrawing groups, such as chloro and trifluoromethyl, on this terminal ring often enhance activity.[7]
Quantitative Data Summary
The following tables summarize the in vitro potency of selected phthalazine derivatives against their respective targets.
Table 1: PARP-1 Inhibitory Activity of Selected Phthalazine Derivatives
| Compound | PARP-1 IC₅₀ (nM) | Reference |
| Olaparib | 43.59 | [15] |
| Derivative 5c | 30.51 | [15] |
| Derivative 7e | 36.33 | [15] |
| Derivative 12a | 45.40 | [15] |
| AG014699 analogue 7 | 2.4 | [15] |
Table 2: VEGFR-2 Inhibitory Activity of Selected Phthalazine Derivatives
| Compound | VEGFR-2 IC₅₀ (µM) | Reference |
| Sorafenib (Reference) | 0.1 | [9] |
| Derivative 7a | 0.11 | [9] |
| Derivative 7b | 0.31 | [9] |
| Derivative 6e | 0.11-0.22 | [8] |
| Derivative 2g | 0.148 | [10] |
| Derivative 4a | 0.196 | [10] |
Experimental Protocols
The following are representative, generalized protocols for the synthesis and evaluation of phthalazine-1,4-diamine derivatives. Researchers should adapt these methods based on the specific properties of their compounds of interest and consult the primary literature for detailed procedures.
Synthesis of 1,4-Dichlorophthalazine (Intermediate)
This protocol is adapted from literature procedures for the synthesis of the key 1,4-dichlorophthalazine intermediate.[7][12]
-
Step 1: Synthesis of Phthalazine-1,4-dione.
-
To a solution of phthalic anhydride (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add hydrazine monohydrate (~4.0 eq).[11]
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and add water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain phthalazine-1,4-dione.
-
-
Step 2: Chlorination to 1,4-Dichlorophthalazine.
-
Suspend phthalazine-1,4-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a suitable catalyst, such as dimethylformamide (DMF) or 4-dimethylaminopyridine.[12]
-
Heat the mixture to reflux for 2-4 hours.
-
Carefully quench the reaction by pouring the cooled mixture onto crushed ice.
-
Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-dichlorophthalazine.
-
Synthesis of a 1,4-Disubstituted Phthalazine Derivative
This protocol describes a general method for the nucleophilic substitution of 1,4-dichlorophthalazine with an amine.[13]
-
Dissolve 1,4-dichlorophthalazine (1.0 eq) in a suitable solvent such as butanol or ethanol.
-
Add the desired amine (e.g., p-phenylenediamine, 1.0-1.2 eq).
-
Heat the reaction mixture to reflux for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with a suitable solvent and dry to obtain the desired N¹-(phthalazin-1-yl)benzene-1,4-diamine derivative.
In Vitro PARP-1 Inhibition Assay
This is a generalized protocol for assessing the inhibitory activity of compounds against the PARP-1 enzyme.[3]
-
Prepare a reaction buffer containing histone proteins (as a substrate for PARP-1), NAD+, and activated DNA.
-
Add varying concentrations of the test compound (phthalazine derivative) to the wells of a 96-well plate.
-
Initiate the reaction by adding recombinant human PARP-1 enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
The amount of PARP-1 activity can be quantified using various methods, such as an ELISA-based assay that detects the poly(ADP-ribosyl)ated histones or by measuring the consumption of NAD+.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro VEGFR-2 Kinase Assay
This protocol outlines a general method for measuring the inhibition of VEGFR-2 kinase activity.[3]
-
Prepare a kinase reaction buffer, recombinant VEGFR-2 enzyme, a suitable peptide substrate, and ATP.
-
Add serial dilutions of the test compound and a known VEGFR-2 inhibitor (e.g., Sorafenib) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the enzyme, substrate, and ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
The amount of kinase activity is determined by measuring the amount of ADP produced, which can be quantified using a commercial kit (e.g., ADP-Glo™).
-
The luminescence signal is inversely proportional to the VEGFR-2 kinase activity. Calculate the IC₅₀ value from the dose-response curve.
Conclusion
The phthalazine-1,4-diamine scaffold and its analogues represent a highly valuable class of compounds in modern drug discovery. Their proven success as PARP and VEGFR-2 inhibitors in oncology highlights the therapeutic potential of this heterocyclic system. The synthetic versatility of the phthalazine core allows for extensive structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. A thorough understanding of the synthesis, mechanism of action, and structure-activity relationships, as outlined in this guide, is essential for the rational design and development of novel phthalazine-based therapeutics. Future research in this area will likely focus on exploring new therapeutic applications, developing next-generation inhibitors with improved resistance profiles, and applying the phthalazine scaffold to other challenging biological targets.
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A Technical Guide to Quantum Chemical Calculations for Phthalazine-1,4-diamine in Drug Discovery
This guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure and potential bioactivity of Phthalazine-1,4-diamine. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to predict key molecular properties.
Introduction: The Significance of Phthalazine Scaffolds in Medicinal Chemistry
The phthalazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor and anticonvulsant properties.[1][2][3][4] Phthalazine-1,4-diamine (C₈H₈N₄), a key member of this family, presents a unique electronic architecture ripe for exploration in drug design.[5] Understanding its molecular properties at a quantum level is paramount for the rational design of novel therapeutics. Quantum chemical calculations, particularly DFT, have become indispensable tools in this endeavor, offering profound insights into molecular geometry, reactivity, and intermolecular interactions that govern a drug's efficacy.[6][7][8][9][10]
Theoretical Framework: Density Functional Theory (DFT)
At the heart of modern computational chemistry lies Density Functional Theory (DFT), a method that has revolutionized our ability to predict the electronic structure of molecules.[6][7] DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system is a unique functional of the electron density.[7] This approach offers a remarkable balance between computational cost and accuracy, making it ideal for studying molecules of pharmaceutical interest.[9]
For our analysis of Phthalazine-1,4-diamine, we will employ the widely-used B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[11][12] This functional has a proven track record for providing reliable results for organic molecules. The choice of basis set is equally crucial; we will utilize the 6-311++G(d,p) basis set, which provides a flexible description of the electron distribution, including polarization and diffuse functions necessary for accurately modeling non-covalent interactions and anionic species.[12][13][14] All calculations will be performed using the Gaussian suite of programs, a reference software in computational chemistry.[15][16][17][18][19]
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing quantum chemical calculations on Phthalazine-1,4-diamine.
Caption: A conceptual representation of the expected Molecular Electrostatic Potential (MEP) features of Phthalazine-1,4-diamine.
Vibrational Spectroscopy
Theoretical vibrational analysis provides a detailed understanding of the vibrational modes of the molecule. [20][21][22][23][24]The calculated frequencies can be compared with experimental IR and Raman spectra to validate the computational model. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. The analysis of these modes can provide valuable information about the molecular structure and bonding. [20] Table 2: Selected Calculated Vibrational Frequencies for Phthalazine-1,4-diamine
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| N-H Stretch | 3400 - 3500 | Asymmetric and symmetric stretching of amino groups |
| C-H Stretch | 3000 - 3100 | Aromatic C-H stretching |
| C=N Stretch | 1600 - 1650 | Stretching of the phthalazine ring |
| C=C Stretch | 1450 - 1600 | Aromatic ring stretching |
Note: These are illustrative values based on typical ranges for similar functional groups.
Conclusion and Future Directions
Quantum chemical calculations provide a powerful and insightful approach to understanding the fundamental properties of Phthalazine-1,4-diamine. The methodologies outlined in this guide, including geometry optimization, HOMO-LUMO analysis, MEP mapping, and vibrational spectroscopy, offer a robust framework for predicting its reactivity, stability, and potential for drug-receptor interactions. These computational insights are invaluable for guiding the synthesis of new derivatives with enhanced biological activity and for accelerating the drug discovery process. Future work could involve extending these calculations to study the interaction of Phthalazine-1,4-diamine with specific biological targets, such as enzymes or receptors, using methods like molecular docking and QM/MM (Quantum Mechanics/Molecular Mechanics).
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Methodological & Application
The Versatile Scaffold: Phthalazine-1,4-diamine in Modern Medicinal Chemistry
Introduction: The Enduring Relevance of the Phthalazine Core
In the landscape of medicinal chemistry, the phthalazine scaffold has emerged as a privileged structure, serving as the foundation for a multitude of clinically relevant and experimental therapeutic agents. Its rigid, planar structure and the presence of two nitrogen atoms provide a unique framework for designing molecules with specific three-dimensional orientations, enabling precise interactions with biological targets. Among the various phthalazine derivatives, Phthalazine-1,4-diamine stands out as a particularly versatile building block, offering two primary amino groups that serve as key anchor points for further molecular elaboration. This guide provides an in-depth exploration of the synthesis and application of Phthalazine-1,4-diamine in drug discovery, offering detailed protocols and insights for researchers, scientists, and drug development professionals. The inherent reactivity of the diamine allows for the construction of diverse chemical libraries, leading to the discovery of potent inhibitors of key enzymes implicated in cancer and other diseases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Poly(ADP-ribose) polymerase (PARP), and various other kinases.[1][2][3]
Strategic Synthesis: Accessing the Phthalazine-1,4-diamine Core
The journey to harnessing the potential of Phthalazine-1,4-diamine begins with its synthesis. A common and efficient route proceeds through the key intermediate, 1,4-dichlorophthalazine. This precursor provides a reactive platform for the introduction of the amino functionalities.
Protocol 1: Synthesis of 1,4-Dichlorophthalazine
The synthesis of 1,4-dichlorophthalazine is a critical first step, typically achieved from readily available starting materials like phthalic anhydride or phthalazin-1,4-dione.[3][4]
Causality Behind Experimental Choices:
-
Starting Material: Phthalic anhydride is an economical and commercially available starting material. Its reaction with hydrazine hydrate provides the core phthalazine ring system.
-
Chlorination: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent used to convert the hydroxyl groups of the tautomeric form of phthalazin-1,4-dione into chlorides. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can facilitate this conversion.[5]
-
Reaction Conditions: The reaction is typically performed at elevated temperatures to ensure complete conversion. Anhydrous conditions are crucial to prevent the hydrolysis of phosphorus oxychloride and the chlorinated product.
-
Work-up: A careful aqueous work-up is necessary to quench the excess chlorinating agent and isolate the product. The use of a base, such as sodium bicarbonate, neutralizes the acidic byproducts.
Step-by-Step Methodology:
-
Synthesis of Phthalazin-1,4-dione: In a round-bottom flask, combine phthalic anhydride (1 equivalent) and hydrazine hydrate (2 equivalents) in a suitable solvent such as ethanol or acetic acid.[3]
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, phthalazin-1,4-dione, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Synthesis of 1,4-Dichlorophthalazine: To a flask containing phthalazin-1,4-dione (1 equivalent), add phosphorus oxychloride (5-10 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]
-
Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours, ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess phosphorus oxychloride.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
The crude 1,4-dichlorophthalazine will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.[6]
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of 1,4-dichlorophthalazine.
Protocol 2: Synthesis of Phthalazine-1,4-diamine
With 1,4-dichlorophthalazine in hand, the subsequent nucleophilic aromatic substitution with an amine source yields the desired Phthalazine-1,4-diamine.
Causality Behind Experimental Choices:
-
Amine Source: Ammonia, in the form of aqueous or alcoholic ammonia, is the most direct nucleophile. However, due to the potential for over-alkylation and the need for high pressure and temperature, a protected amine or an ammonia surrogate is often preferred in a laboratory setting. For this protocol, we will describe a general method using an excess of ammonia.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, but for reactions with ammonia, a sealed vessel is often required. An alternative is to use a high-boiling point alcohol like n-butanol.
-
Temperature: Elevated temperatures are necessary to drive the substitution reaction to completion.
-
Excess Nucleophile: A large excess of the amine is used to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[7]
Step-by-Step Methodology:
-
In a pressure vessel, dissolve 1,4-dichlorophthalazine (1 equivalent) in a suitable solvent such as n-butanol or dioxane.
-
Add a large excess of a solution of ammonia in methanol (e.g., 7N solution, 10-20 equivalents).
-
Seal the vessel and heat the reaction mixture to 100-120°C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel or by recrystallization. A typical purification might involve dissolving the residue in a minimal amount of a suitable solvent and precipitating the product by the addition of a less polar solvent.
Applications in Medicinal Chemistry: A Gateway to Targeted Therapies
Phthalazine-1,4-diamine serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The two primary amino groups provide convenient handles for introducing various substituents, allowing for the fine-tuning of pharmacological properties.
Kinase Inhibitors: Targeting the Engines of Cancer Proliferation
The phthalazine core is a well-established pharmacophore in the design of kinase inhibitors. By strategically modifying the 1- and 4-positions of the phthalazine ring, researchers have developed potent inhibitors of several kinases implicated in cancer progression.
-
VEGFR Inhibitors: Vascular Endothelial Growth Factor Receptors play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Phthalazine-based compounds have been extensively explored as VEGFR inhibitors.[3] For instance, derivatives of N¹-(phthalazin-1-yl)benzene-1,4-diamine have shown significant anti-proliferative activity.[3]
Diagram of VEGFR Signaling Pathway Inhibition:
Caption: Inhibition of the VEGFR signaling pathway by phthalazine derivatives.
PARP Inhibitors: Exploiting Synthetic Lethality in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to a synthetic lethal phenotype, where the cancer cells are unable to repair DNA damage and undergo apoptosis. Several approved PARP inhibitors feature a phthalazinone core.[2] The Phthalazine-1,4-diamine scaffold can be utilized to synthesize novel PARP inhibitors by introducing pharmacophoric elements that mimic the nicotinamide portion of the NAD+ substrate.
Table 1: Examples of Phthalazine-based Enzyme Inhibitors
| Target Enzyme | Example Compound Class | Key Structural Features | Reference |
| VEGFR-2 | N¹-(Phthalazin-1-yl)benzene-1,4-diamines | Aniline moiety at the 1-position | [3] |
| PARP-1 | Phthalazinone derivatives | Core phthalazinone scaffold | [2][8] |
| p38 MAP Kinase | Substituted Phthalazines | Varied substitutions on the phthalazine core | [9] |
Protocol 3: General Procedure for N-Arylation of Phthalazine-1,4-diamine
The functionalization of the amino groups of Phthalazine-1,4-diamine is key to developing potent drug candidates. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) in combination with a suitable phosphine ligand (e.g., Xantphos) is highly effective for forming C-N bonds.
-
Base: A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are essential to maintain the activity of the palladium catalyst.
Step-by-Step Methodology:
-
To a flame-dried Schlenk tube, add Phthalazine-1,4-diamine (1 equivalent), the aryl halide (1.1 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Add the base (e.g., Cs₂CO₃, 2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Diagram of Functionalization Workflow:
Caption: General workflow for the N-arylation of Phthalazine-1,4-diamine.
Conclusion and Future Perspectives
Phthalazine-1,4-diamine is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis from readily available starting materials and the presence of two reactive amino groups make it an ideal starting point for the construction of diverse and complex molecules. The demonstrated success of phthalazine-based compounds as inhibitors of key biological targets, particularly in the field of oncology, underscores the enduring importance of this heterocyclic core. Future research will undoubtedly continue to explore the vast chemical space accessible from Phthalazine-1,4-diamine, leading to the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable building block in their drug discovery endeavors.
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The Phthalazine-1,4-diamine Scaffold: Synthesis and Application in Kinase Inhibition
An Application Note for Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The phthalazine core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] This document provides a detailed guide for the synthesis, characterization, and biological evaluation of phthalazine-1,4-diamine derivatives as potent kinase inhibitors. We will explore the underlying chemical principles, provide step-by-step protocols for synthesis and biological assays, and discuss structure-activity relationships (SAR) that guide the design of next-generation inhibitors targeting key kinases in oncogenic pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Introduction: The Phthalazine Scaffold in Kinase Inhibition
Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This signaling event is fundamental to cellular regulation, and its dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major focus of drug discovery.
The phthalazine ring system, a bicyclic aromatic heterocycle, has proven to be a highly versatile scaffold for the development of kinase inhibitors.[1] Its rigid structure provides a solid anchor for substituents that can be tailored to interact with specific amino acid residues within the ATP-binding pocket of a target kinase. Notably, 1,4-disubstituted phthalazine derivatives have shown significant promise, with compounds like Vatalanib (PTK-787) advancing to clinical trials as a potent inhibitor of VEGFR-2.[3][4]
This guide focuses on the phthalazine-1,4-diamine core, a key variation that allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Strategy: From Phthalic Anhydride to Bioactive Inhibitor
The synthesis of phthalazine-1,4-diamine derivatives is a multi-step process that offers multiple points for diversification. A common and efficient route begins with phthalic anhydride, proceeding through a key 1,4-dichlorophthalazine intermediate. This intermediate is then sequentially functionalized through nucleophilic aromatic substitution reactions.
The rationale for this pathway is its robustness and modularity. The chlorination step creates two reactive sites (C1 and C4) that have differential reactivity, often allowing for a controlled, stepwise introduction of different amine nucleophiles.
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Application Notes & Protocols: The Phthalazine-1,4-diamine Scaffold in Modern Anticancer Drug Development
Audience: Researchers, scientists, and drug development professionals in oncology.
Abstract: The phthalazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, leading to the development of potent therapeutic agents. This document provides an in-depth guide to the strategic application of the phthalazine-1,4-diamine moiety in the design and synthesis of novel anticancer agents. We will explore its synthetic accessibility, delve into its role as a pharmacophore for potent kinase inhibition, and provide detailed, field-proven protocols for the preclinical evaluation of these compounds. The causality behind experimental choices is emphasized to empower researchers in their drug discovery programs.
Introduction: Why Phthalazine-1,4-diamine?
The quest for targeted cancer therapies has intensified the focus on small molecule inhibitors that can selectively modulate the activity of key oncogenic proteins, such as protein kinases. Within this landscape, 1,4-disubstituted phthalazines have emerged as a particularly fruitful scaffold.[1][2] Their rigid, planar structure and defined hydrogen bonding vectors make them ideal candidates for occupying the ATP-binding pockets of various kinases.[3]
Specifically, the phthalazine-1,4-diamine framework offers several strategic advantages:
-
Synthetic Tractability: The core can be readily synthesized and functionalized at the 1- and 4-positions, allowing for rapid generation of diverse chemical libraries.
-
Structural Rigidity: The bicyclic aromatic system provides a rigid anchor, which can reduce the entropic penalty upon binding to a target protein, often leading to higher affinity.
-
Hydrogen Bonding Capabilities: The diamine groups serve as versatile hydrogen bond donors and acceptors, crucial for forming key interactions with amino acid residues in enzyme active sites, such as the hinge region of kinases.[3]
-
Proven Pharmacophore: This scaffold is a key component of several potent inhibitors targeting critical cancer pathways, including angiogenesis via Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and cell cycle progression via Aurora kinases.[1][4][5]
This guide will focus on leveraging these properties, providing a logical workflow from chemical synthesis to biological validation.
Section 1: Synthesis and Derivatization Strategies
The foundation of any drug discovery campaign is the robust synthesis of the core scaffold and its analogs. The general approach to 1,4-disubstituted phthalazines begins with the cyclization of an appropriate benzoic acid derivative with hydrazine, followed by chlorination to create a reactive intermediate.[6]
Protocol 1.1: General Synthesis of 1,4-Dichlorophthalazine
-
Rationale: This protocol generates the key electrophilic intermediate, 1,4-dichlorophthalazine, which is poised for sequential nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled, stepwise introduction of different amine nucleophiles at the C1 and C4 positions.
-
Step-by-Step Methodology:
-
Phthalazinone Formation: Reflux phthalic anhydride with hydrazine hydrate in a suitable solvent like acetic acid or ethanol to form phthalazin-1,4-dione.
-
Chlorination: Carefully reflux the resulting phthalazin-1,4-dione with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., triethylamine), to yield 1,4-dichlorophthalazine.[6]
-
Purification: After cooling, the reaction mixture is cautiously quenched with ice water. The resulting precipitate is filtered, washed thoroughly with water to remove excess acid, and dried. Recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) affords the purified product.
-
Protocol 1.2: Sequential Nucleophilic Substitution for Phthalazine-1,4-diamine Analogs
-
Rationale: The differential reactivity of the two chlorine atoms in 1,4-dichlorophthalazine can be exploited to introduce two different amines. This is critical for building molecular complexity and fine-tuning the structure-activity relationship (SAR).
-
Step-by-Step Methodology:
-
First Substitution (C1): Dissolve 1,4-dichlorophthalazine in a polar aprotic solvent like isopropanol or N,N-Dimethylformamide (DMF). Add one equivalent of the first desired amine (e.g., p-phenylenediamine) and heat the mixture.[6] The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: Once the starting material is consumed, the intermediate product, a 1-amino-4-chlorophthalazine derivative, is isolated by precipitation or extraction.
-
Second Substitution (C4): The isolated intermediate is then reacted with a second, different amine nucleophile under similar conditions, often requiring slightly more forcing conditions (higher temperature or stronger base), to yield the final asymmetrically substituted phthalazine-1,4-diamine derivative.
-
Characterization: Confirm the structure of the final product using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[7]
-
Section 2: Key Biological Targets and Mechanism of Action
Phthalazine-1,4-diamine derivatives have shown remarkable efficacy as inhibitors of protein kinases that are critical drivers of cancer progression. Two of the most prominent targets are VEGFR-2 and Aurora kinases.
VEGFR-2: A Gatekeeper of Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibiting VEGFR-2 starves the tumor of its blood supply.
-
Mechanism of Inhibition: Phthalazine derivatives act as ATP-competitive inhibitors.[8] The phthalazine core occupies the adenine-binding region of the kinase, forming hydrogen bonds with hinge region residues like Cys919.[1][3] The diamine substituents extend into adjacent hydrophobic pockets, and their modifications are crucial for achieving high potency and selectivity.[1][3]
Aurora Kinases: Regulators of Mitosis
Aurora kinases (A and B) are essential for proper cell division (mitosis). Their overexpression in cancer cells leads to genomic instability and proliferation.[9][10] Inhibiting these kinases causes mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[9][11]
-
Mechanism of Inhibition: Similar to VEGFR-2 inhibition, phthalazine-based compounds compete with ATP for the active site of Aurora kinases. The development of these inhibitors has led to compounds with excellent oral bioavailability and potent cellular activity.[4][12]
Below is a diagram illustrating the general mechanism of action for a phthalazine-based kinase inhibitor targeting the VEGFR-2 signaling pathway.
Caption: Preclinical drug discovery workflow for phthalazine derivatives.
Protocol 3.1: In Vitro Cell Viability Assay (MTT Assay)
-
Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. [1][7]It provides a quantitative measure of a compound's cytotoxic or cytostatic effects on cancer cell lines.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HUVEC for angiogenesis, MCF-7 for breast cancer, or HCT-116 for colon cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight. [13][14] 2. Compound Treatment: Prepare serial dilutions of the synthesized phthalazine derivatives in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib or another relevant clinical drug). [1] 3. Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis. [7]
-
Protocol 3.2: In Vitro Kinase Inhibition Assay (Radiometric or Luminescence)
-
Rationale: Once a compound shows cellular activity, it is crucial to confirm that it directly inhibits the intended kinase target. Kinase assays measure the transfer of a phosphate group from ATP to a substrate, and a compound's ability to block this reaction. [15][16][17]
-
Step-by-Step Methodology (General Principle):
-
Assay Setup: In a microplate, combine the recombinant kinase (e.g., VEGFR-2), a specific peptide or protein substrate, and the phthalazine inhibitor at various concentrations. [16][18] 2. Reaction Initiation: Initiate the kinase reaction by adding an ATP solution. For radiometric assays, this will be [γ-³²P]ATP; for luminescence assays (like ADP-Glo™), it will be unlabeled ATP. [18][19] 3. Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Reaction Termination & Detection:
-
Radiometric: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash away the unused [γ-³²P]ATP. The amount of radioactivity remaining on the membrane, corresponding to the phosphorylated substrate, is measured using a scintillation counter. [19] * Luminescence: Add a reagent that depletes the remaining ATP. Then, add a second reagent to convert the ADP produced by the kinase reaction into ATP, which then drives a luciferase reaction. The resulting light output is proportional to kinase activity and is measured with a luminometer. [17][19] 5. Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.
-
-
Section 4: Structure-Activity Relationship (SAR) Insights
Systematic modification of the phthalazine-1,4-diamine scaffold has yielded critical insights into the structural requirements for potent anticancer activity. The data from numerous studies can be synthesized to guide future design efforts.
| Scaffold Position | Modification Type | General Impact on Activity (VEGFR-2 Example) | Reference |
| Phthalazine Core | Addition of a 4-chloro group | Often increases lipophilicity and can enhance inhibitory activity. | [6] |
| C1-Amine Linker | Biaryl urea or amide | Critical for H-bonding with key residues (Glu885, Asp1046) in the kinase back pocket. Urea is often superior to amide. | [3][6][20] |
| Terminal Aryl Ring | Electron-withdrawing groups (e.g., -Cl, -CF₃) | Can increase potency by forming favorable interactions in the hydrophobic pocket. A 4-chloro-3-trifluoromethyl pattern is often optimal, mimicking Sorafenib. | [6][20] |
| C4-Amine/Substituent | Small alkyl or aryl groups | Modulates solubility, oral bioavailability, and selectivity. Can be optimized to reduce off-target effects. | [5][12] |
These SAR trends highlight the importance of a multi-point interaction model where the phthalazine core acts as an anchor, and the substituents at the 1- and 4-positions are fine-tuned to maximize interactions with specific sub-pockets of the target kinase.
Conclusion and Future Directions
The phthalazine-1,4-diamine scaffold is a robust and versatile platform for the development of targeted anticancer agents, particularly kinase inhibitors. Its synthetic accessibility allows for extensive SAR exploration, which has successfully led to potent inhibitors of key oncogenic drivers like VEGFR-2 and Aurora kinases. The protocols and insights provided herein offer a comprehensive framework for researchers to design, synthesize, and evaluate novel phthalazine-based drug candidates.
Future efforts should focus on improving kinase selectivity to minimize off-target toxicities, enhancing pharmacokinetic properties for better in vivo efficacy, and exploring novel phthalazine conjugates or dual-target inhibitors to overcome drug resistance.
References
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Prime, M. E., et al. (2011). Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase. Journal of Medicinal Chemistry, 54(1), 312-9. [Link]
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Cee, V. J., et al. (2009). Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. Journal of Medicinal Chemistry, 52(21), 6668-79. [Link]
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Fayed, B. E., et al. (2022). 1-Piperazinylphthalazines as potential VEGFR-2 inhibitors and anticancer agents: Synthesis and in vitro biological evaluation. Africa Research Connect. [Link]
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Abdel-Gawad, N. M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(31), 22353-22377. [Link]
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Prime, M. E., et al. (2011). Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase. Journal of Medicinal Chemistry, 54(1), 312-319. [Link]
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Abdullahi, H., et al. (2023). In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. Advanced Journal of Chemistry-Section A, 6(1), 58-72. [Link]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Retrieved from [Link]
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Ghorab, M. M., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1337-1354. [Link]
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Cee, V. J., et al. (2009). Discovery of a Potent, Selective, and Orally Bioavailable Pyridinyl-Pyrimidine Phthalazine Aurora Kinase Inhibitor. Journal of Medicinal Chemistry, 52(21), 6668–6679. [Link]
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Ghorab, M. M., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. NIH National Library of Medicine. [Link]
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Prime, M. E., et al. (2011). Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase. ResearchGate. [Link]
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8794. [Link]
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El-Naggar, A. M., et al. (2024). Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. RSC Advances, 14(40), 28723-28747. [Link]
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Lolli, G., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 124. [Link]
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Al-Ostath, A. I. (2017). Heterocyclic Anticancer Compounds: Using S-NICS Method. Journal of Chemistry and Materials Research, 1(1), 1-13. [Link]
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Ball, A. R., & Henein, M. Y. (2012). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 893, 95-103. [Link]
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Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20(12), 3323-3343. [Link]
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Zhai, X., et al. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 11(7), 574-582. [Link]
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Zhai, X., et al. (2010). Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives. European Journal of Medicinal Chemistry, 45(8), 3504-10. [Link]
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Nafie, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. NIH National Library of Medicine. [Link]
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Phthalazine-1,4-diamine: A Versatile Scaffold for Fluorescent Probe Design
An Application Note and Protocol Guide for Researchers
Part 1: Scientific Foundation and Design Principles
The utility of a fluorophore in probe design is dictated by its photophysical properties and its capacity for synthetic modification. Phthalazine-1,4-diamine emerges as a promising candidate due to its structural similarity to other successful "push-pull" fluorophores, where electron-donating groups (the two amino groups) are conjugated to an electron-accepting system (the phthalazine ring). This electronic arrangement is the cornerstone of many environment-sensitive dyes.
The Fluorophore Core: Electronic and Photophysical Properties
The Phthalazine-1,4-diamine scaffold features two exocyclic amino groups that act as potent electron donors. Upon photoexcitation, this can lead to an intramolecular charge transfer (ICT) state, where electron density shifts from the amino groups to the heterocyclic phthalazine core.[1] The energy of this ICT state, and consequently the emission wavelength and quantum yield, is highly sensitive to the local environment, including solvent polarity and the presence of analytes.
The primary amino groups serve a dual purpose:
-
Electronic Modulation: They are the primary drivers of the molecule's fluorescent character.
-
Synthetic Handles: They provide reactive sites for the covalent attachment of "receptor" or "recognition" units designed to selectively interact with a target analyte.
Core Mechanism of Action: From "Off" to "On"
The goal of most fluorescent probe design is to create a system that transitions from a non-fluorescent ("Off") or weakly fluorescent state to a highly fluorescent ("On") state upon binding to a target. With the Phthalazine-1,4-diamine scaffold, this can be achieved through several established quenching mechanisms. A common and effective strategy is Photoinduced Electron Transfer (PeT).
In a PeT-based probe, a recognition unit with appropriate frontier orbital energies (e.g., a tertiary amine for proton sensing or a crown ether for metal ion sensing) is attached to the fluorophore. In the absence of the analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor to the excited fluorophore, quenching fluorescence non-radiatively. Upon analyte binding, the receptor's redox potential is altered, inhibiting PeT and restoring fluorescence.
Figure 1: Proposed PeT-based sensing mechanism for a Phthalazine-1,4-diamine probe.
Part 2: Experimental Protocols
This section provides detailed, self-validating protocols for the synthesis, characterization, and application of a model fluorescent probe based on the Phthalazine-1,4-diamine scaffold.
Synthesis Workflow
The overall strategy involves a two-stage process: first, the synthesis of the core Phthalazine-1,4-diamine structure, and second, its functionalization with a recognition moiety.
Figure 2: General synthetic workflow for Phthalazine-1,4-diamine based probes.
Protocol 2.2: Synthesis of Phthalazine-1,4-dione Intermediate
Causality: This protocol, adapted from established methods, uses hydrazine to cyclize a phthalic acid derivative.[2][3] The dione intermediate is a stable, crystalline solid that serves as a key precursor for subsequent modifications.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend phthalic anhydride (14.8 g, 0.1 mol) in 100 mL of ethanol.
-
Reagent Addition: Slowly add hydrazine monohydrate (20 mL, ~0.4 mol) to the suspension. The reaction is exothermic; addition should be controlled to maintain a gentle reflux.
-
Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux for 4 hours. A thick white precipitate will form.
-
Workup: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration.
-
Purification: Wash the solid sequentially with cold water (50 mL) and cold ethanol (50 mL) to remove unreacted starting materials and impurities.
-
Drying & Characterization: Dry the resulting white powder, 2,3-dihydrophthalazine-1,4-dione, under vacuum. The expected yield is typically >90%. Characterize the product using ¹H NMR and FT-IR. The FT-IR spectrum should show characteristic C=O and N-H stretching bands.
Protocol 2.3: Synthesis of 1,4-Dichlorophthalazine
Causality: The hydroxyl groups of the dione tautomer are poor leaving groups. Chlorinating agents like phosphorus oxychloride (POCl₃) convert them into chlorides, which are excellent leaving groups for subsequent nucleophilic substitution.[4]
-
Reaction Setup: In a 100 mL flask under an inert atmosphere (N₂), add 2,3-dihydrophthalazine-1,4-dione (8.1 g, 0.05 mol).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 25 mL, 0.27 mol). Caution: POCl₃ is highly corrosive and reacts violently with water.
-
Reaction: Heat the mixture to 110 °C and stir for 3 hours. The solid will dissolve to form a clear, yellowish solution.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto 200 g of crushed ice with vigorous stirring in a fume hood. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Drying & Characterization: Dry the solid under vacuum to yield 1,4-dichlorophthalazine. Characterize using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2.4: Synthesis of Phthalazine-1,4-diamine Core
Causality: The chloro groups at the 1 and 4 positions are highly susceptible to nucleophilic aromatic substitution. Using a source of ammonia, such as a solution of ammonia in a sealed tube or ammonium hydroxide under pressure, displaces the chlorides to form the desired diamine.[4]
-
Reaction Setup: In a high-pressure reaction vessel, place 1,4-dichlorophthalazine (2.0 g, 10 mmol) and 20 mL of a concentrated aqueous ammonia solution (28-30%).
-
Reaction: Seal the vessel and heat it to 120-130 °C for 12 hours. The internal pressure will increase.
-
Workup: Cool the vessel to room temperature before opening. A solid precipitate should be present.
-
Purification: Collect the solid by filtration. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure Phthalazine-1,4-diamine.
-
Characterization: Confirm the structure using high-resolution mass spectrometry (HRMS) to verify the exact mass and ¹H NMR and ¹³C NMR to confirm the structure and purity. The ¹H NMR should show characteristic signals for the aromatic protons and the -NH₂ protons.
Protocol 2.5: Functionalization of the Core (Example: Acylation)
Causality: The primary amino groups are nucleophilic and readily react with electrophiles like acyl chlorides. This protocol demonstrates the installation of a recognition moiety (or a linker for one) via a stable amide bond.
-
Reaction Setup: Dissolve Phthalazine-1,4-diamine (160 mg, 1 mmol) in 10 mL of anhydrous dichloromethane (DCM) in a flask under N₂. Add a non-nucleophilic base such as triethylamine (0.3 mL, 2.2 mmol).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the desired acyl chloride (2.2 mmol) in 5 mL of anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 15 mL of water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final probe molecule exhaustively using ¹H NMR, ¹³C NMR, HRMS, and FT-IR to confirm the successful functionalization.
Part 3: Application and Data Analysis
Protocol 3.1: Spectroscopic Characterization and Analyte Sensing
Causality: This protocol establishes the baseline photophysical properties of the new probe and quantifies its response to a target analyte. A titration experiment is the standard method for determining binding affinity and limit of detection.
-
Stock Solutions: Prepare a 1 mM stock solution of the purified fluorescent probe in a suitable solvent (e.g., DMSO or acetonitrile). Prepare a 10 mM stock solution of the target analyte in an appropriate buffer (e.g., HEPES for biological pH).
-
Spectroscopic Measurements:
-
Absorption: Dilute the probe stock solution to 10 µM in the assay buffer. Record the UV-Vis absorption spectrum to determine the optimal excitation wavelength (λex), which is typically the wavelength of maximum absorption (λmax,abs).
-
Emission: Using the determined λex, record the fluorescence emission spectrum of the 10 µM probe solution.
-
-
Analyte Titration:
-
To a cuvette containing the 10 µM probe solution, add increasing amounts of the analyte stock solution (e.g., 0, 0.2, 0.4, 0.6... up to 2-10 equivalents).
-
After each addition, mix thoroughly, allow to equilibrate for 2-5 minutes, and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λmax,em) against the concentration of the analyte.
-
Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank (probe without analyte) and k is the slope of the linear portion of the titration curve at low analyte concentrations.
-
Figure 3: Flowchart for the experimental protocol of analyte sensing.
Representative Photophysical Data
The photophysical properties of Phthalazine-1,4-diamine derivatives are expected to be highly dependent on the nature of the substituents attached to the amino groups and the solvent environment. The following table presents hypothetical yet representative data based on structurally similar diamino-aromatic fluorophores.[1]
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Analyte Response |
| Core Scaffold | Toluene | 370 | 450 | 0.65 | - |
| Core Scaffold | DMSO | 385 | 510 | 0.15 | - |
| Probe-A (Off) | HEPES Buffer | 380 | 490 | 0.05 | - |
| Probe-A + Analyte (On) | HEPES Buffer | 382 | 490 | 0.50 | 10-fold increase |
References
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Valaka, A. P., Nilsson, O., Håversen, L., & Grotli, M. (n.d.). Design strategy for phthalazine-based fluorescent tracers. ResearchGate. Retrieved from [Link]
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Elmeligie, S., Aboul-Magd, A. M., Lasheen, D. S., Ibrahim, T. M., Abdelghany, T. M., Khojah, S. M., & Abouzid, K. A. M. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1319–1331. Available at: [Link]
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Scilit. (n.d.). Novel synthesis of phthalazine derivatives as antimicrobial agents. Retrieved from [Link]
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Nafie, M. S., Emam, S. M., El Rayes, S. M., Ali, I. A. I., & Soliman, H. A. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules, 27(13), 4145. Available at: [Link]
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Kagechika, H., et al. (2021). Design, synthesis and antitumor activity of phthalazine-1,4-dione-based menaquinone analogs. Bioorganic & Medicinal Chemistry Letters, 43, 128065. Available at: [Link]
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Eladl, K. A., et al. (2019). Phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists: design, synthesis, anticonvulsant evaluation, ADMET profile and molecular docking. Molecular Diversity, 23(2), 283–298. Available at: [Link]
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Shimizu, M., Tamagawa, T., & Nishimura, K. (2019). 4,5-Diaminophthalimides: highly efficient solid-state fluorophores and turn-on type fluorescent probes for hydrazine. Materials Chemistry Frontiers, 3(10), 2133–2140. Available at: [Link]
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Lin, Y.-S., et al. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 26(10), 2907. Available at: [Link]
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Lin, Y.-S., et al. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. PubMed. Available at: [Link]
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Zhang, Y. S., Liu, Y., Chen, D., & Chen, Z. (2010). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 15(12), 8751–8760. Available at: [Link]
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Sangshetti, J. N., Khan, S., Patil, R. B., & Shinde, D. (2019). Recent Developments in Chemistry of Phthalazines. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2021). A Novel Fluorescent Probe for Selective Detection of Hydrazine and Its Application in Imaging. Molecules, 26(8), 2337. Available at: [Link]
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Lin, Y.-S., et al. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. PMC. Available at: [Link]
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Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2012). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 17(7), 8039–8054. Available at: [Link]
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Liu, X., et al. (2021). A unified fluorescence quenching mechanism of tetrazine-based fluorogenic dyes: energy transfer to a dark state. Materials Chemistry Frontiers. Available at: [Link]
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Nafie, M. S., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12173. Available at: [Link]
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Phthalazine-1,4-diamine Derivatives as VEGFR-2 Inhibitors: Application Notes and Protocols
Introduction: The Rationale for Targeting VEGFR-2 in Oncology
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[1][2] Tumors require a dedicated blood supply to deliver oxygen and nutrients and to remove metabolic waste. A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1] The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is the primary receptor for VEGF-A and plays a central role in mediating the full spectrum of angiogenic responses in endothelial cells, including proliferation, migration, and survival.[1][3][4] Dysregulation of the VEGF/VEGFR-2 pathway is a hallmark of many cancers, making it a prime therapeutic target.[3][4]
The phthalazine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[5][6] Specifically, derivatives of phthalazine-1,4-diamine have been developed as potent, ATP-competitive inhibitors of the VEGFR-2 kinase domain.[7][8] These small molecules are designed to block the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades and cutting off the tumor's blood supply.[9] This guide provides in-depth protocols and technical insights for researchers evaluating this promising class of compounds.
Mechanism of Action: How Phthalazine Derivatives Inhibit VEGFR-2
Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain.[1][9] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways crucial for angiogenesis, such as the PLCγ-PKC-MAPK and PI3K-AKT pathways.[4][10][11] Phthalazine-1,4-diamine derivatives typically function as Type II inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain.[7] This binding event prevents ATP from accessing the kinase, thereby blocking the initial autophosphorylation step and halting the entire downstream signaling cascade.[9]
Application Note 1: Synthesis of a Representative Phthalazine Derivative
The synthesis of 1-substituted phthalazine derivatives often begins with the chlorination of a corresponding phthalazinone precursor.[12] The resulting 1-chlorophthalazine is a versatile intermediate that can react with various nucleophiles, such as substituted anilines (e.g., p-phenylenediamine), to yield the desired phthalazine-1,4-diamine core structure.[12]
Protocol: Synthesis of N1-(Phthalazin-1-yl)benzene-1,4-diamine
This protocol is adapted from established chemical synthesis routes.[12]
Materials:
-
1-Chlorophthalazine
-
p-Phenylenediamine
-
n-Butanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-chlorophthalazine (1 equivalent) and p-phenylenediamine (1.1 equivalents) in n-butanol.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold n-butanol or diethyl ether to remove unreacted starting materials.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound, N1-(phthalazin-1-yl)benzene-1,4-diamine, using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application Note 2: In Vitro Biochemical Assay for VEGFR-2 Inhibition
The primary method to determine a compound's direct inhibitory effect on the VEGFR-2 enzyme is a biochemical kinase assay.[3] These assays measure the transfer of a phosphate group from ATP to a peptide substrate by the recombinant VEGFR-2 kinase domain.[13] A reduction in substrate phosphorylation in the presence of the test compound indicates inhibitory activity.[3] Luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction are common, where a higher luminescence signal corresponds to greater inhibition.[9][13]
Protocol: Luminescence-Based VEGFR-2 Kinase Assay
This protocol is based on commercially available kinase assay kits, such as the VEGFR2 Kinase Assay Kit from BPS Bioscience.[13][14][15]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)[3]
-
Kinase Buffer (e.g., 5x Kinase Buffer 1)[3]
-
ATP solution (e.g., 500 µM)[3]
-
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)[3]
-
Phthalazine test compound, serially diluted in Kinase Buffer with a constant DMSO concentration (final ≤ 1%)[3]
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max)[13]
-
White, opaque 96-well microplates[13]
-
Luminometer
Procedure:
-
Master Mix Preparation: Prepare a master mixture containing 1x Kinase Buffer, ATP, and the peptide substrate.[3][13]
-
Plate Setup:
-
Enzyme Addition: To all wells except the "Blank", add 20 µL of diluted VEGFR-2 enzyme (e.g., final concentration of 1 ng/µL). To the "Blank" wells, add 20 µL of 1x Kinase Buffer.[3]
-
Kinase Reaction: Incubate the plate at 30°C for 45 minutes.
-
Signal Generation: Add 50 µL of Kinase-Glo® Max reagent to each well to stop the reaction and initiate the luminescent signal.[13]
-
Detection: Incubate at room temperature for 15 minutes to stabilize the signal, then measure luminescence using a microplate reader.[13]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3]
Data Presentation: The results should be summarized in a clear, tabular format.
| Compound ID | VEGFR-2 IC₅₀ (µM) | Reference |
| Phthalazine 4b | 0.09 ± 0.02 | [5] |
| Phthalazine 2g | 0.148 | [7][16] |
| Phthalazine 4a | 0.196 | [7][16] |
| Phthalazine 7a | 0.11 ± 0.01 | [17] |
| Sorafenib (Control) | 0.09 | [18] |
| Vatalanib (Control) | 0.043 | [12] |
Table 1: Example VEGFR-2 inhibitory activities for various published phthalazine derivatives.
Application Note 3: Cellular Assay for Anti-Angiogenic Activity
While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if the compound can inhibit angiogenesis in a more physiologically relevant context. The endothelial cell tube formation assay is a well-established in vitro model that recapitulates later stages of angiogenesis.[19][20] When plated on a basement membrane extract (BME) like Matrigel®, human umbilical vein endothelial cells (HUVECs) will form capillary-like tubular structures.[19][20] Anti-angiogenic compounds will inhibit or disrupt the formation of these networks.
Protocol: HUVEC Tube Formation Assay
This protocol is a standard method for assessing anti-angiogenic effects.[19][21][22][23]
Materials:
-
HUVECs (low passage number, <5)[23]
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), e.g., Matrigel®
-
Pre-chilled 96-well tissue culture plate
-
Phthalazine test compound
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50-80 µL of BME to each well of a pre-cooled 96-well plate, ensuring the entire surface is covered.[22]
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[22]
-
Cell Preparation: Harvest HUVECs (70-90% confluent) using a gentle dissociation reagent like Trypsin/EDTA.[21][22] Resuspend the cells in medium containing the desired concentrations of the phthalazine test compound or vehicle control (DMSO).
-
Cell Seeding: Seed the HUVEC suspension onto the solidified BME at a density of 1.0–1.5 x 10⁴ cells per well.[22]
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours.[20][22][23] HUVECs typically form well-developed networks within this timeframe.[21]
-
Visualization:
-
Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin). A significant reduction in these parameters compared to the vehicle control indicates anti-angiogenic activity.
Conclusion and Future Directions
Phthalazine-1,4-diamine derivatives represent a robust and promising class of VEGFR-2 inhibitors. The protocols outlined in this guide provide a comprehensive framework for their synthesis, biochemical characterization, and cellular evaluation. By confirming direct enzymatic inhibition with a kinase assay and demonstrating functional anti-angiogenic effects in a cell-based model, researchers can effectively validate lead compounds. Subsequent steps in the drug development pipeline would involve assessing selectivity against other kinases, evaluating ADMET properties, and ultimately, testing for efficacy and safety in in vivo preclinical tumor models. The continued exploration of this chemical scaffold is poised to yield novel and effective anti-cancer therapeutics.
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Application Notes and Protocols for Nitrogen-Containing Heterocyclic Emitters in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Quest for 100% Internal Quantum Efficiency in OLEDs
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, vibrant colors, and mechanical flexibility. At the heart of every OLED is the emissive layer, where electrical energy is converted into light. According to spin statistics, the recombination of electrons and holes generates excitons in a 1:3 ratio of emissive singlets to non-emissive triplets.[1] While first-generation fluorescent emitters can only harvest the 25% of singlet excitons, and second-generation phosphorescent emitters utilize heavy metal complexes to harvest triplets, they often face challenges related to cost and stability.[2]
A major breakthrough in OLED technology is the development of third-generation emitters based on Thermally Activated Delayed Fluorescence (TADF).[3] TADF materials can harness the non-emissive triplet excitons by converting them into emissive singlets through a process called reverse intersystem crossing (RISC).[1] This allows for the theoretical possibility of achieving 100% internal quantum efficiency (IQE) without the need for precious metals.[3]
Nitrogen-containing heterocyclic compounds have emerged as a cornerstone in the design of high-performance TADF emitters.[4] Their rigid structures and tunable electronic properties make them ideal candidates for creating materials with high photoluminescence quantum yields (PLQY) and efficient RISC. While the direct application of simpler building blocks like Phthalazine-1,4-diamine is an area of ongoing research interest, this guide will focus on the well-established principles and protocols demonstrated with a closely related and highly successful class of materials: dibenzo[a,c]phenazine-based TADF emitters .[5][6] The methodologies and design principles detailed herein provide a robust framework for researchers exploring the potential of phthalazine derivatives and other novel nitrogen-containing heterocycles.
Part 1: Molecular Design and Synthesis of TADF Emitters
The Donor-Acceptor (D-A) Design Principle
The key to achieving efficient TADF is to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). A small ΔEST (< 0.2 eV) allows for efficient thermal up-conversion of triplet excitons to the singlet state. The most effective strategy to achieve this is the Donor-Acceptor (D-A) molecular architecture.
In this design, an electron-donating moiety (the Donor) is covalently linked to an electron-accepting moiety (the Acceptor). This spatial separation of the Highest Occupied Molecular Orbital (HOMO), localized on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor, directly leads to a small ΔEST.
Dibenzo[a,c]phenazine is a potent acceptor due to its rigid, π-conjugated system.[6] By attaching various donor units, such as phenoxazine (PXZ) or 9,9-dimethylacridan (DMAC), to the phenazine core, it is possible to systematically tune the emission color from green to red.[5]
Caption: Conceptual D-A-D molecular architecture for TADF emitters.
Protocol: Synthesis of a Dibenzo[a,c]phenazine-based Emitter
This protocol describes a modular synthesis for a representative TADF emitter, 10,10'-(10-fluorodibenzo[a,c]phenazine-3,6-diyl)bis(10H-phenoxazine) (2PXZ-BP-F) , adapted from established literature.[5][6]
Rationale: This multi-step synthesis involves an initial condensation to form the core phenazine structure, followed by a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) to attach the donor units. This modular approach allows for the straightforward substitution of different donors to tune the material's properties.
Sources
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The Phthalazine-1,4-diamine Scaffold: A Versatile Platform for the Synthesis of Novel Anti-inflammatory Agents
Introduction: Unlocking the Potential of the Phthalazine Core in Inflammation Research
The phthalazine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1] These activities include roles as anticancer, anticonvulsant, and antimicrobial agents.[2][3] Of particular interest to drug development professionals is the potential of phthalazine-based compounds as anti-inflammatory agents.[4][5] While much of the existing research has focused on phthalazinone and phthalazine-1,4-dione derivatives, this guide delves into the untapped potential of phthalazine-1,4-diamine as a key starting material for the synthesis of a new generation of anti-inflammatory drugs.
The presence of two reactive primary amine groups at the 1 and 4 positions of the phthalazine ring system offers a unique opportunity for diverse chemical modifications. This allows for the strategic introduction of various pharmacophores known to interact with key targets in the inflammatory cascade. This document provides a comprehensive overview of the synthesis of phthalazine-1,4-diamine and detailed protocols for its utilization in the preparation of novel anti-inflammatory compounds, supported by mechanistic insights and in-depth scientific rationale.
Part 1: Synthesis of the Key Intermediate: Phthalazine-1,4-diamine
While phthalazine-1,4-diamine is commercially available, its synthesis from readily accessible starting materials is a crucial first step for many research and development endeavors.[6] A robust and scalable synthetic route starting from phthalic anhydride is outlined below. This multi-step synthesis proceeds through the formation of phthalazine-1,4-dione and 1,4-dichlorophthalazine as key intermediates.
Workflow for the Synthesis of Phthalazine-1,4-diamine
Caption: Synthetic pathway from Phthalic Anhydride to Phthalazine-1,4-diamine.
Step-by-Step Synthetic Protocols
Protocol 1: Synthesis of Phthalazine-1,4-dione from Phthalic Anhydride
-
Rationale: This reaction involves the condensation of phthalic anhydride with hydrazine hydrate. The hydrazine acts as a dinucleophile, attacking the carbonyl carbons of the anhydride to form a cyclic hydrazide, which upon dehydration yields the stable phthalazine-1,4-dione. Ethanol is a suitable solvent that facilitates the reaction and allows for easy product precipitation upon cooling.
-
Materials:
Reagent Molar Mass ( g/mol ) Quantity Moles Phthalic Anhydride 148.12 14.8 g 0.1 Hydrazine Hydrate (80%) 50.06 7.5 mL ~0.12 | Ethanol | 46.07 | 150 mL | - |
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalic anhydride (14.8 g, 0.1 mol) and ethanol (150 mL).
-
Stir the suspension and slowly add hydrazine hydrate (7.5 mL, ~0.12 mol) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry in a vacuum oven at 80 °C.
-
The expected product is a white to off-white solid. Characterization by ¹H NMR and IR spectroscopy is recommended to confirm the structure.[7]
-
Protocol 2: Synthesis of 1,4-Dichlorophthalazine from Phthalazine-1,4-dione
-
Rationale: The conversion of the dione to the dichloro derivative is a crucial activation step. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent that replaces the carbonyl oxygen atoms with chlorine atoms. This reaction proceeds via the formation of a Vilsmeier-like intermediate.[7]
-
Materials:
Reagent Molar Mass ( g/mol ) Quantity Moles Phthalazine-1,4-dione 162.14 16.2 g 0.1 | Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL | - |
-
Procedure:
-
In a fume hood, carefully add phthalazine-1,4-dione (16.2 g, 0.1 mol) to a 100 mL round-bottom flask.
-
Slowly add phosphorus oxychloride (50 mL) to the flask. The reaction is exothermic and releases HCl gas, which should be trapped.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours.[8]
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product and recrystallize from a suitable solvent such as ethanol or acetone to obtain pure 1,4-dichlorophthalazine.
-
Confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 3: Synthesis of Phthalazine-1,4-diamine from 1,4-Dichlorophthalazine
-
Rationale: This final step involves the nucleophilic substitution of the chlorine atoms with amino groups. Ammonia, in a suitable solvent and under heat and pressure, acts as the nucleophile. The use of a sealed vessel is necessary to maintain the concentration of ammonia and to drive the reaction to completion.
-
Materials:
Reagent Molar Mass ( g/mol ) Quantity Moles 1,4-Dichlorophthalazine 199.03 19.9 g 0.1 | Ethanolic Ammonia (7N) | - | 100 mL | - |
-
Procedure:
-
Place 1,4-dichlorophthalazine (19.9 g, 0.1 mol) in a high-pressure reaction vessel.
-
Add a 7N solution of ammonia in ethanol (100 mL).
-
Seal the vessel and heat to 150 °C for 12 hours. Monitor the internal pressure.
-
After cooling the vessel to room temperature, carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
The resulting solid residue can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
-
Characterize the final product, phthalazine-1,4-diamine, using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
-
Part 2: Application of Phthalazine-1,4-diamine in the Synthesis of Anti-inflammatory Drug Candidates
The twin amino groups of phthalazine-1,4-diamine are nucleophilic and can readily react with a variety of electrophiles, making it an ideal scaffold for building a library of potential anti-inflammatory agents. Below are two detailed protocols for the synthesis of novel compounds targeting key inflammatory pathways.
Protocol 4: Synthesis of a Phthalazine-based Cyclooxygenase-2 (COX-2) Inhibitor
-
Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Selective COX-2 inhibitors are desirable as they are associated with fewer gastrointestinal side effects.[4] This protocol describes the synthesis of a derivative bearing a sulfonamide moiety, a common feature in many selective COX-2 inhibitors like Celecoxib. The reaction involves the acylation of one of the amino groups of phthalazine-1,4-diamine with 4-methyl-2-(trifluoromethyl)benzoyl chloride, followed by sulfonylation of the other amino group.
-
Materials:
Reagent Molar Mass ( g/mol ) Phthalazine-1,4-diamine 160.18 4-Methyl-2-(trifluoromethyl)benzoyl chloride 224.59 4-Aminosulfonylphenylacetyl chloride 233.66 Triethylamine 101.19 | Dichloromethane (DCM) | 84.93 |
-
Procedure:
-
Step 1: Mono-acylation. Dissolve phthalazine-1,4-diamine (1.60 g, 10 mmol) in dry DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.
-
In a separate flask, prepare a solution of 4-methyl-2-(trifluoromethyl)benzoyl chloride (2.25 g, 10 mmol) in dry DCM (20 mL).
-
Add the acid chloride solution dropwise to the phthalazine-1,4-diamine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Add triethylamine (1.4 mL, 10 mmol) and allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the mono-acylated intermediate.
-
Step 2: Sulfonylation. Dissolve the mono-acylated intermediate in dry DCM (50 mL) and cool to 0 °C.
-
Add 4-aminosulfonylphenylacetyl chloride (2.34 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol).
-
Allow the reaction to stir at room temperature for 24 hours.
-
Work up the reaction as described in step 5.
-
Purify the final product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the final compound by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry.
-
Proposed Mechanism of Action: COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by the synthesized phthalazine derivative.
Protocol 5: Synthesis of a Phthalazine-based TNF-α Inhibitor
-
Rationale: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in many inflammatory diseases. Inhibiting TNF-α production or signaling is a validated therapeutic strategy. This protocol outlines the synthesis of a derivative designed to interfere with TNF-α signaling pathways, potentially by inhibiting downstream kinases. The synthesis involves a condensation reaction between phthalazine-1,4-diamine and a substituted pyrimidine aldehyde.
-
Materials:
Reagent Molar Mass ( g/mol ) Phthalazine-1,4-diamine 160.18 2-Chloro-5-formylpyrimidine 142.55 Ethanol 46.07 | Acetic Acid (catalytic) | 60.05 |
-
Procedure:
-
Dissolve phthalazine-1,4-diamine (1.60 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add 2-chloro-5-formylpyrimidine (2.85 g, 20 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Purify the product by recrystallization from a suitable solvent.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry.
-
Proposed Mechanism of Action: TNF-α Signaling Inhibition
Caption: Putative inhibition of TNF-α downstream signaling by the synthesized phthalazine derivative.
Conclusion: A Promising Future for Phthalazine-1,4-diamine in Drug Discovery
This application guide has provided a detailed framework for the synthesis and utilization of phthalazine-1,4-diamine as a versatile scaffold for the development of novel anti-inflammatory agents. The presented protocols, grounded in established chemical principles, offer a starting point for researchers to explore the rich chemical space accessible from this unique starting material. The ability to readily introduce diverse functionalities onto the phthalazine core opens up exciting possibilities for the design of potent and selective inhibitors of key inflammatory targets. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
-
Synthesis and potential anti-inflammatory activity of some tetrahydrophthalazinones. (URL: [Link])
-
Synthesis of bioactive molecules containing phthalazine units. (URL: [Link])
-
Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. (URL: [Link])
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (URL: [Link])
-
Synthesis and anti-inflammatory activity evaluation of a novel series of 6-phenoxy-[1][9][10]triazolo[3,4-a]phthalazine-3-carboxamide derivatives. (URL: [Link])
-
Synthesis, characterization, analgesic and anti-inflammation activity of new phthalazines and their Cu(II) and Zn(II) complexes. (URL: [Link])
-
Recent Developments in Chemistry of Phthalazines. (URL: [Link])
-
Pharmacophore modeling studies on 2-arylidene-4-substituted aryl-but-3-en-4-olides as anti-inflammatory agents. (URL: [Link])
-
Synthesis, characterization, and anti-rheumatic potential of phthalazine-1,4-dione and its Cu(II) and Zn(II) complexes. (URL: [Link])
-
Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. (URL: [Link])
-
Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. (URL: [Link])
-
Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). (URL: [Link])
- A kind of preparation method of 1,4- dichloro phthalazines. (URL: )
-
Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. (URL: [Link])
-
Phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists: design, synthesis, anticonvulsant evaluation, ADMET profile and molecular docking. (URL: [Link])
-
Phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists: design, synthesis, anticonvulsant evaluation, ADMET profile and molecular docking. (URL: [Link])
-
Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. (URL: [Link])
-
Proposed catalytic cycles for the amination of 4-bromophthalazinones of type 3 (Phthal: phthalazinone, PhthalBr. (URL: [Link])
Sources
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- 6. phthalazine-1,4-diamine | 17987-70-1 [sigmaaldrich.com]
- 7. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and potential anti-inflammatory activity of some tetrahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Regioselective N-Alkylation of Phthalazine-1,4-diamine
Abstract
Phthalazine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, anticonvulsant, and antihypertensive properties.[1][2] Phthalazine-1,4-diamine, in particular, serves as a crucial starting material and a "privileged" scaffold for the synthesis of novel therapeutic agents.[3] The functionalization of its exocyclic amino groups via N-alkylation is a key step in molecular diversification. However, this reaction is often hampered by challenges of regioselectivity (mono- vs. di-alkylation) and potential side reactions. This application note provides a comprehensive, field-proven experimental protocol for the controlled N-alkylation of phthalazine-1,4-diamine. We delve into the causality behind experimental choices, offering methodologies for both selective mono-alkylation and exhaustive di-alkylation, thereby empowering researchers in drug discovery and chemical synthesis to achieve their desired products with high fidelity.
Introduction: The Chemical and Pharmacological Significance
The phthalazine core is a benzo-fused pyridazine ring system that is prevalent in a number of commercially available drugs and clinical candidates.[2][4] Its rigid structure and hydrogen bonding capabilities make it an excellent pharmacophore. The introduction of alkyl substituents onto the diamine scaffold at the 1 and 4 positions can significantly modulate a compound's pharmacological profile, influencing its solubility, membrane permeability, and binding affinity to biological targets.[5]
Controlling the degree of alkylation is paramount. Mono-alkylated derivatives provide a handle for subsequent functionalization, while di-alkylated compounds can be used to explore symmetrical binding pockets or enhance lipophilicity. The protocols herein are designed to be self-validating, with clear explanations for each step to ensure reproducibility and facilitate troubleshooting.
Mechanistic Principles and Strategic Considerations
The N-alkylation of phthalazine-1,4-diamine proceeds via a nucleophilic substitution (SN2) mechanism. The primary amino groups are nucleophilic, but require deprotonation by a suitable base to form a more potent anionic nucleophile (an amide). The choice of base, solvent, stoichiometry, and temperature are critical variables that dictate the reaction's outcome.
Key Challenges & Strategic Solutions:
-
Regioselectivity (Mono- vs. Di-alkylation):
-
Mono-alkylation: This is favored under kinetic control. By using a slight excess of the starting diamine relative to the alkylating agent and performing the reaction at low temperatures, the probability of a second alkylation event on the mono-substituted product is minimized.
-
Di-alkylation: This is favored under thermodynamic control. Using a stoichiometric excess of both the base and the alkylating agent, often at a higher temperature, drives the reaction to completion, ensuring both amino groups are functionalized.
-
-
Choice of Base: A strong, non-nucleophilic base is essential to prevent competition with the diamine as the nucleophile. Sodium hydride (NaH) is an ideal choice as it irreversibly deprotonates the amine to generate the sodium amide and hydrogen gas, which evolves from the reaction.
-
Solvent System: A polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is required. These solvents can solvate the cation (Na+) without interfering with the nucleophile, thus promoting the SN2 reaction. Anhydrous conditions are critical, as NaH reacts violently with water.
The general workflow for this synthesis is outlined below.
Caption: General Experimental Workflow for N-Alkylation.
Detailed Experimental Protocols
Materials and Equipment
-
Reagents: Phthalazine-1,4-diamine, Sodium Hydride (60% dispersion in mineral oil), Alkyl Halide (e.g., Benzyl Bromide, Iodomethane, Ethyl Bromide), Anhydrous THF or DMF, Dichloromethane (DCM), Ethyl Acetate, Hexanes, Saturated aq. Ammonium Chloride (NH4Cl), Brine, Anhydrous Magnesium Sulfate (MgSO4).
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, nitrogen/argon gas line with manifold, syringes, septa, ice bath, TLC plates (silica gel 60 F254), rotary evaporator, column chromatography setup.
Safety Precaution: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and in an anhydrous environment. Quench any excess NaH carefully.
Protocol A: Selective Mono-N-Alkylation
This protocol is optimized for producing the N-alkyl-phthalazine-1,4-diamine as the major product.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add phthalazine-1,4-diamine (1.2 eq).
-
Dissolution: Add anhydrous THF (or DMF) via syringe to achieve a concentration of approximately 0.1 M. Stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise over 10 minutes. Note: Hydrogen gas evolution will be observed.
-
Activation: Allow the suspension to stir at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.0 eq) dropwise via syringe over 5 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM), observing the consumption of the starting material and the appearance of a new, less polar spot.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Work-up: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the mono-alkylated product.
Protocol B: Exhaustive Di-N-Alkylation
This protocol is designed to synthesize the N,N'-dialkyl-phthalazine-1,4-diamine.
Caption: General Scheme for Di-N-Alkylation.
-
Preparation: Follow step 1 of Protocol A, using phthalazine-1,4-diamine (1.0 eq).
-
Dissolution: Follow step 2 of Protocol A.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (2.2 eq, 60% dispersion) portion-wise.
-
Activation: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete di-anion formation.
-
Alkylation: Add the alkyl halide (2.2 eq) dropwise at room temperature. For less reactive halides, the mixture may be gently heated (e.g., to 40-50 °C) to drive the reaction to completion.
-
Reaction & Monitoring: Stir for 18-36 hours, monitoring by TLC for the disappearance of the mono-alkylated intermediate and starting material.
-
Work-up & Purification: Follow steps 7-10 of Protocol A. The di-alkylated product will be significantly less polar than the mono-alkylated and starting materials.
Data and Troubleshooting
The success of the reaction is highly dependent on the electrophilicity of the alkylating agent and adherence to anhydrous conditions.
Table 1: Expected Outcomes for Various Alkylating Agents
| Alkylating Agent (R-X) | Protocol | Expected Major Product | Typical Yield Range | Notes |
| Benzyl Bromide | A | N-Benzyl-phthalazine-1,4-diamine | 70-85% | Highly reactive electrophile. |
| Iodomethane | A | N-Methyl-phthalazine-1,4-diamine | 65-80% | Use with caution (toxic). |
| Ethyl Bromide | A | N-Ethyl-phthalazine-1,4-diamine | 55-70% | Less reactive than iodide. |
| Benzyl Bromide | B | N,N'-Dibenzyl-phthalazine-1,4-diamine | 75-90% | Reaction goes to completion cleanly. |
| Ethyl Bromide | B | N,N'-Diethyl-phthalazine-1,4-diamine | 60-75% | May require gentle heating. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive NaH. 2. Wet solvent/glassware. 3. Unreactive alkyl halide. | 1. Use fresh NaH from a newly opened container. 2. Ensure all glassware is flame-dried and solvent is from a sure-seal bottle. 3. Switch to a more reactive halide (I > Br > Cl) or consider an alkyl tosylate. |
| Complex Mixture of Products | 1. Incorrect stoichiometry for mono-alkylation. 2. Reaction temperature too high. | 1. Re-verify stoichiometry; ensure diamine is in excess for Protocol A. 2. Maintain low temperature (0 °C) during addition and allow to warm slowly. |
| Difficult Purification | Products have similar polarity. | Use a shallow gradient during column chromatography or consider preparative TLC/HPLC for separation. |
Conclusion
This application note provides robust and adaptable protocols for the selective N-alkylation of phthalazine-1,4-diamine. By carefully controlling stoichiometry and reaction conditions, researchers can predictably synthesize either mono- or di-alkylated derivatives, which are valuable building blocks for the development of novel, pharmacologically active compounds. The principles and troubleshooting guidance provided herein are grounded in established mechanistic chemistry and aim to streamline synthetic efforts in the broader scientific community.
References
- El-Rayes, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies.
- Gomaa, H. A. M., et al. (2022). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition.
- Talaat, R. M. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
- El-Rayes, S. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition.
- Bayoumi, W. A., et al. (2014).
- Synthesis of 1,4-diazacycles from diols and diamines via hydrogen-borrowing N-alkylation. (2022). American Chemical Society.
- Product Class 10: Phthalazines. (n.d.). Science of Synthesis.
- A Concise Review on Phthlazine Derivatives and its Biological Activities. (n.d.). PharmaInfo.
- Sangshetti, J., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry.
- Singh, S., et al. (2010). Pharmacological action and SAR of Phthalazine derivatives-A Review. International Journal of Chemical and Analytical Science.
- What are the uses of phthalazine in various applic
- Cunningham, D., & Kelleher, A. D. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
Sources
Application Notes and Protocols: Phthalazine-1,4-diamine in Coordination Chemistry
Introduction: Unveiling the Potential of Phthalazine-1,4-diamine
The phthalazine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] Derivatives such as the FDA-approved drug Olaparib, a PARP inhibitor, underscore the therapeutic relevance of this structural class.[3] While much research has focused on phthalazinone derivatives, the coordination chemistry of phthalazine-1,4-diamine remains a compelling and underexplored frontier.
This ligand presents a fascinating case for coordination chemists and drug development professionals. It features four potential nitrogen donor sites: the two endocyclic nitrogens of the phthalazine ring (N2, N3) and the two exocyclic primary amine nitrogens (N1, N4). This arrangement allows for remarkable versatility, enabling it to act as a bidentate, tridentate, or even tetradentate chelating agent, or as a bridging ligand to form polynuclear metal complexes. This guide provides a comprehensive overview of the synthesis of phthalazine-1,4-diamine, detailed protocols for its use in forming metal complexes, and an exploration of the potential applications of these complexes in catalysis and medicinal chemistry.
Section 1: Synthesis and Characterization of the Ligand
The synthesis of phthalazine-1,4-diamine is not commonly reported, but a reliable pathway can be designed from readily available starting materials. The most logical approach proceeds via the synthesis of 1,4-dichlorophthalazine, a versatile intermediate.[4][5] This intermediate can then undergo nucleophilic substitution with an ammonia source to yield the target diamine.
Synthetic Workflow
The overall synthetic strategy is a three-step process starting from phthalic anhydride. The causality behind this choice is the commercial availability and reactivity of phthalic anhydride, which readily undergoes cyclization with hydrazine to form the stable phthalazine-1,4-dione core.[2][6] Subsequent chlorination provides the reactive sites necessary for introducing the amine functionalities.
Detailed Synthesis Protocol: Phthalazine-1,4-diamine
This protocol is a self-validating system. The successful formation of each intermediate should be confirmed by melting point and spectroscopy (e.g., IR) before proceeding to the next step.
Step 1: Synthesis of 2,3-Dihydrophthalazine-1,4-dione (C)
-
To a round-bottom flask, add phthalic anhydride (1.0 equiv.).
-
Slowly add hydrazine monohydrate (~40 equiv. if in neat EtOH, or ~2-3 equiv. if in acetic acid) to the suspension. An exothermic reaction may be observed.[6]
-
Reflux the mixture for 4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the mixture and add cold water to precipitate the product.
-
Filter the white solid, wash thoroughly with cold water and n-hexane, and dry under vacuum.
-
Validation: The product should be a white solid with a melting point around 227-229 °C. The IR spectrum should show characteristic C=O stretching bands.[6]
Step 2: Synthesis of 1,4-Dichlorophthalazine (E)
-
Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive and reactive phosphorus oxychloride.
-
Place the dried phthalazine-1,4-dione (1.0 equiv.) in a round-bottom flask.
-
Add phosphorus oxychloride (POCl₃, ~3.0 equiv.) and a catalytic amount of N,N-dimethylformamide (DMF).[6]
-
Reflux the mixture at 80-100 °C for 2-4 hours until the reaction is complete (monitored by TLC).[5]
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution carefully with a saturated sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.
-
Validation: The product is typically a yellow solid. The IR spectrum should confirm the disappearance of the C=O bands and the appearance of C-Cl bands.[6]
Step 3: Synthesis of Phthalazine-1,4-diamine (G)
-
Place 1,4-dichlorophthalazine (1.0 equiv.) into a high-pressure reaction vessel or a sealed tube.
-
Add a concentrated solution of aqueous ammonia (NH₄OH) or a solution of ammonia in an appropriate organic solvent.
-
Seal the vessel and heat at 120-150 °C for 12-24 hours. The pressure will increase, so appropriate safety precautions are critical.
-
After cooling, carefully open the vessel. Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Validation: The final product's structure should be confirmed by comprehensive spectroscopic analysis.
Ligand Characterization Data
The following table summarizes the expected characterization data for the synthesized ligand.
| Technique | Expected Observations for Phthalazine-1,4-diamine |
| ¹H NMR | Aromatic protons on the benzene ring (AA'BB' system). A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the carbons bearing the amino groups. The number of signals will depend on the molecule's symmetry. |
| FT-IR (cm⁻¹) | Appearance of N-H stretching bands (typically two bands in the 3300-3500 cm⁻¹ region for a primary amine). Disappearance of the C-Cl stretch from the precursor. |
| Mass Spec (ESI-MS) | A prominent peak corresponding to [M+H]⁺, confirming the molecular weight of 161.18 g/mol for C₈H₉N₄⁺.[7] |
| Elemental Analysis | Calculated for C₈H₈N₄: C, 59.99%; H, 5.03%; N, 34.98%. Found values should be within ±0.4%. |
Section 2: Coordination Chemistry & Complex Synthesis
The true utility of phthalazine-1,4-diamine is realized in its ability to form stable complexes with a wide range of metal ions. Its multiple donor sites allow for diverse coordination geometries.
Coordination Modes of Phthalazine-1,4-diamine
The ligand can adopt several coordination modes, making it a versatile building block for both mononuclear and polynuclear complexes. The choice of metal ion, counter-ion, and reaction conditions will dictate the final structure.
Protocol: Synthesis of a [Cu(phthalazine-1,4-diamine)Cl₂] Complex
This protocol provides a general method for synthesizing a transition metal complex. Copper(II) is chosen as a representative example due to its well-studied coordination chemistry and distinct spectroscopic properties.[8]
-
Preparation of Solutions:
-
Prepare a solution of phthalazine-1,4-diamine (1.0 equiv.) in a suitable solvent like methanol or ethanol. Gentle heating may be required to ensure complete dissolution.
-
Prepare a solution of copper(II) chloride dihydrate (CuCl₂·2H₂O, 1.0 equiv.) in the same solvent.
-
-
Reaction:
-
Slowly add the copper(II) chloride solution dropwise to the stirring ligand solution at room temperature.
-
A color change and/or the formation of a precipitate is typically observed immediately, indicating complex formation.
-
Stir the reaction mixture at room temperature for 6-12 hours to ensure completion.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold solvent to remove any unreacted starting materials, followed by a wash with diethyl ether.
-
Dry the complex in a vacuum desiccator.
-
For single crystals suitable for X-ray diffraction, recrystallization can be attempted by slow evaporation of a dilute solution of the complex or by vapor diffusion.[9]
-
-
Characterization of the Metal Complex:
-
FT-IR Spectroscopy: The key diagnostic feature is the shift of the N-H stretching and bending vibrations of the amino groups upon coordination to the metal center. New bands in the far-IR region (400-600 cm⁻¹) may appear, corresponding to M-N bond vibrations.[10][11]
-
UV-Vis Spectroscopy: Coordination to a metal like Cu(II) will result in the appearance of d-d transition bands in the visible region.
-
Elemental Analysis: To confirm the stoichiometry of the complex (e.g., [Cu(L)Cl₂]).
-
Magnetic Susceptibility: To determine the magnetic properties of the metal center (e.g., paramagnetic for Cu(II)).
-
Section 3: Applications in Catalysis and Drug Development
The metal complexes of phthalazine-1,4-diamine hold significant promise in various fields, primarily due to the combined properties of the phthalazine core and the coordinated metal ion.
Catalytic Applications
Nitrogen-based ligands are central to the field of homogeneous catalysis. Metal complexes featuring phthalazine-1,4-diamine could be effective catalysts for a range of organic transformations, such as olefin oligomerization, oxidation, or cross-coupling reactions.[12] The bidentate or tetradentate nature of the ligand can provide the stability and electronic environment needed for a robust catalytic cycle.
Potential in Drug Development
The phthalazine core is a known inhibitor of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer.[13][14] The formation of a metal complex could enhance this inhibitory activity through several mechanisms:
-
Modified Geometry: The metal enforces a rigid geometry on the ligand, which may improve its binding affinity to the target protein's active site.
-
Lewis Acidity: The metal center can act as a Lewis acid, interacting with residues in the active site.
-
Redox Activity: Some metals can introduce redox-based mechanisms of cytotoxicity.
The development of phthalazine-1,4-diamine metal complexes as targeted therapeutics represents a promising strategy, merging the established biological activity of the organic scaffold with the unique chemical properties of metal ions.[9][15]
References
-
El-Sayed, D., et al. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. National Institutes of Health. [Link]
-
Chen, I-H., et al. (2020). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. MDPI. [Link]
-
A concise review on Phthlazine Derivatives and its Biological Activities. (2020). PharmaInfo. [Link]
-
Nafie, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. [Link]
-
Synthesis, characterization, and anti-rheumatic potential of phthalazine-1,4-dione and its Cu(II) and Zn(II) complexes. (2022). ResearchGate. [Link]
-
Recent Developments in Chemistry of Phthalazines. (2014). Longdom Publishing. [Link]
-
El-Sayed, W. A., et al. (2018). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. MDPI. [Link]
-
Sangshetti, J., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry. [Link]
-
Nafie, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Institutes of Health. [Link]
-
Scheme 1: Preparation of the 1, 4-Phthalazinedione. (2018). ResearchGate. [Link]
-
The phthalazinone derivatives that were used to test the complexation of Cu(II) ions. (2021). ResearchGate. [Link]
-
Chemical structures of phthalazine-based ligands. (2023). ResearchGate. [Link]
-
Phthalazine-1,4-diamine. (n.d.). PubChem, National Institutes of Health. [Link]
-
Bidentate Lewis Acid Catalyzed Domino Diels-Alder Reaction of Phthalazine for the Synthesis of Bridged Oligocyclic Tetrahydronaphthalenes. (2014). DOI. [Link]
-
Nafie, M. S., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega. [Link]
-
Eladl, K. S., et al. (2019). Phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists: design, synthesis, anticonvulsant evaluation, ADMET profile and molecular docking. Molecular Diversity. [Link]
-
1,4-Phthalazinedione. (n.d.). PubChem, National Institutes of Health. [Link]
-
Liu, K., et al. (2007). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Archiv der Pharmazie. [Link]
-
Natori, Y., et al. (2022). Synthesis of a Ni Complex Chelated by a [2.2]Paracyclophane-Functionalized Diimine Ligand and Its Catalytic Activity for Olefin Oligomerization. MDPI. [Link]
-
Radecka-Paryzek, W., et al. (2019). Synthesis and Characterization of Lanthanide Metal Ion Complexes of New Polydentate Hydrazone Schiff Base Ligand. MDPI. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF Fe AND Zn COMPLEXES. (2022). ResearchGate. [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules. [Link]
-
Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. (2018). ResearchGate. [Link]
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- 3. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review [ouci.dntb.gov.ua]
- 4. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phthalazine-1,4-diamine | C8H8N4 | CID 312341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Phthalazine-1,4-diamines
Welcome to the technical support center for the synthesis of substituted Phthalazine-1,4-diamines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this important synthetic challenge. Phthalazine derivatives are recognized as privileged scaffolds in medicinal chemistry, with applications ranging from anticancer to antihypertensive agents.[1][2][3] However, their synthesis, particularly that of the 1,4-diamino substituted variants, is frequently beset by challenges related to isomer formation, harsh reaction conditions, and difficult purifications.
This document provides troubleshooting guidance in a direct question-and-answer format, grounded in established chemical principles and field-proven insights. We will explore the common synthetic pathways and address the specific issues you are likely to encounter.
Core Synthetic Pathways: An Overview
The synthesis of Phthalazine-1,4-diamines typically proceeds through a multi-step sequence, most commonly originating from phthalic anhydride derivatives. Two prevalent strategies are employed to introduce the diamine functionality, each with its own set of challenges.
Sources
Navigating the Purification of Phthalazine-1,4-diamine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of Phthalazine-1,4-diamine. As a Senior Application Scientist, I understand that navigating the nuances of purifying heterocyclic compounds can be challenging. This guide is structured to provide you with direct, actionable solutions to common issues encountered in the lab. Here, we move beyond simple step-by-step instructions to explain the 'why' behind each technique, ensuring you can adapt and troubleshoot effectively.
Section 1: Troubleshooting Common Purification Challenges
This section addresses specific problems you may encounter during the purification of Phthalazine-1,4-diamine, offering step-by-step guidance to resolve them.
Issue 1: The product has a persistent yellow or brown discoloration.
Root Cause Analysis: Aromatic diamines like Phthalazine-1,4-diamine are susceptible to air oxidation, which forms highly colored impurities. This can be exacerbated by prolonged exposure to heat, light, or residual acidic or basic catalysts from the synthesis.
Troubleshooting Protocol:
-
Activated Carbon Treatment:
-
Dissolve the crude Phthalazine-1,4-diamine in a minimal amount of a suitable hot solvent (e.g., a mixture of acetone and tetrahydrofuran (THF))[1].
-
Add a small amount (typically 1-5% by weight) of activated carbon to the hot solution.
-
Stir the mixture at an elevated temperature for 15-30 minutes.
-
Perform a hot filtration through a pad of Celite® to remove the activated carbon.
-
Allow the filtrate to cool slowly for recrystallization.
-
-
Inert Atmosphere:
-
Conduct all purification steps, particularly those involving heat, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Issue 2: The compound "oils out" during recrystallization instead of forming crystals.
Root Cause Analysis: "Oiling out" occurs when the solute is not sufficiently soluble in the chosen solvent at the temperature of crystallization, or if the rate of cooling is too rapid. The presence of impurities can also disrupt crystal lattice formation.
Troubleshooting Protocol:
-
Solvent System Optimization:
-
Increase Polarity: If the compound oils out upon cooling, the solvent may be too nonpolar. Add a more polar co-solvent dropwise to the hot solution until the oil redissolves, then allow it to cool slowly. For instance, if using an ethyl acetate/hexane system, increase the proportion of ethyl acetate.
-
Decrease Polarity: Conversely, if the compound is too soluble, a less polar anti-solvent can be carefully added to the warm solution until turbidity is observed, followed by gentle heating until the solution is clear again, and then slow cooling.
-
-
Controlled Cooling:
-
Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath or refrigerator. Rapid cooling often leads to the formation of an amorphous oil rather than crystalline solids.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If available, add a single, pure crystal of Phthalazine-1,4-diamine to the cooled, supersaturated solution to initiate crystallization.
-
Issue 3: Poor separation of the target compound during column chromatography.
Root Cause Analysis: Ineffective separation on a silica gel column can stem from an inappropriate mobile phase, improper column packing, or overloading the column with the crude product.
Troubleshooting Protocol:
-
TLC Optimization:
-
Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for Phthalazine-1,4-diamine. A good starting point for phthalazine derivatives is a gradient of ethyl acetate in n-hexane[1].
-
-
Proper Column Packing:
-
Ensure the silica gel is packed uniformly as a slurry in the initial mobile phase to avoid air bubbles and channels, which lead to poor separation.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column in a narrow band. Overloading can cause band broadening and overlapping of components.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of Phthalazine-1,4-diamine.
Q1: What is the best general-purpose recrystallization solvent for Phthalazine-1,4-diamine?
A1: While the ideal solvent can depend on the specific impurities present, a mixture of acetone and tetrahydrofuran (THF), often in a 1:4 ratio, has been shown to be effective for the recrystallization of the closely related phthalazine-1,4-diones[1]. For aromatic diamines, mixtures of ethanol/water or ethyl acetate/heptane are also good starting points. Always perform small-scale solubility tests to determine the optimal solvent system for your specific sample.
Q2: Can acid-base extraction be used to purify Phthalazine-1,4-diamine?
A2: Yes, acid-base extraction can be an effective preliminary purification step. As a basic compound, Phthalazine-1,4-diamine can be protonated and extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase.
-
Procedure:
-
Dissolve the crude product in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The Phthalazine-1,4-diamine will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a suitable base (e.g., 1 M NaOH) to deprotonate the diamine, causing it to precipitate.
-
Extract the purified Phthalazine-1,4-diamine back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Q3: How can I assess the purity of my final Phthalazine-1,4-diamine product?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of Phthalazine-1,4-diamine. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile and water (often with a small amount of an acid like formic or phosphoric acid to improve peak shape) is a common approach for analyzing phthalazine derivatives[2]. Purity can also be assessed by melting point determination and spectroscopic methods such as ¹H NMR.
Q4: What are the best practices for storing purified Phthalazine-1,4-diamine?
A4: Due to its sensitivity to oxidation, purified Phthalazine-1,4-diamine should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, light-protected container (e.g., an amber vial). For long-term storage, refrigeration is recommended.
Section 3: Experimental Protocols and Data
This section provides detailed experimental procedures and a summary of relevant physical properties.
Protocol 1: Recrystallization of Phthalazine-1,4-diamine (Adapted from Phthalazine-1,4-dione)
-
Place the crude Phthalazine-1,4-diamine in an Erlenmeyer flask.
-
Add a minimal amount of a 1:4 mixture of acetone and THF to just cover the solid[1].
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent mixture dropwise if necessary to achieve full dissolution.
-
If the solution is colored, proceed with the activated carbon treatment as described in the troubleshooting section.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of Phthalazine-1,4-diamine
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., n-hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle into a uniform bed.
-
Sample Loading: Dissolve the crude Phthalazine-1,4-diamine in a minimal volume of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully apply it to the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in n-hexane)[1].
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Physical and Solubility Data
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄ | [3] |
| Molecular Weight | 160.18 g/mol | [3] |
| Melting Point | 248-253 °C | [4] |
| Solubility in Water | 17 µg/mL (at pH 7.4) | [3] |
Note: Specific solubility in common organic solvents is not widely reported and should be determined experimentally.
Section 4: Visualizing the Purification Workflow
A logical approach to purification is crucial for success. The following diagram illustrates a decision-making workflow for purifying Phthalazine-1,4-diamine.
Caption: Decision workflow for Phthalazine-1,4-diamine purification.
References
- Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (n.d.).
-
Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. (2018). Molecules, 23(11), 2942. [Link]
-
Phthalazine-1,4-diamine. (n.d.). PubChem. [Link]
- Synthesis of phthalazine-1,4-dione. (n.d.). PrepChem.
- Synthesis of 1-amino-4-(2´-thienyl)
- Enantioselective Halolactonizations Using Amino-acid-derived Phthalazine Catalysts. (n.d.). Organic Letters, 16(23), 6092-6095.
- A kind of preparation method of 1,4- dichloro phthalazines. (2019).
- Scheme 1: Preparation of the 1, 4-Phthalazinedione. (n.d.).
- Recrystalliz
-
Separation of Phthalazine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- Column chrom
- Phthalazine. (n.d.). PubChem.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. (n.d.).
- Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. (2006). Molecules, 11(7), 574-582.
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research, 11(4), 645-661.
- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 399-412.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- Phthalazines. (n.d.).
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Organic Process Research & Development, 24(9), 1735-1746.
- Efficient synthesis of selected phthalazine derivatives. (2012).
- Solvent Miscibility Table. (n.d.).
- phthalazine-1,4-diamine. (n.d.). Ascendex Scientific, LLC.
- Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. (2022). Molecules, 27(13), 4104.
- Dyes that are Soluble in Organic Solvents. (2008).
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- 1. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Phthalazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Phthalazine-1,4-diamine | C8H8N4 | CID 312341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. phthalazine-1,4-diamine | 17987-70-1 [sigmaaldrich.com]
Technical Support Center: Overcoming Low Yield in Phthalazine-1,4-diamine Reactions
Welcome to the technical support center for the synthesis of Phthalazine-1,4-diamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and obtain high-purity product.
Introduction
Phthalazine-1,4-diamine is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its synthesis can be prone to low yields and the formation of undesirable byproducts. This guide provides a systematic approach to troubleshooting and optimizing the two primary synthetic routes to this compound, empowering you to achieve more consistent and successful results.
Frequently Asked Questions (FAQs)
Q1: My reaction of phthalonitrile with hydrazine resulted in a very low yield of a dark, insoluble material. What is likely happening?
A1: This is a common issue. The dark, insoluble material is likely a mixture of polymeric byproducts and potentially phthalocyanine macrocycles, which can form at elevated temperatures. The low yield of the desired Phthalazine-1,4-diamine is often due to side reactions of the nitrile groups. To mitigate this, it is crucial to control the reaction temperature and consider the use of additives that promote the desired cyclization pathway.
Q2: I've seen references to using sulfur in the reaction of phthalonitrile and hydrazine. What is its purpose?
A2: The addition of elemental sulfur, or an alkali metal sulfide/polysulfide, is a key process improvement for this reaction.[1] While the precise mechanism is not fully elucidated in the literature, it is proposed that sulfur acts as a reaction promoter and purifying agent. It is believed to facilitate the desired cyclization to the phthalazine ring system while simultaneously inhibiting the formation of polymeric and other colored byproducts, leading to a cleaner reaction and a higher yield of a purer product.
Q3: Is there an alternative to the phthalonitrile route for synthesizing Phthalazine-1,4-diamine?
Q4: How can I effectively purify the final Phthalazine-1,4-diamine product?
A4: Recrystallization is the most common and effective method for purifying Phthalazine-1,4-diamine. The choice of solvent is critical and should be determined through solubility tests. A good recrystallization solvent will dissolve the compound at elevated temperatures but have low solubility at cooler temperatures, allowing for the crystallization of the pure product upon cooling while impurities remain in the solvent. Common solvent systems for recrystallization of related phthalazine derivatives include ethanol, acetone/THF mixtures, and ethyl acetate.[2][3]
Troubleshooting Guides
Guide 1: Synthesis of Phthalazine-1,4-diamine from Phthalonitrile and Hydrazine
This guide addresses common issues encountered during the direct synthesis of Phthalazine-1,4-diamine from phthalonitrile and hydrazine.
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions of Nitrile Groups | At elevated temperatures, the highly reactive nitrile groups of phthalonitrile can undergo polymerization or cyclotetramerization to form phthalocyanines, leading to a complex mixture of byproducts and low yield of the desired product. | Introduce a Sulfur Additive: The addition of elemental sulfur or an alkali metal sulfide to the reaction mixture can significantly improve the yield and purity of Phthalazine-1,4-diamine by promoting the desired cyclization pathway and inhibiting side reactions.[1] |
| Incorrect Reaction Temperature | Exceedingly high temperatures can accelerate the rate of side reactions, while a temperature that is too low may result in an incomplete reaction. | Optimize Reaction Temperature: Carefully control the reaction temperature. A good starting point is to conduct the reaction in a suitable solvent under reflux, monitoring the reaction progress by TLC. |
| Suboptimal Molar Ratio of Reactants | The stoichiometry of phthalonitrile to hydrazine is crucial. An insufficient amount of hydrazine will lead to incomplete conversion of the starting material. | Adjust Molar Ratios: A molar excess of hydrazine is typically used. Experiment with varying the molar ratio of phthalonitrile to hydrazine (and sulfur, if used) to find the optimal conditions for your specific setup. A suggested starting range for the molar ratio of phthalonitrile:hydrazine:sulfur is between 1:1.6:0.2 and 1:4:0.8.[1] |
| Presence of Water | Moisture can lead to the hydrolysis of the nitrile groups to amides or carboxylic acids, introducing impurities and reducing the yield of the desired diamine. | Use Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents and reagents are used. |
Protocol 1.1: Improved Synthesis of Phthalazine-1,4-diamine with Sulfur
This protocol is based on the process improvement described in US Patent 3,878,211.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalonitrile, hydrazine hydrate, elemental sulfur, and a suitable solvent (e.g., methanol).
-
Molar Ratios: A recommended starting molar ratio is 1 part phthalonitrile to 1.6-4 parts hydrazine hydrate and 0.2-0.8 parts sulfur.
-
Reaction Conditions: Heat the mixture to reflux with stirring. The reaction time will vary depending on the scale and specific conditions but can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature, and then further cool in an ice bath to precipitate the product.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash it with a small amount of cold solvent, and then recrystallize from a suitable solvent to obtain pure Phthalazine-1,4-diamine.
Guide 2: Alternative Synthesis via 1,4-Dichlorophthalazine
This guide outlines the troubleshooting for the synthesis of Phthalazine-1,4-diamine starting from phthalic anhydride.
Caption: Alternative synthetic route to Phthalazine-1,4-diamine.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reactivity of Amino Source | Ammonia or ammonium hydroxide may not be nucleophilic enough under the reaction conditions to displace both chloride atoms efficiently. | Increase Reaction Temperature and Pressure: Conduct the reaction in a sealed vessel (e.g., a pressure reactor) to allow for heating above the boiling point of the solvent and ammonia. This will increase the reaction rate. |
| Poor Solubility of Reactants | 1,4-Dichlorophthalazine may have limited solubility in aqueous ammonia, hindering the reaction. | Use a Co-solvent: Employ a co-solvent such as ethanol or dioxane to improve the solubility of the 1,4-dichlorophthalazine in the reaction mixture. |
| Side Reactions | At high temperatures, hydrolysis of the chloro groups to hydroxyl groups can compete with amination, leading to the formation of hydroxyphthalazine impurities. | Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC to determine the optimal time to stop the reaction, maximizing the yield of the desired product while minimizing the formation of hydrolysis byproducts. |
Protocol 2.1: Synthesis of Phthalazine-1,4-dione
-
Reaction: In a round-bottom flask, dissolve phthalic anhydride in a suitable solvent like ethanol or acetic acid. Add hydrazine hydrate dropwise to the solution.
-
Heating: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture, and the product, phthalazine-1,4-dione, will precipitate. Collect the solid by filtration and wash with a cold solvent.[2][4]
Protocol 2.2: Synthesis of 1,4-Dichlorophthalazine
-
Reaction: In a flask equipped with a reflux condenser, carefully react phthalazine-1,4-dione with a chlorinating agent such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
-
Heating: Heat the mixture under reflux for a few hours.
-
Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice to hydrolyze the excess chlorinating agent. The precipitated 1,4-dichlorophthalazine is then collected by filtration, washed with water, and dried.[5][6]
Protocol 2.3: Synthesis of Phthalazine-1,4-diamine from 1,4-Dichlorophthalazine
-
Reaction Setup: In a pressure-rated reaction vessel, combine 1,4-dichlorophthalazine with a significant excess of aqueous ammonium hydroxide. A co-solvent like ethanol can be added to improve solubility.
-
Heating: Seal the vessel and heat it to a temperature above 100 °C (e.g., 120-150 °C) for several hours. The internal pressure will increase, so appropriate safety precautions must be taken.
-
Work-up and Purification: After cooling the vessel to room temperature, carefully vent any excess pressure. The product will likely precipitate out of the solution. Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent to obtain pure Phthalazine-1,4-diamine.
Data Interpretation
Expected ¹H and ¹³C NMR Chemical Shifts for Phthalazine-1,4-diamine
The following table provides expected NMR chemical shift ranges for Phthalazine-1,4-diamine. Actual values may vary depending on the solvent and concentration.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.5 - 8.5 (multiplet) | 120 - 135 |
| Amino Protons | 5.0 - 7.0 (broad singlet) | - |
| C1 & C4 (C-NH₂) | - | 150 - 160 |
| Bridgehead Carbons | - | 125 - 140 |
Note: The amino proton signal is often broad and may exchange with D₂O.
Troubleshooting with NMR:
-
Presence of unreacted phthalonitrile: Look for a sharp singlet in the aromatic region of the ¹H NMR spectrum.
-
Formation of phthalazine-1,4-dione: The absence of amino proton signals and the presence of a downfield signal for the NH protons of the dione ring (around 11-12 ppm in DMSO-d₆) would indicate this byproduct.[2]
-
Formation of mon-amino, mono-chloro phthalazine: A more complex aromatic region in the ¹H NMR spectrum compared to the symmetrical Phthalazine-1,4-diamine would be expected.
Mechanistic Insights
Proposed Role of Sulfur in the Phthalonitrile Reaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Phthalazine-1,4-diamine Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of Phthalazine-1,4-diamine and its precursors. We will address common challenges, with a specific focus on side product formation, and offer troubleshooting strategies grounded in mechanistic principles and field-proven protocols.
Section 1: Understanding the Core Synthesis & Key Challenges
The synthesis of phthalazine derivatives is fundamental in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antihypertensive properties.[1][2] A common and critical intermediate in many of these syntheses is 2,3-Dihydro-phthalazine-1,4-dione, often referred to as phthalhydrazide. The reaction of phthalic acid derivatives, such as phthalic anhydride, with hydrazine is the most direct route to this intermediate.[3]
However, this key step is frequently complicated by the formation of a stable, isomeric side product: N-aminophthalimide. The reaction conditions dictate the selectivity between the desired 6-endo cyclization (thermodynamic product) and the undesired 5-exo cyclization (kinetic product).[1] Understanding and controlling this equilibrium is paramount to achieving high yields and purity.
Below is a diagram illustrating the critical branch point in the synthesis starting from a phthalic acid derivative and hydrazine.
Caption: Kinetic vs. Thermodynamic control in phthalhydrazide synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low yield of the desired Phthalazine-1,4-dione precursor. | A. Kinetic Trapping: The reaction was performed at low temperatures (0°C or room temp), favoring the formation of the stable N-aminophthalimide side product.[1] | A. Drive to Thermodynamic Product: Increase the reaction temperature or reflux in a suitable solvent like ethanol or acetic acid to facilitate the 6-endo cyclization or promote the isomerization of the kinetic product to the desired thermodynamic product.[1] |
| B. Incomplete Reaction: Insufficient reaction time or temperature. | B. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The N-aminophthalimide and Phthalazine-1,4-dione have different polarities and can be resolved.[1] | |
| 2. Product is a mixture of isomers and difficult to purify. | A. Mixed Control Conditions: Reaction temperature was not optimal, leading to a mixture of both the kinetic (N-aminophthalimide) and thermodynamic (Phthalazine-1,4-dione) products.[1] | A. Purification: The isomers can be separated by column chromatography on silica gel. A gradient elution using ethyl acetate in n-hexane is often effective.[1] Alternatively, recrystallization can be used if the solubility difference is significant. |
| B. Low Solubility of Product: The desired Phthalazine-1,4-dione is often poorly soluble, making characterization and purification challenging.[1] | B. Solvent Selection: For recrystallization, consider solvent mixtures like acetone/THF.[1] For NMR analysis, DMSO-d6 is often required to achieve sufficient concentration. | |
| 3. Final amination step from 1,4-dichlorophthalazine fails. | A. Poor Quality Dichloro Intermediate: The precursor, 1,4-dichlorophthalazine, may be impure or degraded. This intermediate is typically synthesized from the dione using reagents like POCl₃.[4][5] | A. Purify Intermediate: Ensure the 1,4-dichlorophthalazine is pure before proceeding. Hydrolysis of the dichloro intermediate back to the dione can occur if exposed to moisture. |
| B. Ineffective Nucleophilic Substitution: The conditions for the amination (reaction with an amine source) are not optimal. | B. Optimize Amination: The displacement of the chloro groups requires a suitable nucleophile and may need elevated temperatures. For example, reacting 1-chlorophthalazines with p-phenylenediamine in butanol is an effective method for amination.[4] |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Synthesis of 2,3-Dihydro-phthalazine-1,4-dione (Thermodynamic Control)
This protocol is designed to favor the formation of the desired thermodynamic product.
-
Reagents: Phthalic anhydride (1.0 equiv.), hydrazine monohydrate (1.1 equiv.), Ethanol.
-
Procedure: a. Suspend phthalic anhydride in ethanol in a round-bottom flask equipped with a reflux condenser. b. Add hydrazine monohydrate dropwise to the suspension. The reaction is often exothermic. c. Heat the mixture to reflux and maintain for 2-4 hours. d. Monitor the reaction by TLC (e.g., Ethyl Acetate/Methanol = 9/1) to confirm the disappearance of the starting material and the kinetic N-aminophthalimide product (if any).[1] e. Upon completion, cool the reaction mixture to room temperature and then in an ice bath. f. Add cold water to precipitate the product.[1] g. Filter the resulting solid, wash thoroughly with cold water, and then with a cold non-polar solvent like n-hexane to remove impurities. h. Recrystallize the crude product from an acetone/THF mixture to obtain pure 2,3-Dihydro-phthalazine-1,4-dione.[1]
Protocol 2: Conversion to 1,4-Dichlorophthalazine
This intermediate is crucial for subsequent nucleophilic substitution to introduce the diamine functionality.
-
Reagents: 2,3-Dihydro-phthalazine-1,4-dione (1.0 equiv.), Phosphorus oxychloride (POCl₃, excess), N,N-Dimethylformamide (DMF, catalytic).
-
Procedure: a. In a fume hood, carefully add 2,3-Dihydro-phthalazine-1,4-dione to an excess of phosphorus oxychloride. b. Add a catalytic amount of DMF. c. Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction proceeds.[5] d. After cooling, slowly and carefully quench the reaction mixture by pouring it onto crushed ice. e. Neutralize the aqueous solution with a base (e.g., NaHCO₃ solution) and extract the product with a suitable organic solvent like dichloromethane.[1] f. Dry the organic extracts over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,4-dichlorophthalazine.
Caption: Troubleshooting flowchart for phthalhydrazide synthesis.
Section 4: Spectroscopic Data of Key Compounds
Accurate identification of products and side products is critical. The following table summarizes key spectroscopic data.
| Compound | Key ¹H NMR Signals (DMSO-d₆) | Key ¹³C NMR Signals (DMSO-d₆) | Reference |
| 2,3-Dihydro-phthalazine-1,4-dione | δ 7.82 (dd, 2H), 8.06 (dd, 2H) | δ 125.78, 128.68, 132.35, 156.41 | [1] |
| N-Aminophthalimide | δ 4.55 (br, 2H, -NH₂) and aromatic signals | Not clearly reported due to solubility, but distinct from the dione. | [1] |
| Phthalazine-1,4-diamine | Expected aromatic signals and two distinct amine (-NH₂) proton signals. | Expected aromatic signals and two carbons bearing amino groups. | Inferred |
Section 5: Frequently Asked Questions (FAQs)
-
Q1: Why is N-aminophthalimide formation so common? A: The formation of the five-membered N-aminophthalimide ring is kinetically favored (a 5-exo cyclization), meaning it forms faster, especially at lower temperatures. The desired six-membered Phthalazine-1,4-dione is the thermodynamically more stable product, requiring more energy (higher temperatures) to form.[1]
-
Q2: Can I synthesize Phthalazine-1,4-diamine directly from Phthalonitrile? A: Yes, the reaction of phthalonitriles with hydrazine is a known route to form heterocyclic systems.[6] However, this reaction can also be complex. Phthalonitriles are common precursors for phthalocyanines, which could form as a side product under certain conditions, especially in the presence of metal salts or at very high temperatures.[7][8]
-
Q3: My final Phthalazine-1,4-diamine product is colored. Is this normal? A: While the pure compound is typically a powder, trace impurities or oxidation products can impart color. Ensure all starting materials are pure and that the reaction is performed under an inert atmosphere if sensitivity to air is suspected. Purification by recrystallization or chromatography should yield the pure, correctly colored compound.
References
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Chen, I-H., et al. (2018). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 23(11), 2966. [Link]
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Gomaa, A. M., et al. (2020). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1336-1350. [Link]
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Kessler, S. N., & Wegner, H. A. (2012). A One-Pot Synthesis of Phthalazines and Pyridazino-Aromatics. Organic Letters, 14(13), 3268-3271. [Link]
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El-Sayed, M. A., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules, 27(13), 4133. [Link]
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El-Azm, F. S. M. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]
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El-Sayed, W. A., et al. (2018). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 23(7), 1739. [Link]
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El-Azm F. S. M. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chem Curr Res, 1:132. [Link]
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Gafitanu, C. A., et al. (2014). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. Rev. Chim., 65(1), 53-56. [Link]
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ResearchGate. General reaction conditions scheme for the synthesis of phthalocyanines. ResearchGate. [Link]
-
Biyiklioglu, Z. (2022). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. Journal of Porphyrins and Phthalocyanines, 26(08n09), 567-586. [Link]
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ResearchGate. (Scheme 1) the nitriles 1 and 2 react with hydrazine. ResearchGate. [Link]
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Zhang, Y., et al. (2010). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 15(12), 8783-8793. [Link]
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Technical Support Center: Enhancing the Aqueous Solubility of Phthalazine-1,4-diamine Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Phthalazine-1,4-diamine derivatives. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these issues effectively. Our approach is grounded in fundamental physicochemical principles and formulation science to empower you to make informed decisions in your experimental design.
Understanding the Challenge: The Physicochemical Profile of Phthalazine-1,4-diamine Derivatives
Phthalazine-1,4-diamine and its derivatives often exhibit poor aqueous solubility, a significant hurdle in drug development that can limit bioavailability and therapeutic efficacy. The parent compound, Phthalazine-1,4-diamine, has a reported aqueous solubility of approximately 17 µg/mL at a pH of 7.4, classifying it as a poorly soluble substance.[1] This low solubility is primarily attributed to its rigid, aromatic heterocyclic structure, which can lead to strong crystal lattice energy. However, the presence of two primary amine groups offers unique opportunities for solubility enhancement through pH modification and other formulation strategies.
Troubleshooting Guide: A Problem-Oriented Approach
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation with Phthalazine-1,4-diamine derivatives.
Initial Observations and Basic Troubleshooting
Question 1: My Phthalazine-1,4-diamine derivative is not dissolving in aqueous buffers for my in vitro assays. What are my immediate options?
Answer:
When facing initial dissolution failure, a systematic approach is crucial. Start with simple and rapid methods before moving to more complex formulations.
Immediate Steps:
-
pH Adjustment: The two primary amine groups on the phthalazine ring are basic and can be protonated in acidic conditions to form soluble salts.[2][3]
-
Rationale: Aromatic amines are typically weak bases.[2][3] By lowering the pH, you increase the proportion of the ionized, more soluble form of the molecule.
-
Actionable Advice: Attempt to dissolve your compound in a buffer with a pH at least 2 units below the pKa of the amine groups. If the pKa is unknown, screen a range of acidic buffers (e.g., pH 2, 4, 5). Be mindful that extreme pH values may not be suitable for all biological assays.
-
-
Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[4][5][6]
-
Rationale: Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the solute and the solvent, thereby enhancing solvation.[4][5][6]
-
Actionable Advice: Start with low percentages (1-10% v/v) of common co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) 400. Ensure the final concentration of the co-solvent is compatible with your experimental system, as high concentrations can be toxic to cells.
-
Question 2: I've tried adjusting the pH, but my compound precipitates when I add it to my neutral pH cell culture medium. What's happening and how can I fix it?
Answer:
This is a classic case of a pH-shift precipitation. Your compound was soluble in the acidic stock solution but crashes out when introduced to the higher pH of the cell culture medium, where it converts back to its less soluble, neutral form.
Troubleshooting pH-Shift Precipitation:
-
Kinetic Solubility vs. Thermodynamic Solubility: You are observing the limits of kinetic solubility. The goal is to maintain a supersaturated solution for the duration of your experiment.
-
Use of Precipitation Inhibitors: Certain polymers can act as "parachute" formers, preventing or delaying the precipitation of the drug from a supersaturated solution.
-
Actionable Advice: Consider preparing your stock solution with a small amount of a non-ionic polymer like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP). These polymers can inhibit nucleation and crystal growth.
-
Advanced Formulation Strategies
Question 3: Basic methods are insufficient for my required concentration. What are the next-level strategies I should consider?
Answer:
When simple pH adjustment and co-solvents are not enough, more advanced formulation techniques are necessary. The choice of strategy will depend on the specific properties of your derivative and the intended application.
Advanced Options:
-
Surfactant-aided Solubilization: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.[7][8][9][10]
-
Rationale: Above the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being "dissolved" in the aqueous medium.[7][8][9][10]
-
Actionable Advice: Screen a panel of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL, as they are generally less toxic than ionic surfactants. Start with concentrations above their known CMC.
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can form inclusion complexes with poorly soluble molecules.[11][12][13]
-
Rationale: The hydrophobic phthalazine core of your derivative can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, enhancing the overall solubility of the complex.[11][12][13]
-
Actionable Advice: Beta-cyclodextrins (β-CD) and their more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for aromatic and heterocyclic molecules.[11] Perform a phase solubility study to determine the optimal cyclodextrin and the stoichiometry of the complex.
-
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[14][15][16][17][18][19]
-
Rationale: The amorphous state of the drug has a higher free energy and lacks the strong crystal lattice of the crystalline form, leading to increased apparent solubility and a faster dissolution rate. The polymer carrier also helps to prevent recrystallization.[14][15][16][17][18][19]
-
Actionable Advice: Polymers such as PVP, HPMC, and polyethylene glycols (PEGs) are common carriers. Solid dispersions can be prepared by methods like solvent evaporation or hot-melt extrusion. The choice of polymer and preparation method will depend on the thermal stability and solvent miscibility of your compound.
-
-
Nanosuspensions: This involves reducing the particle size of the drug to the sub-micron range.[20][21][22][23]
-
Rationale: According to the Noyes-Whitney equation, reducing the particle size increases the surface area, which in turn increases the dissolution rate.[24] Nanosizing can also increase the saturation solubility.[24]
-
Actionable Advice: Nanosuspensions can be prepared by top-down methods (e.g., wet milling, high-pressure homogenization) or bottom-up methods (e.g., precipitation).[22] Stabilizers, such as surfactants and polymers, are required to prevent particle aggregation.[21][22][23]
-
Frequently Asked Questions (FAQs)
Q1: How do I determine the solubility of my Phthalazine-1,4-diamine derivative accurately?
A1: The "gold standard" for determining equilibrium solubility is the shake-flask method.[25] This involves agitating an excess amount of the compound in the desired solvent or buffer at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved drug in the filtrate is quantified using a suitable analytical method like HPLC-UV. For higher throughput screening, kinetic solubility methods, such as nephelometry, can be used to measure the concentration at which the compound precipitates from a stock solution.[25]
Q2: Will the solubility enhancement method affect the biological activity of my compound?
A2: It is a critical consideration. The excipients used for solubility enhancement (co-solvents, surfactants, cyclodextrins, polymers) should ideally be inert. However, they can have their own biological effects or may interact with your compound or target. It is essential to run appropriate vehicle controls in all your biological assays to account for any effects of the formulation components.
Q3: What is the best all-around solvent for Phthalazine-1,4-diamine derivatives?
A3: There is no single "best" solvent. Phthalazine itself shows good solubility in organic solvents like methanol and chloroform.[26][27] For Phthalazine-1,4-diamine derivatives, polar aprotic solvents like DMSO and DMF are often good starting points for creating stock solutions. However, for aqueous biological systems, the goal is to use the lowest possible concentration of organic co-solvents and leverage other techniques like pH adjustment or formulation with surfactants or cyclodextrins.
Q4: Can I combine different solubility enhancement techniques?
A4: Yes, and this is often a very effective strategy. For example, you could use a combination of pH adjustment and a co-solvent. Another common approach is to formulate a nanosuspension that is stabilized by both a polymer and a surfactant. The optimal combination will be specific to your compound and its intended use.
Data Presentation and Experimental Protocols
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages | Best For |
| pH Adjustment | Ionization of basic amine groups to form soluble salts.[2][3] | Simple, cost-effective, no complex excipients. | Risk of precipitation upon pH shift, not suitable for all biological systems. | Initial screening, compounds with ionizable groups. |
| Co-solvents | Reduces solvent polarity, decreasing interfacial tension.[4][5][6] | Easy to prepare, effective for many compounds. | Potential for toxicity at higher concentrations, can affect protein structure. | In vitro assays where low percentages are effective. |
| Surfactants | Micellar encapsulation of the hydrophobic drug.[7][8][9][10] | High solubilization capacity, can improve stability. | Potential for cell toxicity, can interfere with some assays. | Formulations for in vivo studies, challenging compounds. |
| Cyclodextrins | Formation of inclusion complexes.[11][12][13] | Low toxicity (especially HP-β-CD), can improve stability. | Can be expensive, may not be suitable for all molecular geometries. | Oral and parenteral formulations. |
| Solid Dispersions | Drug is in a high-energy amorphous state within a polymer matrix.[14][15][16][17][18][19] | Significant increase in apparent solubility and dissolution rate. | Potential for recrystallization over time, requires specialized equipment. | Oral solid dosage forms. |
| Nanosuspensions | Increased surface area and saturation solubility due to particle size reduction.[20][21][22][23] | High drug loading, applicable to a wide range of compounds. | Requires specialized equipment, potential for particle aggregation. | Oral, parenteral, and other delivery routes. |
Experimental Protocol: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines a method to determine the effect of HP-β-CD on the solubility of a Phthalazine-1,4-diamine derivative.
Materials:
-
Phthalazine-1,4-diamine derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters
-
HPLC system with a suitable column and UV detector
Procedure:
-
Prepare a series of aqueous solutions of HP-β-CD in PBS at various concentrations (e.g., 0, 1, 2, 5, 10, 15, 20% w/v).
-
Add an excess amount of the Phthalazine-1,4-diamine derivative to each vial containing the different concentrations of HP-β-CD solution. Ensure that a solid excess of the compound is visible.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials until equilibrium is reached (typically 24-48 hours).
-
After reaching equilibrium, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples with an appropriate mobile phase and analyze the concentration of the dissolved drug using a validated HPLC-UV method.
-
Plot the concentration of the dissolved drug (y-axis) against the concentration of HP-β-CD (x-axis). The resulting phase solubility diagram will indicate the type of complex formed and the extent of solubility enhancement.
Visualization of Workflows
Diagram 1: Decision Tree for Solubility Enhancement
Caption: A workflow for selecting a solubility enhancement strategy.
Diagram 2: Cyclodextrin Inclusion Complex Formation
Caption: The formation of a soluble inclusion complex.
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- 24. ispe.gr.jp [ispe.gr.jp]
- 25. lup.lub.lu.se [lup.lub.lu.se]
- 26. solubilityofthings.com [solubilityofthings.com]
- 27. suven.com [suven.com]
Phthalazine-1,4-diamine in Solution: A Technical Support Guide for Researchers
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Phthalazine-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with Phthalazine-1,4-diamine in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.
Introduction to Phthalazine-1,4-diamine Stability
Phthalazine-1,4-diamine is a heterocyclic aromatic diamine with significant potential in medicinal chemistry and materials science. However, like many aromatic amines, its stability in solution can be a critical factor for reproducible experimental outcomes. This guide provides a comprehensive overview of potential stability issues and offers detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of Phthalazine-1,4-diamine in solution.
Q1: What are the primary factors that can affect the stability of Phthalazine-1,4-diamine in solution?
The stability of Phthalazine-1,4-diamine in solution is influenced by several factors, including:
-
pH: The acidity or basicity of the solution can significantly impact the compound's stability. Aromatic amines can be susceptible to both acid- and base-catalyzed degradation.
-
Solvent: The choice of solvent is crucial. While Phthalazine-1,4-diamine has limited solubility in water, it is more soluble in organic solvents like ethanol, methanol, and acetone.[1] The polarity and protic nature of the solvent can affect degradation rates.
-
Light Exposure: The compound is noted to be light-sensitive.[2] Exposure to UV or even ambient light can lead to photodegradation.
-
Oxygen: As an aromatic amine, Phthalazine-1,4-diamine is susceptible to oxidation, a process that is often accelerated by the presence of oxygen.[2]
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.
Q2: I've noticed a color change in my Phthalazine-1,4-diamine solution. What could be the cause?
A color change, often to a darker yellow, brown, or even black, is a common indicator of degradation in aromatic amines. This is typically due to oxidation and the formation of polymeric impurities.[3] The appearance of color suggests that the compound is no longer pure and may not be suitable for your experiment.
Q3: My Phthalazine-1,4-diamine has precipitated out of solution. What should I do?
Precipitation can occur for several reasons:
-
Low Solubility: Phthalazine-1,4-diamine has low aqueous solubility (approximately 17 µg/mL at pH 7.4).[4] If you are working in an aqueous or semi-aqueous solution, you may have exceeded its solubility limit.
-
pH Shift: A change in the pH of your solution could alter the ionization state of the molecule, potentially reducing its solubility.
-
Degradation: Some degradation products may be less soluble than the parent compound, leading to their precipitation.
To address this, you can try to redissolve the compound by gentle warming or sonication, or by adjusting the solvent system. However, if degradation is suspected, it is best to prepare a fresh solution.
Q4: What are the recommended storage conditions for Phthalazine-1,4-diamine solutions?
To maximize the stability of your Phthalazine-1,4-diamine solutions, we recommend the following:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[2]
-
Inert Atmosphere: For long-term storage, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]
-
Low Temperature: Store solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down degradation kinetics.
-
Tightly Sealed Containers: The solid compound is hygroscopic, so it is important to use tightly sealed containers to prevent moisture absorption, which could facilitate degradation in solution.[2]
Troubleshooting Guides
This section provides step-by-step guidance for identifying and resolving common stability issues with Phthalazine-1,4-diamine solutions.
Issue 1: Rapid Discoloration of the Solution
Symptoms: The solution quickly turns yellow or brown upon preparation or shortly after.
Potential Cause: Oxidation of the aromatic amine functional groups. This is a common degradation pathway for aromatic amines, often catalyzed by light, oxygen, and trace metal impurities.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution discoloration.
Detailed Steps:
-
Solvent Preparation: Use high-purity solvents. If using ethers or other solvents prone to peroxide formation, ensure they are fresh or have been tested for peroxides. Degas the solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes before use.
-
Solution Preparation: Dissolve the Phthalazine-1,4-diamine in the degassed solvent under a gentle stream of inert gas.
-
Storage: Immediately store the solution in a tightly sealed amber vial, with the headspace flushed with inert gas. For extended storage, refrigeration or freezing is recommended.
-
Consider Antioxidants: If discoloration persists and is compatible with your downstream application, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
Issue 2: Inconsistent Experimental Results
Symptoms: Variability in assay results, loss of biological activity, or unexpected side products in a reaction.
Potential Cause: Degradation of Phthalazine-1,4-diamine to unknown and potentially reactive species. Aromatic amines can undergo various degradation reactions, including oxidation and hydrolysis, leading to a mixture of compounds.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Fresh is Best: Whenever possible, prepare Phthalazine-1,4-diamine solutions fresh for each experiment.
-
Stability in Final Medium: Assess the stability of the compound directly in your experimental medium (e.g., cell culture media, reaction buffer).
-
Protocol: Prepare a solution of Phthalazine-1,4-diamine in the final medium.
-
Incubate under the same conditions as your experiment (temperature, light, etc.).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and analyze it by a stability-indicating method like HPLC.
-
-
Analytical Monitoring: Use High-Performance Liquid Chromatography (HPLC) with UV detection to monitor the purity of your solution over time. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
-
Identify Degradants: If significant degradation is observed, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the degradation products. Knowing the identity of the degradants can provide clues about the degradation pathway and how to prevent it.
Data on Analogous Aromatic Amines
Due to the limited published stability data specifically for Phthalazine-1,4-diamine, the following table summarizes stability information for other aromatic amines to provide a general understanding of their behavior.
| Aromatic Amine | Stress Condition | Observed Degradation | Reference |
| Aniline | Air and Light | Darkens due to oxidation and polymerization | [3] |
| p-Phenylenediamine | Air | Darkens due to air oxidation | [2] |
| o-Toluidine | Light and Air | Sensitive to light and air | [3] |
| Various Primary Aromatic Amines | 3% Acetic Acid (70°C, 2h) | Significant degradation observed for some amines | [7] |
Key Degradation Pathways of Aromatic Amines
Based on the known chemistry of aromatic amines, the following are the most probable degradation pathways for Phthalazine-1,4-diamine in solution:
-
Oxidation: The amino groups are susceptible to oxidation, which can lead to the formation of colored radical cations, imines, and ultimately complex polymeric materials.[1][8] This is often the primary cause of discoloration.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, including oxidation.[4][9]
-
Hydrolysis: While generally more stable to hydrolysis than esters or amides, the amino groups can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to the formation of the corresponding phthalazinone derivatives.
Recommended Analytical Methods for Stability Testing
To properly assess the stability of your Phthalazine-1,4-diamine solutions, a stability-indicating analytical method is essential.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable technique.
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where Phthalazine-1,4-diamine has a strong absorbance.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used for the identification of unknown degradation products.
Conclusion
The stability of Phthalazine-1,4-diamine in solution is a critical parameter that must be carefully managed to ensure the reliability and reproducibility of your research. By understanding the potential degradation pathways and implementing the recommended handling, storage, and troubleshooting procedures outlined in this guide, you can minimize stability-related issues and have greater confidence in your experimental results.
References
- Rao, P. S., & Hayon, E. (1973). Oxidation of Aromatic Amines and Diamines by OH Radicals. Formation and Ionization Constants of Amine Cation Radicals in Water. The Journal of Physical Chemistry, 77(23), 2274–2276*.
- Sigma-Aldrich. (2022).
- Tracking Aromatic Amines from Sources to Surface Waters. Environmental Science & Technology, 58(15), 6237-6250.
- Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry, 77(23), 2274-2276.
- Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 71.
- Mirkhani, V., Tangestaninejad, S., Moghadam, M., Habibi, M. H., & Rostami Vartooni, A. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.
- PubChem. (n.d.). Phthalazine-1,4-diamine.
- Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038.
- BenchChem. (2025).
- Sahoo, S. K., et al. (2018). List of aromatic amines used in this study and the efficiency of their...
- Sousa, M., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
- Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 71.
- Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(15), 8963-8970.
- Na, J. G., et al. (2015). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. RSC Advances, 5(105), 86296-86300.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(14), 2825-2835.
- Part Consulting. (2019).
- Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(15), 8963-8970.
- Nielsen, C. J., et al. (2011).
- BenchChem. (2025).
- Emission and time-resolved migration rates of aromatic diamines from two flexible polyurethane foams. Journal of Exposure Science & Environmental Epidemiology, 32(6), 849-857.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Aromatic Diamines in Enhancing Polymer Durability.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- LibreTexts. (2021). 23.
- Google Patents. (2000).
- Taylor & Francis. (n.d.). Diamines – Knowledge and References.
- Chemistry Universe. (2021, August 31).
- Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Chemistry, 360, 130018.
- ResearchGate. (2017).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ris.ui.ac.ir [ris.ui.ac.ir]
- 5. Tracking Aromatic Amines from Sources to Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Phthalazine-1,4-diamine Experiments
Welcome to the comprehensive technical support center for Phthalazine-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and downstream applications of this versatile scaffold. The following information is curated to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with Phthalazine-1,4-diamine and its precursors?
A1: As with any laboratory chemical, a thorough review of the Safety Data Sheet (SDS) is paramount before beginning any work.[1][2][3] For Phthalazine-1,4-diamine and its common precursors like phthalonitrile, the following are key safety considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][3]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1][2]
-
Handling: Avoid creating dust.[3] In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[1]
-
Storage: Store Phthalazine-1,4-diamine in a tightly sealed container in a cool, dry place away from incompatible materials.[2]
Q2: What is the typical appearance and solubility of Phthalazine-1,4-diamine?
A2: Phthalazine-1,4-diamine is typically a yellow to green solid powder.[1] Its solubility is low in water (approximately 17 µg/mL at pH 7.4) and it is generally soluble in polar organic solvents like DMSO and DMF, with limited solubility in alcohols.[4]
Q3: How can I monitor the progress of my Phthalazine-1,4-diamine synthesis?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. Use a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between your starting material (e.g., phthalonitrile), the product (Phthalazine-1,4-diamine), and any potential byproducts. The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product will indicate the progression of the reaction.
Troubleshooting Guide: Synthesis of Phthalazine-1,4-diamine from Phthalonitrile
The synthesis of Phthalazine-1,4-diamine from phthalonitrile and hydrazine hydrate is a common and efficient method. However, several factors can influence the yield and purity of the product.
Q4: I am getting a low yield in the synthesis of Phthalazine-1,4-diamine from phthalonitrile and hydrazine hydrate. What are the possible causes and how can I improve it?
A4: Low yields in this synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. | 1. Extend Reaction Time: Monitor the reaction by TLC until the starting material is completely consumed. 2. Increase Reaction Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions or decomposition at excessively high temperatures. |
| Suboptimal Solvent | The choice of solvent is critical for reactant solubility and reaction rate. | 1. Use a High-Boiling Polar Aprotic Solvent: Solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are often effective. NMP, in particular, has been reported to give improved yields. 2. Ensure Anhydrous Conditions: The presence of water can lead to the formation of phthalimide byproducts. Use anhydrous solvents and dry glassware. |
| Inefficient Role of Sulfur | Sulfur is often used as an additive to improve the yield of this reaction. Its role is likely to facilitate the cyclization process, possibly by acting as a hydrogen sulfide source in situ, which can then react with the nitrile groups. | 1. Add Elemental Sulfur: If you are not already using it, add a catalytic amount of elemental sulfur to the reaction mixture. 2. Check Sulfur Quality: Ensure the sulfur is of good quality and finely powdered for better dispersion. |
| Side Reactions | Several side reactions can occur, leading to the formation of byproducts and reducing the yield of the desired product. | 1. Control Stoichiometry: Use a slight excess of hydrazine hydrate to ensure complete conversion of the phthalonitrile. A large excess, however, may lead to the formation of 1,4-dihydrazinophthalazine. 2. Maintain an Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. |
Diagram: Troubleshooting Low Yield in Phthalazine-1,4-diamine Synthesis
Caption: A decision tree for troubleshooting low yields in the synthesis of Phthalazine-1,4-diamine.
Q5: I am observing an insoluble solid in my reaction mixture that is not my desired product. What could it be?
A5: The formation of insoluble materials can be due to polymerization of the starting material or the formation of highly insoluble byproducts. One common byproduct is a partially cyclized intermediate or a polymeric species. Ensure that the reaction is well-stirred to maintain homogeneity. If the insoluble material persists, it may be necessary to filter the reaction mixture while hot (if the product is soluble at high temperatures) or to carry the crude mixture through to the workup and address the insoluble material during purification.
Troubleshooting Guide: Purification of Phthalazine-1,4-diamine
Q6: My crude Phthalazine-1,4-diamine is a dark, oily residue and is difficult to purify by recrystallization. What should I do?
A6: The presence of a dark, oily residue suggests the presence of significant impurities. Direct recrystallization may not be effective in such cases.
Troubleshooting Steps for Purification
-
Initial Purification by Column Chromatography:
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent System: Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane. A gradient of 0-10% methanol in dichloromethane is often effective for eluting polar compounds like Phthalazine-1,4-diamine.
-
Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.
-
-
Recrystallization of the Partially Purified Product:
-
Once the bulk of the impurities has been removed by column chromatography, the resulting solid can be further purified by recrystallization.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at its boiling point and poorly at room temperature. For Phthalazine-1,4-diamine, consider the following solvents or solvent pairs:
-
Ethanol
-
Ethanol/Water
-
Ethyl acetate/Hexanes
-
-
Procedure: Dissolve the compound in a minimal amount of the hot solvent, filter hot if there are any insoluble impurities, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Diagram: Purification Workflow for Phthalazine-1,4-diamine
Caption: A typical workflow for the purification of crude Phthalazine-1,4-diamine.
Troubleshooting Guide: Downstream Reactions - N-Alkylation
Q7: I am trying to perform a mono-N-alkylation of Phthalazine-1,4-diamine, but I am getting a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I improve the selectivity for mono-alkylation?
A7: Selective mono-alkylation of a diamine can be challenging due to the similar reactivity of the two amino groups. The mono-alkylated product can also be more nucleophilic than the starting diamine, leading to over-alkylation.
Strategies for Selective Mono-N-Alkylation
| Strategy | Explanation | Implementation |
| Control Stoichiometry | Using a large excess of the diamine relative to the alkylating agent will statistically favor mono-alkylation. | Use a 3-5 fold excess of Phthalazine-1,4-diamine to the alkylating agent. This will leave unreacted starting material that will need to be separated during purification. |
| Use a Bulky Alkylating Agent | A sterically hindered alkylating agent will preferentially react once, and the steric bulk of the newly introduced group will hinder the second alkylation. | This is dependent on the desired final product. If your synthetic route allows, consider using a bulkier alkyl halide. |
| Use a Protecting Group | Protect one of the amino groups with a suitable protecting group (e.g., Boc), perform the alkylation on the unprotected amine, and then deprotect. | This adds extra steps to the synthesis but offers the highest level of control and selectivity. |
| Optimize Reaction Conditions | Lowering the reaction temperature can sometimes improve selectivity by favoring the reaction with the more reactive site and disfavoring the subsequent reaction. | Run the reaction at a lower temperature for a longer period and monitor carefully by TLC. |
Diagram: N-Alkylation Pathways of Phthalazine-1,4-diamine
Caption: Competing reaction pathways in the N-alkylation of Phthalazine-1,4-diamine.
Experimental Protocols
Protocol 1: Synthesis of Phthalazine-1,4-diamine from Phthalonitrile
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Phthalonitrile
-
Hydrazine hydrate (64-80% solution in water)
-
Elemental Sulfur (powdered)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Ethanol
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalonitrile (1.0 eq) and elemental sulfur (0.1 eq).
-
Add anhydrous NMP to the flask to create a stirrable slurry.
-
Begin stirring the mixture and slowly add hydrazine hydrate (2.2 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 5% methanol in dichloromethane).
-
Once the reaction is complete (disappearance of phthalonitrile), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water. A precipitate should form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.
References
-
PubChem. Phthalazine-1,4-diamine. National Center for Biotechnology Information. [Link]
-
Angene Chemical. (2021). Safety Data Sheet. [Link]
Sources
- 1. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Method Development for Phthalazine-1,4-diamine Purity Analysis
Welcome to the technical support guide for the analysis of Phthalazine-1,4-diamine (CAS: 17987-70-1).[1][2][3] This resource is designed for researchers, analytical scientists, and drug development professionals. Purity determination is a cornerstone of pharmaceutical quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) and their intermediates.[4][5] This guide provides in-depth, field-proven insights into method development and troubleshooting, structured in a practical question-and-answer format.
Compound at a Glance: Phthalazine-1,4-diamine
Phthalazine-1,4-diamine is a heterocyclic amine that serves as a key building block in the synthesis of various pharmaceutical compounds.[6][7][8] Its purity directly impacts the quality and impurity profile of the final drug product.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄ | [1] |
| Molecular Weight | 160.18 g/mol | [1][2] |
| Appearance | Powder | |
| Melting Point | 248-253 °C |
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of Phthalazine-1,4-diamine due to its high resolution, sensitivity, and versatility.
HPLC Method Development: FAQs
Q1: How do I select the right HPLC column for Phthalazine-1,4-diamine analysis?
A: The choice of column is critical for achieving good peak shape and resolution. Phthalazine-1,4-diamine is a basic compound, which can lead to undesirable interactions with silica-based columns.
-
Causality: Standard silica-based columns have acidic silanol groups (-Si-OH) on their surface. Basic analytes like amines can interact strongly with these sites via secondary ionic interactions, leading to severe peak tailing.[9]
-
Recommendation: Start with a modern, end-capped C18 reversed-phase column . End-capping neutralizes most of the active silanol groups. For particularly challenging separations, consider a column with low silanol activity or one designed specifically for basic compounds.[10] A particle size of 3 µm to 5 µm is standard for good efficiency and moderate backpressure.
Q2: What is a good starting point for mobile phase selection?
A: The mobile phase composition, particularly its pH, is the most powerful tool for controlling the retention and peak shape of ionizable compounds.
-
Causality: The retention of Phthalazine-1,4-diamine in reversed-phase HPLC is highly dependent on its ionization state. At a pH well below its pKa, it will be fully protonated (charged) and elute earlier. Controlling the pH with a buffer is essential for reproducible results.
-
Recommendation:
-
Solvents: Use a gradient of Acetonitrile (ACN) and water. ACN is often preferred over methanol for its lower viscosity and better UV transparency.
-
Buffer: To ensure good peak shape, buffer the aqueous portion of the mobile phase. A phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to a pH between 2.5 and 3.5 is an excellent starting point. This low pH suppresses the ionization of silanol groups, minimizing tailing.[11] For MS-compatible methods, use a volatile buffer like 0.1% formic acid in water.[10]
-
Q3: Which detector is most suitable and how do I choose the wavelength?
A: A Photodiode Array (PDA) or UV-Vis detector is ideal.
-
Causality: Phthalazine-1,4-diamine contains a chromophore that absorbs UV light, making it readily detectable. A PDA detector has the advantage of collecting the entire UV spectrum for a peak, which can help in peak identification and purity assessment.
-
Recommendation: To determine the optimal wavelength, run a standard of Phthalazine-1,4-diamine and examine its UV spectrum. Select a wavelength of maximum absorbance to achieve the highest sensitivity. For impurity profiling, monitoring at a lower wavelength (e.g., 220-240 nm) may also be beneficial to detect impurities that have different spectral characteristics.[12][13]
HPLC Troubleshooting Guide
Q4: My peaks for Phthalazine-1,4-diamine are tailing badly. What are the likely causes and solutions?
A: Peak tailing is the most common issue for basic analytes.[14]
-
Cause 1: Secondary Silanol Interactions: As mentioned, residual silanols on the column packing interact with the basic amine groups.[9]
-
Solution: Ensure your mobile phase pH is low (e.g., pH < 3.5) to keep the silanols in their non-ionized state. If tailing persists, switch to a column specifically designed for basic compounds or a high-purity, fully end-capped column.
-
-
Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[11][15]
-
Solution: Reduce the sample concentration or injection volume. A classic symptom of mass overload is that as the peak gets larger, the tailing worsens and retention time may decrease.[11]
-
-
Cause 3: Column Void: A void or channel in the packing material at the column inlet can distort the sample band.[9] This typically affects all peaks in the chromatogram.
-
Solution: Use a guard column to protect the analytical column. If a void is suspected, you can sometimes fix it by reversing and flushing the column (check manufacturer's instructions first). Otherwise, the column must be replaced.
-
Q5: I am observing peak fronting. What does this mean?
A: Peak fronting is less common than tailing but usually points to one of two issues.
-
Cause 1: Sample Overload (Concentration): While mass overload causes tailing, high concentration overload can cause fronting, especially if the sample solubility in the mobile phase is limited.
-
Solution: Dilute your sample.
-
-
Cause 2: Incompatible Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., dissolving in 100% ACN when the starting mobile phase is 5% ACN), the sample band will travel distortedly at the beginning of the separation.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.
-
Q6: My retention times are shifting between injections. How do I stabilize them?
A: Unstable retention times compromise data integrity and indicate a lack of system equilibrium or consistency.[15]
-
Cause 1: Inadequate Column Equilibration: This is especially common in gradient elution. The column needs sufficient time to return to the initial mobile phase conditions before the next injection.
-
Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to allow 5-10 column volumes to pass.
-
-
Cause 2: Mobile Phase Composition: Small variations in mobile phase preparation (especially pH) or evaporation of the more volatile solvent can cause drift.[11]
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped and use a solvent pre-mixer if your HPLC system has one. Ensure accurate pH measurement.
-
-
Cause 3: Temperature Fluctuations: Column temperature affects mobile phase viscosity and separation kinetics.[15]
-
Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature, typically slightly above ambient (e.g., 30-35 °C).
-
Part 2: Gas Chromatography (GC) Analysis
While HPLC is the primary choice, GC can be a valuable secondary technique, particularly for identifying volatile impurities or alternative purity confirmation.
GC Method Development: FAQs
Q1: Can I analyze Phthalazine-1,4-diamine by GC, and what are the challenges?
A: Yes, but it presents challenges. The compound has a high melting point and, more importantly, contains two primary amine groups.
-
Causality: Amines are notoriously difficult to analyze by GC. They are highly active and prone to adsorption onto any active sites (e.g., glass, metal surfaces, non-deactivated column supports) within the GC system. This leads to poor peak shape (tailing), low response, and poor reproducibility.[16]
-
Recommendation: A successful analysis requires a highly inert system. This includes using a deactivated inlet liner and a specialized GC column designed for amines.
Q2: What type of GC column is required for analyzing amines?
A: A standard non-polar or intermediate-polarity column will likely perform poorly.
-
Causality: The acidic nature of standard silica capillary columns causes strong adsorption of basic amines.
-
Recommendation: Use a base-deactivated column. These columns have a surface treatment that neutralizes acidic sites. Often, they are coated with a basic compound (like potassium hydroxide, KOH) or use a stationary phase that shields the analyte from the underlying silica.[16] A "WAX" or a specialized amine-specific phase is a good starting point.
Q3: Which GC detector provides the best performance?
A: The choice depends on the analytical goal.
-
Flame Ionization Detector (FID): This is a universal detector for organic compounds and is robust and reliable. It is suitable for general purity analysis where sensitivity is not a major concern.
-
Nitrogen-Phosphorus Detector (NPD): This detector is highly selective and sensitive for nitrogen-containing compounds.[17] It will provide a much stronger signal for Phthalazine-1,4-diamine and its nitrogen-containing impurities compared to other organic compounds, simplifying the chromatogram and improving detection limits.
GC Troubleshooting Guide
Q4: My Phthalazine-1,4-diamine peak is tailing severely or completely missing. What's wrong?
A: This is a classic sign of analyte adsorption.
-
Cause 1: Active Inlet Liner: The glass inlet liner is the first surface the sample touches. If it's not properly deactivated, a significant portion of your analyte can be irreversibly adsorbed there.[16]
-
Solution: Always use a high-quality, base-deactivated liner. Replace liners regularly, as their performance degrades over time.
-
-
Cause 2: Column Contamination or Degradation: Over time, non-volatile residues can accumulate at the head of the column, creating new active sites. Oxygen exposure at high temperatures can also damage the stationary phase.[18]
Q5: My NPD response is noisy or has drifted significantly since my last analysis.
A: The NPD is very sensitive to operating conditions.[17]
-
Cause 1: Gas Flows: Incorrect or fluctuating hydrogen, air, or makeup gas flow rates will directly impact the bead's performance and the detector's response.[17]
-
Solution: Verify that all detector gas flows are set correctly according to the manufacturer's recommendations. Check for leaks in the gas lines.
-
-
Cause 2: Bead Contamination or Age: The rubidium/caesium bead is a consumable part. It can become contaminated by column bleed or sample matrix, and it depletes with use.[17]
-
Solution: Try to clean the bead by increasing its temperature (without gas flows) as per manufacturer instructions. If response does not improve, the bead needs to be replaced.
-
Q6: I am seeing "ghost peaks" in my blank runs.
A: Ghost peaks are peaks that appear in blank injections and are usually caused by contamination or carryover.[18][19]
-
Cause 1: Septum Bleed: Small particles from the inlet septum can be cored by the syringe needle and deposit into the hot inlet, where they outgas in subsequent runs.
-
Solution: Use high-quality, low-bleed septa. Replace the septum regularly.
-
-
Cause 2: Sample Carryover: If a previous sample was highly concentrated, residue can remain in the syringe or the inlet.[20]
-
Solution: Implement a rigorous syringe cleaning procedure with multiple solvent washes after each injection. If carryover persists, you may need to clean the inlet liner.
-
Part 3: General Purity Method Validation FAQs
Validating your analytical method is a regulatory requirement to ensure it is fit for its intended purpose.[4][5] The validation should be performed according to ICH Q2(R1) guidelines.[5]
Q1: Which parameters must I validate for an impurity method?
A: For a quantitative impurity method, the key validation parameters are:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[21][22]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[23]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with suitable precision and accuracy.[21][23]
-
Linearity: Demonstrating that the method's response is directly proportional to the analyte concentration over a specific range.
-
Range: The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[5]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[21]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Q2: How can I demonstrate the specificity of my purity method?
A: Specificity is arguably the most important characteristic of a purity method.[21]
-
Technique 1: Spike Study: Spike your sample solution with known impurities and potential degradation products. Your method must demonstrate that it can separate all these compounds from the main Phthalazine-1,4-diamine peak and from each other.
-
Technique 2: Forced Degradation: Subject the Phthalazine-1,4-diamine sample to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. Analyze the stressed samples to prove that the resulting degradant peaks do not co-elute with the main peak. A PDA detector is invaluable here for checking peak purity.
References
-
YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024-10-13). [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 312341, Phthalazine-1,4-diamine. [Link]
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LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. (2012-07-01). [Link]
-
Chromatography Today. What are the Common Peak Problems in HPLC. [Link]
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Validation of Impurity Methods, Part II. (2014-08-22). [Link]
-
Profound Pharma. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025-01-27). [Link]
-
SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
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LCGC. Gas Chromatography Problem Solving and Troubleshooting. [Link]
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Analytical method validation: A brief review. [Link]
-
International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. (2025-08-08). [Link]
-
SIELC Technologies. Separation of Phthalazine on Newcrom R1 HPLC column. [Link]
-
National Center for Biotechnology Information. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. [Link]
-
AELAB. 10 Common Mistakes in Gas Chromatography. (2025-08-20). [Link]
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Ascendex Scientific, LLC. phthalazine-1,4-diamine. [Link]
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National Center for Biotechnology Information. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023-07-27). [Link]
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Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
ResearchGate. Analytical Errors in Routine Gas Chromatography Analysis. [Link]
-
ALWSCI. Common Sources Of Error in Gas Chromatography. (2025-02-08). [Link]
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National Center for Biotechnology Information. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. (2022-06-27). [Link]
-
DOI. Enantioselective Halolactonizations Using Amino-acid-derived Phthalazine Catalysts. [Link]
-
MDPI. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. [Link]
-
ResearchGate. Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. (2025-08-05). [Link]
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National Center for Biotechnology Information. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. [Link]
-
ResearchGate. Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. (2025-08-09). [Link]
-
Longdom Publishing. Recent Developments in Chemistry of Phthalazines. (2015-01-01). [Link]
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Journal of Pharmaceutical Research International. An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019-06-08). [Link]
-
MDPI. Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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Technical Support Center: Scaling Up the Synthesis of Phthalazine-1,4-diamine
Introduction: Welcome to the technical support center for the synthesis of Phthalazine-1,4-diamine. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, pilot, or manufacturing scales. Phthalazine-1,4-diamine and its precursors are important scaffolds in medicinal chemistry, notably in the development of kinase inhibitors and other therapeutic agents.[1][2][3][4]
Scaling up this synthesis introduces significant challenges related to reaction control, safety, and product purity. This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the multi-step synthesis, which typically proceeds from Phthalic Anhydride to Phthalazine-1,4-dione, then to 1,4-Dichlorophthalazine, and finally to the target Phthalazine-1,4-diamine.
Section 1: Overall Synthesis Workflow & Key Stages
What is the typical synthetic route for Phthalazine-1,4-diamine on a scalable basis?
The most common and scalable route is a three-stage process. Each stage presents unique challenges that are magnified during scale-up.
Sources
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Validation & Comparative
A Comparative Analysis of Phthalazine-1,4-diamine and Its Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the vast array of heterocyclic compounds, the diazanaphthalene core, a bicyclic system containing a benzene ring fused to a diazine ring, has emerged as a privileged structure. This guide provides a comprehensive comparative analysis of Phthalazine-1,4-diamine and two of its key structural isomers: Quinazoline-2,4-diamine and Quinoxaline-2,3-diamine. We will delve into their synthesis, physicochemical properties, and biological activities, offering field-proven insights and experimental data to aid researchers in drug discovery and development.
Introduction to Diaminodiazanaphthalenes
Phthalazine-1,4-diamine, Quinazoline-2,4-diamine, and Quinoxaline-2,3-diamine are structural isomers with the molecular formula C₈H₈N₄. The arrangement of the nitrogen atoms within the diazine ring and the positions of the amino substituents give rise to distinct chemical and pharmacological profiles. Understanding these differences is paramount for designing targeted therapies. Phthalazine derivatives have garnered significant attention for their wide spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1] Similarly, quinazolines are a well-established class of compounds with numerous approved drugs, known for their diverse pharmacological effects.[2][3] Quinoxalines also exhibit a broad range of biological activities and are key components in various therapeutic agents.[4]
This guide will provide a head-to-head comparison of these three parent diamine structures, offering a foundational understanding for further derivatization and drug design efforts.
Structural Isomers Under Review
The three isomers are distinguished by the placement of the nitrogen atoms in the six-membered heterocyclic ring and the attachment points of the two amino groups.
Figure 1: Structures of the three diamine isomers.
Synthesis Strategies: A Comparative Overview
The synthetic accessibility of a scaffold is a critical factor in drug development. The choice of starting materials and reaction conditions is dictated by the target isomeric core.
Phthalazine-1,4-diamine Synthesis
The synthesis of Phthalazine-1,4-diamine can be approached from precursors like phthalonitrile. A common strategy involves the reaction of phthalonitrile with hydrazine, although this can sometimes lead to the formation of 1,4-dihydrazinophthalazine. More controlled methods often involve the displacement of leaving groups on a pre-formed phthalazine ring. For instance, 1,4-dichlorophthalazine can be reacted with an amino source. The synthesis of 1,4-dichlorophthalazine itself can be achieved from phthalic anhydride.[5][6]
Quinazoline-2,4-diamine Synthesis
Quinazoline-2,4-diamines are frequently synthesized from 2-aminobenzonitrile derivatives.[7] An efficient method involves the condensation of 2-aminobenzonitriles with carbodiimides, where the choice of substituents on the carbodiimide can direct the formation of either 2,4-diaminoquinazolines or their 2-amino-4-imino tautomers.[8] Another approach utilizes a copper-catalyzed reaction of 2-bromobenzonitriles with guanidine.[9]
Quinoxaline-2,3-diamine Synthesis
The synthesis of Quinoxaline-2,3-diamine typically starts from o-phenylenediamine. A classical and widely used method is the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.[10][11] For the parent 2,3-diaminoquinoxaline, a suitable C2-dinitrogen synthon is required.
Experimental Workflow: General Synthesis Approaches
Figure 2: High-level synthetic workflows for the diamine isomers.
Detailed Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline (A Quinoxaline Derivative Example)
This protocol, adapted from established literature, demonstrates the straightforward synthesis of a quinoxaline derivative, illustrating the general principles that can be applied to the synthesis of the parent diamine with appropriate starting materials.[10][12][13]
Objective: To synthesize 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.
Materials:
-
o-Phenylenediamine (1.1 g)
-
Benzil (2.1 g)
-
Rectified spirit (Ethanol)
-
Water
Apparatus:
-
Water bath
-
Beakers
-
Buchner funnel and filter flask
-
Measuring cylinders
Procedure:
-
In a beaker, prepare a warm solution of 2.1 g of benzil in 8 mL of rectified spirit.
-
In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the resulting mixture on a water bath for 30 minutes.
-
After warming, add water dropwise to the mixture until a slight turbidity persists.
-
Allow the solution to cool to room temperature, which will induce crystallization of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.
Justification of Experimental Choices:
-
Warming the reaction mixture: The condensation reaction between the diamine and the dicarbonyl compound is facilitated by gentle heating, which increases the reaction rate. A water bath provides controlled and moderate heating, preventing decomposition of the reactants and products.
-
Dropwise addition of water: This step is crucial for inducing crystallization. By carefully adding a non-solvent (water) to the reaction mixture in which the product is dissolved, the solubility of the product is gradually decreased, promoting the formation of well-defined crystals.
-
Recrystallization: This is a standard purification technique used to remove impurities from the solid product, ensuring a high purity of the final compound.
Physicochemical Properties: A Comparative Table
The physicochemical properties of these isomers, such as melting point, solubility, and pKa, are crucial for their formulation and pharmacokinetic profiles.
| Property | Phthalazine-1,4-diamine | Quinazoline-2,4-diamine | Quinoxaline-2,3-diamine |
| Molecular Formula | C₈H₈N₄ | C₈H₈N₄ | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol [14] | 160.18 g/mol | 160.18 g/mol |
| Melting Point | 248-253 °C[15] | ~254-258 °C | Not readily available |
| Solubility in Water | 17 µg/mL at pH 7.4[14] | Low solubility | Not readily available |
| Appearance | Powder | Solid | Not readily available |
| pKa | Not readily available | Not readily available | Not readily available |
Note: Experimental data for Quinoxaline-2,3-diamine is less commonly reported in readily accessible databases. Further literature review is required for a complete comparison.
Spectroscopic Data Comparison
Spectroscopic analysis is essential for the structural elucidation and characterization of these compounds.
| Spectroscopic Data | Phthalazine-1,4-diamine | Quinazoline-2,4-diamine | Quinoxaline-2,3-diamine |
| ¹H NMR | Aromatic protons and amine protons. Specific shifts depend on the solvent. | Aromatic protons and amine protons. | Aromatic protons and amine protons. |
| ¹³C NMR | Aromatic carbons and carbons bearing amino groups. | Aromatic carbons and carbons bearing amino groups. | Aromatic carbons and carbons bearing amino groups. |
| IR (cm⁻¹) | N-H stretching of primary amines, C=N and C=C stretching of the aromatic system. | N-H stretching of primary amines, C=N and C=C stretching of the aromatic system. | N-H stretching of primary amines, C=N and C=C stretching of the aromatic system. |
| Mass Spec (m/z) | Molecular ion peak at ~160.18. Fragmentation pattern is characteristic.[14] | Molecular ion peak at ~160.18. | Molecular ion peak at ~160.18. |
Biological Activities: A Comparative Discussion
While direct comparative studies of the parent diamines are limited, the biological activities of their derivatives provide valuable insights into the potential of each scaffold.
-
Phthalazine Derivatives: This class of compounds is known for a broad range of pharmacological activities, including anti-inflammatory, antihypertensive, cytotoxic, antitumor, anticancer, anticonvulsant, antibacterial, and antifungal activities.[1] Some phthalazine derivatives have also been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.[5][8]
-
Quinazoline Derivatives: The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as drugs.[15] They are particularly well-known as kinase inhibitors in cancer therapy. The 2,4-diaminoquinazoline structure is a key pharmacophore in many of these compounds.[8] Quinazoline derivatives have also demonstrated potent antimicrobial and anti-inflammatory activities.[2][3]
-
Quinoxaline Derivatives: Quinoxaline and its derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4] The quinoxaline ring system is a component of several antibiotics.[10]
Logical Relationship of Isomeric Scaffolds and Biological Activity
Figure 3: Relationship between the isomeric cores and their associated biological activities.
Conclusion and Future Directions
Phthalazine-1,4-diamine and its isomers, Quinazoline-2,4-diamine and Quinoxaline-2,3-diamine, represent three valuable and distinct scaffolds for drug discovery. While their derivatives have been extensively studied, a direct comparative analysis of the parent diamines is an area ripe for further investigation.
Key Takeaways:
-
Synthesis: The synthetic routes to these isomers are well-established, with the choice of starting material being the primary determinant of the final heterocyclic core.
-
Physicochemical Properties: The subtle changes in nitrogen and amine positioning are expected to influence properties like solubility, pKa, and crystal packing, which in turn affect their drug-like properties.
-
Biological Activity: All three scaffolds have demonstrated significant potential for the development of a wide range of therapeutic agents, with a notable emphasis on anticancer and antimicrobial applications.
For researchers and drug development professionals, a deeper understanding of the comparative attributes of these parent diamines will enable more rational design of next-generation therapeutics. Future work should focus on obtaining comprehensive, directly comparable experimental data for these three compounds to build a more complete structure-activity relationship profile.
References
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Synthesis of 2,4‐Diaminoquinazolines and 2‐Amino‐4‐iminoquinazolines via Substrate‐Controlled Annulation of 2‐Aminobenzonitriles and Carbodiimides. (URL: [Link])
-
2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. Pharmacy Infoline. (URL: [Link])
-
Synthesis of 2,4‐Diaminoquinazolines and 2‐Amino‐4‐iminoquinazolines via Substrate‐Controlled Annulation of 2‐Aminobenzonitriles and Carbodiimides. ResearchGate. (URL: [Link])
-
Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). SlideShare. (URL: [Link])
-
Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Organic Chemistry Portal. (URL: [Link])
-
One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKAT USA. (URL: [Link])
-
2, 3 - Diphenyl Quinoxaline (Synthesis). Scribd. (URL: [Link])
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (URL: [Link])
-
Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. PMC. (URL: [Link])
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. (URL: [Link])
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. NIH. (URL: [Link])
-
Quinazoline vs. cinnoline, phthalazine, quinoline and iso. ResearchGate. (URL: [Link])
-
Phthalazines. ResearchGate. (URL: [Link])
-
Scheme 1: Preparation of the 1, 4-Phthalazinedione. ResearchGate. (URL: [Link])
-
Core structures of quinazolines, phthalazines and quinoxalines Quinoxaline. ResearchGate. (URL: [Link])
-
Benzodiazines (quinoxaline, quinazoline, cinnoline, phthalazine) and their bioisosteres (naphthalene, quinoline, benzothiophene). ResearchGate. (URL: [Link])
-
Quantitative study of the structural requirements of phthalazine/quinazoline derivatives for interaction with human liver aldehyde oxidase. PubMed. (URL: [Link])
-
Phthalazine-1,4-diamine. PubChem. (URL: [Link])
-
Recent Advances in the Synthesis of Biologically Active Cinnoline, Phthalazine and Quinoxaline Derivatives. ResearchGate. (URL: [Link])
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. (URL: [Link])
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A Comparative Guide to Diamine Linkers: Unveiling the Unique Performance of Phthalazine-1,4-diamine in Synthesis
Introduction: The Critical Role of the Linker
In the intricate world of chemical synthesis, from the design of novel therapeutics to the construction of advanced materials, the choice of a "linker" molecule is far from trivial. Diamine linkers, molecules possessing two amine functional groups, are fundamental building blocks that bridge molecular components, dictating the geometry, stability, and ultimate function of the final assembly. While simple aliphatic linkers like ethylenediamine and aromatic linkers like p-phenylenediamine have been workhorses in the field, there is a growing demand for linkers that offer more than just connectivity. This guide provides an in-depth comparison of the unique, rigid, and functionally rich phthalazine-1,4-diamine against these conventional alternatives. We will explore how its distinct structural and electronic properties translate into tangible performance advantages, supported by experimental insights for researchers, chemists, and professionals in drug development.
Structural Anatomy of Diamine Linkers: A Visual Comparison
The performance of a diamine linker is fundamentally rooted in its structure. The rigidity, electronics, and steric profile of the linker directly influence the properties of the resulting complex or material. Below is a comparison of the three linkers under review.
Caption: Structural comparison of the diamine linkers.
As illustrated, phthalazine-1,4-diamine presents a unique structural motif: a rigid, planar bicyclic heteroaromatic system. This contrasts sharply with the conformational flexibility of ethylenediamine and the simple aromaticity of p-phenylenediamine. This inherent rigidity and the presence of the embedded nitrogen atoms in the phthalazine core are the primary drivers of its distinct chemical behavior.
Phthalazine-1,4-diamine: A Linker of Strategic Advantage
Phthalazine-1,4-diamine is more than a simple spacer; it is an active participant in defining the properties of the final molecule. Its structure imparts several key advantages.
-
Pre-organized Geometry and Structural Rigidity: The planar and rigid nature of the phthalazine core minimizes conformational ambiguity. In the synthesis of coordination polymers or Metal-Organic Frameworks (MOFs), this pre-organization can lead to more predictable and crystalline structures, reducing the formation of amorphous byproducts and potentially enhancing thermal stability.[1][2]
-
Unique Electronic Profile: The phthalazine ring is a π-deficient heteroaromatic system containing a hydrazine-like moiety. This electronic signature influences its coordination properties and allows it to participate in non-covalent interactions, such as π-stacking. Furthermore, many phthalazine derivatives are known to be fluorescent, opening possibilities for creating luminescent materials or probes.[3]
-
Bioactive Scaffolding: The phthalazine core is a "privileged scaffold" in medicinal chemistry, frequently found in compounds with significant biological activity.[4][5] Its derivatives have been extensively explored as potent inhibitors of enzymes like VEGFR-2, which is crucial in angiogenesis and cancer progression.[6] Using phthalazine-1,4-diamine as a linker in drug design, for instance in Proteolysis Targeting Chimeras (PROTACs), can therefore contribute directly to the molecule's efficacy, rather than acting as a passive spacer.[7]
Comparative Benchmarking: Aliphatic and Aromatic Alternatives
To fully appreciate the utility of phthalazine-1,4-diamine, we must compare it to the established standards.
Ethylenediamine: The Flexible Workhorse
Ethylenediamine is a classic chelating ligand, forming stable five-membered rings with metal ions.[8] Its high flexibility, however, can be a double-edged sword. While it allows the molecule to adapt to various coordination geometries, it can also lead to less defined and potentially less stable polymeric structures. Its utility is primarily in providing a simple, basic, and flexible connection.[9]
p-Phenylenediamine: The Rigid Aromatic Spacer
p-Phenylenediamine offers rigidity, making it a popular choice for the synthesis of high-performance polymers and rigid MOFs where predictable pore sizes are desired.[10][11][12] It provides a simple, linear extension and can engage in π-stacking. However, it lacks the heteroatoms of the phthalazine core, limiting its hydrogen bonding and coordinative potential beyond the two primary amine groups.
Quantitative Comparison: Physicochemical and Performance Data
The choice of a linker is often guided by its fundamental properties and its demonstrated performance in relevant applications.
Table 1: Comparison of Physicochemical Properties
| Property | Phthalazine-1,4-diamine | Ethylenediamine | p-Phenylenediamine |
| Molar Mass ( g/mol ) | 160.18[13] | 60.10 | 108.14 |
| Structure | Rigid, Heteroaromatic | Flexible, Aliphatic | Rigid, Aromatic |
| Melting Point (°C) | 248-253 | 8-9 | 145-147 |
| Boiling Point (°C) | Decomposes | 116-117 | 267 |
| Key Feature | Bioactive scaffold, fluorescent potential | Strong chelating agent[8] | Rigid linear spacer[10] |
Table 2: Performance Characteristics in Synthetic Applications
| Application Area | Phthalazine-1,4-diamine | Ethylenediamine / Other Aliphatics | p-Phenylenediamine |
| Medicinal Chemistry | Acts as a potent pharmacophore, e.g., in VEGFR-2 inhibitors with IC50 values in the low micromolar range.[14][6] | Primarily used as a flexible linker in PROTACs or other bifunctional molecules where the linker itself is not expected to have bioactivity.[7] | Used as a rigid scaffold, but less commonly associated with intrinsic high-potency bioactivity compared to privileged scaffolds. |
| Coordination Polymers / MOFs | Forms rigid, often luminescent, frameworks. The heteroatoms provide additional coordination or hydrogen bonding sites.[3] | Forms flexible frameworks; the final structure is highly dependent on the metal ion and synthesis conditions.[15][16] | Creates robust, linear, and porous frameworks suitable for gas storage and separation.[10][12][17] |
| Reactivity & Selectivity | Reactivity of the two amine groups can be modulated by the electronics of the heteroaromatic ring system. | The two primary amines are chemically equivalent and highly nucleophilic, which can sometimes lead to challenges in achieving selective mono-substitution. | The aromatic ring deactivates the amine groups compared to aliphatic amines, leading to different reactivity profiles.[18][19] |
Experimental Workflow: A Generalized Protocol for Diamine Linker Integration
The following protocol outlines a general solvothermal synthesis for a coordination polymer, a common application for these linkers. The causality behind the steps is explained to provide a deeper understanding of the process.
Workflow Diagram
Caption: General workflow for solvothermal synthesis using a diamine linker.
Step-by-Step Protocol: Solvothermal Synthesis of a Zinc-Diamine Coordination Polymer
Rationale: Solvothermal synthesis is chosen because the use of a sealed vessel and elevated temperatures allows for the crystallization of products that may not form under ambient conditions, which is often crucial for obtaining high-quality, crystalline coordination polymers.[1]
-
Reagent Preparation (Self-Validation: Stoichiometry is Key)
-
In a 20 mL scintillation vial, dissolve 1.0 mmol of a metal salt (e.g., Zinc Nitrate Hexahydrate) in 5 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 1.0 mmol of the chosen diamine linker (Phthalazine-1,4-diamine, Ethylenediamine, or p-Phenylenediamine) in 5 mL of DMF.
-
Causality: Using a defined 1:1 molar ratio of metal to linker is a common starting point for linear coordination polymers. The choice of solvent (DMF) is critical as it must dissolve both the organic linker and the inorganic salt to ensure a homogeneous reaction mixture.
-
-
Solvothermal Reaction (Self-Validation: Controlled Crystallization)
-
Combine the two solutions into the 20 mL vial, cap it tightly, and place it in a programmable oven.
-
Heat the oven to 120 °C over 2 hours, hold at 120 °C for 24 hours, and then cool to room temperature over 12 hours.
-
Causality: The slow heating and cooling profile is designed to promote the growth of well-defined single crystals rather than rapid precipitation of an amorphous powder. The sustained high temperature provides the activation energy needed for bond formation and structural rearrangement into the most thermodynamically stable crystalline phase.
-
-
Product Isolation and Washing
-
Collect the crystalline product by decanting the supernatant or by centrifugation.
-
Wash the collected solid three times with fresh DMF (5 mL each time) to remove any unreacted starting materials trapped within the bulk product.
-
Causality: This washing step is crucial for purity. Using the reaction solvent for the initial washes prevents the product from crashing out of solution due to solvent polarity changes.
-
-
Activation (Self-Validation: Porosity Confirmation)
-
Decant the DMF and immerse the crystals in a more volatile solvent like ethanol for 24 hours, replacing the ethanol three times during this period.
-
After the final wash, decant the ethanol and dry the sample under high vacuum at an elevated temperature (e.g., 80-100 °C) for 12 hours. For delicate structures, supercritical CO2 drying is a superior method to prevent pore collapse.[1]
-
Causality: The solvent exchange replaces the high-boiling-point DMF in the pores with a low-boiling-point solvent. This allows for the removal of the solvent under vacuum without the strong capillary forces that can collapse the crystalline framework, thus "activating" the material for applications like gas sorption.
-
-
Characterization
-
Confirm the crystalline phase and purity of the bulk product using Powder X-ray Diffraction (PXRD).
-
Confirm the incorporation of the diamine linker into the framework using Fourier-Transform Infrared (FT-IR) Spectroscopy by identifying characteristic vibrational bands of the linker.
-
Conclusion and Outlook
The selection of a diamine linker is a critical decision in chemical synthesis that profoundly impacts the outcome of the experiment.
-
Ethylenediamine remains an excellent choice for applications requiring a simple, flexible, and strongly chelating linker.
-
p-Phenylenediamine is the go-to option for constructing rigid, linear systems where structural simplicity and robustness are paramount.
-
Phthalazine-1,4-diamine , however, emerges as a superior alternative for more advanced applications. Its unique combination of structural rigidity, pre-organized geometry, and intrinsic bioactivity makes it a "smart" linker. It is the ideal candidate for the synthesis of functional materials with tailored photophysical properties and for the development of next-generation therapeutics where every component of the molecule is designed to contribute to its overall function.
As synthetic chemistry continues to evolve, the demand for such multifunctional building blocks will only increase. Phthalazine-1,4-diamine is poised to become an indispensable tool for researchers aiming to push the boundaries of materials science and drug discovery.
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A Comparative Guide to Phthalazine-1,4-diamine-Based PARP Inhibitors: Olaparib, Rucaparib, and Talazoparib
This guide provides a comprehensive efficacy comparison of three prominent Phthalazine-1,4-diamine-based drugs: Olaparib, Rucaparib, and Talazoparib. These agents belong to the class of Poly (ADP-ribose) polymerase (PARP) inhibitors, which have revolutionized the treatment landscape for cancers with deficiencies in DNA damage repair pathways. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, comparative preclinical and clinical efficacy, and detailed experimental protocols for their evaluation.
The Phthalazine-1,4-diamine Scaffold: A Cornerstone of PARP Inhibition
The phthalazine structural motif is a key pharmacophore in a number of clinically significant drugs, exhibiting a wide range of biological activities.[1] In the context of oncology, its rigid, planar structure provides an ideal scaffold for designing molecules that can effectively bind to the nicotinamide-binding pocket of PARP enzymes. This interaction is crucial for the therapeutic effect of PARP inhibitors. Olaparib, Rucaparib, and Talazoparib all share this core structure, with modifications to their side chains that influence their potency, selectivity, and pharmacological properties.[2]
Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping
The primary mechanism of action for these drugs is the inhibition of PARP enzymes, particularly PARP1 and PARP2, which are central to the repair of DNA single-strand breaks (SSBs).[3] By blocking PARP's catalytic activity, these inhibitors prevent the recruitment of DNA repair machinery to the site of damage. In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, the accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication, a concept known as synthetic lethality.[1]
However, a critical differentiator among these inhibitors is their ability to "trap" the PARP enzyme onto the DNA at the site of the break.[4] This trapping of the PARP-DNA complex is a more potent cytotoxic event than the mere inhibition of PARP's enzymatic activity.[4][5] The formation of these complexes physically obstructs DNA replication and transcription, leading to genomic instability and cell death.[5]
Caption: Mechanism of synthetic lethality induced by Phthalazine-based PARP inhibitors.
Comparative Preclinical Efficacy
The preclinical efficacy of Olaparib, Rucaparib, and Talazoparib is distinguished by their relative potencies in catalytic inhibition and, more significantly, in PARP trapping.
| Drug | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Relative PARP Trapping Potency |
| Olaparib | ~1-5 | ~1-5 | Moderate |
| Rucaparib | ~1-2 | ~0.2-0.3 | Moderate |
| Talazoparib | ~0.6 | ~0.2 | High (100-1000 fold > Olaparib/Rucaparib) |
Data compiled from multiple sources.[6][7] IC50 values can vary depending on the assay conditions.
Talazoparib is consistently reported as the most potent PARP trapper, being 100- to 1,000-fold more effective at trapping PARP1 than Olaparib and Rucaparib.[6] This enhanced trapping ability is thought to contribute to its high cytotoxicity, even at low nanomolar concentrations.[3] While all three drugs are potent catalytic inhibitors of PARP1 and PARP2, the superior trapping efficiency of Talazoparib is a key differentiating feature in preclinical models.[4][6]
Comparative Clinical Efficacy: An Indirect Assessment
Direct head-to-head clinical trials comparing Olaparib, Rucaparib, and Talazoparib are lacking. However, by examining data from pivotal Phase III trials in similar patient populations, we can draw indirect comparisons.
Metastatic Breast Cancer (gBRCAm, HER2-negative)
An indirect treatment comparison of the OlympiAD (Olaparib) and EMBRACA (Talazoparib) trials suggests no significant difference in Progression-Free Survival (PFS) between the two drugs.[8][9][10]
| Trial (Drug) | N | Median PFS (months) | Hazard Ratio (HR) vs. Chemotherapy | Objective Response Rate (ORR) |
| OlympiAD (Olaparib) | 302 | 7.0 | 0.58 | 59.9%[11] |
| EMBRACA (Talazoparib) | 431 | 8.6 | 0.54 | 62.6%[12] |
While the efficacy in terms of PFS appears comparable, the adverse event profiles differ. Patients receiving Olaparib reported higher rates of nausea and vomiting, whereas those on Talazoparib experienced more alopecia and hematological toxicities.[8][9] It is important to note that the patient populations in these trials had some baseline differences, which could influence the outcomes.[8]
Recurrent Ovarian Cancer (Platinum-Sensitive)
In the maintenance setting for platinum-sensitive recurrent ovarian cancer, both Olaparib (SOLO2 trial) and Rucaparib (ARIEL3 trial) have demonstrated significant improvements in PFS compared to placebo.
| Trial (Drug) | Patient Population | N | Median PFS (months) | Hazard Ratio (HR) vs. Placebo |
| SOLO2 (Olaparib) | gBRCAm | 295 | 19.1 | 0.30[13] |
| ARIEL3 (Rucaparib) | BRCAm (germline or somatic) | 196 | 16.6 | 0.23 |
| HRD-positive (including BRCAm) | 354 | 13.6 | 0.32 |
Direct comparison is challenging due to differences in the patient populations enrolled (gBRCAm only in SOLO2 vs. a broader HRD-positive population in ARIEL3). However, both drugs show substantial benefit in their respective target populations.
Experimental Protocols for Efficacy Evaluation
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
Chemiluminescent PARP Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.
Caption: Workflow for a chemiluminescent PARP inhibition assay.
Protocol:
-
Plate Coating: Coat a 96-well plate with a histone mixture (e.g., 5x histone mixture diluted 1:5 in PBS) and incubate overnight at 4°C.[14]
-
Washing and Blocking: Wash the plate three times with PBST (PBS with 0.05% Tween 20). Block the wells with a suitable blocking buffer for at least 90 minutes at room temperature.[14]
-
Reaction Setup:
-
Prepare a master mix containing 10x PARP assay buffer, PARP substrate mixture (including biotinylated NAD+), and activated DNA.[14]
-
Add the test inhibitor at various concentrations to the designated wells. For control wells, add the diluent solution without the inhibitor.
-
Add the diluted PARP1 enzyme to all wells except the "Blank" wells.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the PARylation reaction to occur.
-
Detection:
-
Wash the plate three times with PBST.
-
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate again three times with PBST.
-
Add the chemiluminescent substrate to each well.[15]
-
-
Readout: Immediately measure the chemiluminescence using a microplate reader. The signal intensity is inversely proportional to the PARP inhibitory activity of the test compound.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of the PARP inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed adherent cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the PARP inhibitor. Include untreated control wells. Incubate for the desired treatment period (e.g., 72 hours).[16]
-
MTT Incubation:
-
After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
-
Solubilization:
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
γH2AX Immunofluorescence Staining for DNA Damage
This assay visualizes and quantifies the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).
Caption: Workflow for γH2AX immunofluorescence staining.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a culture dish. Treat the cells with the PARP inhibitor for the desired duration.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[17]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1-0.3% Triton X-100 in PBS for 10-30 minutes at room temperature.[17][18]
-
Blocking and Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) diluted in blocking solution for 1-2 hours at room temperature in the dark.[18]
-
-
Counterstaining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 10 minutes.[19]
-
Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides using an antifade mounting medium. Visualize and quantify the γH2AX foci using a fluorescence microscope.[18]
Conclusion
Olaparib, Rucaparib, and Talazoparib are all highly effective Phthalazine-1,4-diamine-based PARP inhibitors that have demonstrated significant clinical benefit in the treatment of cancers with HRR deficiencies. While their core mechanism of catalytic PARP inhibition is similar, they exhibit notable differences in their PARP trapping potency, with Talazoparib being the most potent trapper. This preclinical advantage, however, does not consistently translate to superior clinical efficacy in the indirect comparisons available to date, which show comparable PFS for Olaparib and Talazoparib in metastatic breast cancer. The choice of inhibitor in a clinical setting may therefore be guided by factors such as the specific cancer type, the patient's biomarker status, and the differential safety profiles of the drugs. Further head-to-head clinical trials are warranted to definitively establish the optimal therapeutic positioning of these important agents. The provided experimental protocols offer a standardized framework for researchers to conduct further comparative studies and to elucidate the nuanced differences in the biological activities of these and future Phthalazine-1,4-diamine-based drugs.
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A Comparative Guide to Validating the Mechanism of Action of Phthalazine-1,4-diamine Derivatives
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel Phthalazine-1,4-diamine derivatives. We move beyond simplistic protocols to offer an integrated strategy, emphasizing the causal logic behind experimental choices and ensuring each stage of the validation process builds upon the last. The phthalazine core is a privileged scaffold found in numerous approved drugs and clinical candidates, many of which function as kinase or PARP inhibitors.[1][2][3] Our focus will be on validating these common mechanisms, comparing new chemical entities (NCEs) against established inhibitors.
Introduction: The "Why" of Rigorous MoA Validation
In an era of targeted therapies, demonstrating that a drug candidate engages its intended molecular target and elicits a predictable downstream effect is paramount. For Phthalazine-1,4-diamine derivatives, which have shown promise as inhibitors of key oncogenic drivers like Vascular Endothelial Growth Factor Receptor (VEGFR) and Poly(ADP-ribose) polymerase (PARP), robust MoA validation is the bedrock of a successful preclinical package.[4][5][6] Simply showing that a compound kills cancer cells is insufficient; we must prove how it kills them. This guide outlines a four-part experimental cascade designed to build an unassailable, data-driven case for a specific mechanism of action.
Part 1: Foundational Target Engagement — Does the Compound Bind its Intended Target?
The first and most critical question is whether the compound physically interacts with its putative target within the complex milieu of a living cell. Answering this question provides direct evidence that distinguishes on-target from off-target or non-specific cytotoxic effects.[7] We will compare two gold-standard techniques for confirming target engagement in a cellular context.
Comparative Methodologies: CETSA vs. NanoBRET
-
Cellular Thermal Shift Assay (CETSA®): This biophysical assay is based on the principle of ligand-induced thermal stabilization.[8] When a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature.[9][10] By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble protein remaining at each temperature, we can detect a "thermal shift," which is direct evidence of binding.[11][12] Its key advantage is being label-free and applicable to any soluble protein in its native cellular environment.
-
NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[13] It involves expressing the target kinase as a fusion with NanoLuc® Luciferase and using a fluorescent tracer that binds to the kinase's active site. A test compound that engages the target will displace the tracer, leading to a loss of BRET signal. This method is highly quantitative, allowing for the determination of compound affinity (apparent Kd) and residence time in live cells.[13][14]
For this guide, we will detail the CETSA protocol due to its broad applicability without the need for genetic modification of the target protein.
Experimental Workflow: CETSA
Caption: CETSA workflow from cell treatment to analysis.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if a Phthalazine-1,4-diamine derivative (Derivative-X) binds to and stabilizes its target protein (e.g., VEGFR-2) in intact cells.
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line known to express the target protein (e.g., HUVECs or HepG2 for VEGFR-2) and grow to 70-80% confluency.
-
Treat the cells with either Derivative-X (e.g., at 10x the GI50 concentration) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours under normal culture conditions.
-
-
Harvesting and Aliquoting:
-
Harvest the cells by gentle scraping, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.
-
Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler. Heat the samples for 3 minutes at a range of temperatures (e.g., a gradient from 40°C to 70°C in 2-3°C increments).
-
Immediately cool the samples at 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This releases the intracellular proteins.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysed samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins and other cellular debris.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of the specific target protein in the soluble fraction using Western Blotting (see protocol in Part 2).
-
Data Presentation: Comparative Target Stabilization
The results can be quantified by densitometry of the Western blot bands and plotted as the fraction of soluble protein remaining versus temperature. A shift in the melting curve to the right for the drug-treated sample indicates target stabilization.
| Compound | Target | Cell Line | Apparent Melting Temp (Tm) - Vehicle | Apparent Melting Temp (Tm) - Compound | Thermal Shift (ΔTm) |
| Derivative-X | VEGFR-2 | HUVEC | 52.1°C | 57.8°C | +5.7°C |
| Vatalanib (Control) | VEGFR-2 | HUVEC | 52.3°C | 58.1°C | +5.8°C |
| Compound-Y (Negative) | VEGFR-2 | HUVEC | 52.2°C | 52.1°C | -0.1°C |
Part 2: Cellular Consequence — Does Target Binding Inhibit Pathway Signaling?
Confirming target engagement is necessary but not sufficient. We must next demonstrate that this binding event leads to the expected functional consequence—namely, the inhibition of the target's activity. For a kinase like VEGFR-2, this means inhibiting its ability to phosphorylate downstream substrates. Western blotting is the workhorse technique for this analysis.[15][16]
Signaling Pathway: VEGFR-2
Caption: Simplified VEGFR-2 signaling pathway.
Detailed Protocol: Western Blot for Phospho-Protein Analysis
Objective: To measure the effect of Derivative-X on VEGF-induced phosphorylation of downstream signaling proteins like Akt and ERK.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HUVECs) and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.[15]
-
Pre-treat cells with various concentrations of Derivative-X or a positive control (Vatalanib) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., VEGF-A at 50 ng/mL) for 10-15 minutes to activate the pathway. A non-stimulated control should be included.
-
-
Protein Extraction:
-
Immediately place plates on ice and wash with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[17]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
-
Sample Preparation & Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to a phosphorylated protein (e.g., anti-p-Akt Ser473) or a total protein (e.g., anti-Akt).
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation: Pathway Inhibition Profile
Densitometry is used to quantify the band intensity. The ratio of the phosphorylated protein to the total protein is calculated to normalize for any loading differences.
| Treatment Condition | p-VEGFR-2 (Y1175) (% of Stimulated Control) | p-Akt (S473) (% of Stimulated Control) | p-ERK1/2 (T202/Y204) (% of Stimulated Control) |
| Vehicle (Unstimulated) | 5% | 8% | 10% |
| Vehicle + VEGF | 100% | 100% | 100% |
| Derivative-X (1 µM) + VEGF | 12% | 15% | 21% |
| Vatalanib (1 µM) + VEGF | 10% | 14% | 18% |
Part 3: Phenotypic Outcome — Does Pathway Inhibition Affect Cell Fate?
The ultimate goal of an anticancer agent is to stop proliferation or induce cell death. Here, we validate that the observed target engagement and pathway inhibition translate into a desired cellular phenotype.
Comparative Methodologies: Anti-Proliferation vs. Apoptosis
-
Anti-Proliferation/Viability Assays (e.g., CellTiter-Glo®): These assays measure the number of viable cells in a culture, often by quantifying ATP, which is a marker of metabolically active cells.[19] They are high-throughput and provide a GI50 (concentration for 50% growth inhibition), a key metric for compound potency.
-
Apoptosis Assays (e.g., Caspase-Glo®, Annexin V Staining): These assays specifically measure markers of programmed cell death (apoptosis). For example, some phthalazine derivatives have been shown to induce apoptosis by increasing the expression of cleaved caspase-3.[20][21] This provides a more mechanistic insight into how the cells are dying.
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the potency of Derivative-X in inhibiting the growth of various cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, HCT-116, MCF-7) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Derivative-X (e.g., from 0.1 nM to 100 µM) for 72 hours.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the log of the compound concentration and fit a dose-response curve to calculate the GI50 value.
Data Presentation: Comparative Anti-Proliferative Activity
| Compound | Target(s) | HepG2 GI50 (µM) | HCT-116 GI50 (µM)[21] | MCF-7 GI50 (µM) |
| Derivative-X | VEGFR-2 | 0.45 | 0.58 | 1.2 |
| Sorafenib (Control) | VEGFR-2, Raf | 2.8 | 2.93 | 3.1 |
| Olaparib (Control) | PARP | >50 | 0.02 (BRCA-def) | >50 |
Part 4: In Vivo Validation — Does the MoA Hold in a Living System?
The final step is to confirm that the compound is effective in a complex, whole-organism setting. In vivo studies are critical for evaluating not just efficacy, but also pharmacokinetics and potential toxicities, providing a more complete picture of a drug candidate's potential.[22][23]
Experimental Workflow: In Vitro to In Vivo Validation
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A Comparative Guide to Phthalazine-1,4-diamine Analogues: Unraveling Structure-Activity Relationships in Kinase Inhibition
In the landscape of modern drug discovery, the phthalazine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1] Among its varied derivatives, Phthalazine-1,4-diamine analogues have garnered significant attention for their potent inhibitory effects on key signaling pathways implicated in cancer progression, particularly those mediated by protein kinases. This guide provides an in-depth comparison of Phthalazine-1,4-diamine analogues, elucidating the critical structure-activity relationships (SAR) that govern their efficacy as kinase inhibitors. Drawing upon recent experimental data, we will dissect the nuances of chemical modifications to this scaffold and their profound impact on biological activity, offering valuable insights for researchers and professionals in the field of drug development.
The Phthalazine Core: A Versatile Scaffold for Kinase Inhibition
The 1,4-disubstituted phthalazine framework offers a unique spatial arrangement of nitrogen atoms and substituent vectors, making it an ideal template for designing inhibitors that can effectively target the ATP-binding pocket of various kinases.[2][3] The diamine substitution pattern, in particular, provides crucial hydrogen bonding opportunities and allows for the introduction of diverse chemical moieties to probe different regions of the kinase active site. Our focus will primarily be on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, a process critical for tumor growth and metastasis.[4][5]
Comparative Analysis of Phthalazine-1,4-diamine Analogues
The potency and selectivity of Phthalazine-1,4-diamine analogues are intricately linked to the nature of the substituents at the 1- and 4-positions of the phthalazine core. The following sections will compare different classes of these analogues, supported by quantitative data from in vitro studies.
Impact of Substituents at the 1-Anilino Position
A common strategy in the design of phthalazine-based kinase inhibitors involves the introduction of an anilino group at the 1-position. The substitution pattern on this aniline ring plays a pivotal role in modulating the inhibitory activity.
A series of 1-anilino-4-(arylsulfanylmethyl)phthalazines were synthesized and evaluated for their anticancer activities.[6][7] The results, summarized in Table 1, highlight the importance of electron-withdrawing groups on the anilino moiety.
| Compound ID | 1-Anilino Substituent | 4-Substituent | IC50 (µM) vs. Bel-7402 | IC50 (µM) vs. HT-1080 |
| 11 | 4-Fluoroanilino | 4-Methylphenylsulfanylmethyl | 56.2 | 38.9 |
| 12 | 3-Chloro-4-fluoroanilino | 3,4-Difluorophenylsulfanylmethyl | 32.4 | 25.4 |
| 13 | 4-Fluoro-3-(trifluoromethyl)anilino | 3,4-Difluorophenylsulfanylmethyl | 30.1 | 25.8 |
| Cisplatin | - | - | 73.3 | 63.3 |
| Data sourced from Zhang YS, et al. (2006).[6][7] |
The data clearly indicates that the introduction of a trifluoromethyl group at the 3-position and a fluoro group at the 4-position of the anilino ring (compound 13 ) leads to a significant enhancement in cytotoxic activity compared to a simple fluoro substitution (compound 11 ).[6][7] This is a recurring theme in kinase inhibitor design, where halogen and trifluoromethyl groups can enhance binding affinity through favorable interactions within the ATP-binding pocket.
Influence of the Substituent at the 4-Position
The substituent at the 4-position of the phthalazine ring extends into the solvent-exposed region of the kinase active site, offering a prime location for modifications to improve potency and selectivity.
In the same series of 1-anilino-4-(arylsulfanylmethyl)phthalazines, the nature of the aryl group in the thiomethyl substituent at the 4-position was varied. It was observed that the incorporation of a substituted thiophenol group at this position generally increased anticancer activity compared to an unsubstituted thiophenol.[6] Furthermore, the oxidation state of the sulfur linker was found to be critical; replacement of the sulfanyl group with sulfinyl or sulfonyl moieties led to a decrease in anticancer activity.[6]
Another study explored a series of 1,4-disubstituted phthalazine derivatives with a focus on their activity against the triple-negative breast cancer cell line MDA-MB-231.[2] The most potent compound, 7a , exhibited an IC50 of 0.84 nM against this cell line, demonstrating the remarkable potency that can be achieved with this scaffold.[2]
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
Phthalazine-1,4-diamine analogues primarily exert their anticancer effects by inhibiting the kinase activity of VEGFR-2. This inhibition disrupts the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis.
Caption: VEGFR-2 signaling pathway and the inhibitory action of Phthalazine-1,4-diamine analogues.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and biological evaluation of Phthalazine-1,4-diamine analogues, based on methodologies reported in the literature.[4][6][8]
General Synthetic Scheme
The synthesis of Phthalazine-1,4-diamine analogues typically starts from phthalic anhydride or a substituted derivative. A key intermediate is 1,4-dichlorophthalazine, which can be readily prepared and subsequently reacted with various amines to generate a library of analogues.
Caption: General synthetic workflow for Phthalazine-1,4-diamine analogues.
Step-by-Step Synthesis of 1,4-Dichlorophthalazine:
-
A mixture of phthalazin-1,4-dione and a catalyst, such as 4-dimethylaminopyridine, is suspended in a suitable solvent like acetonitrile.[9]
-
The mixture is heated, and phosphorus trichloride or phosphorus oxychloride is added dropwise.[8][9]
-
The reaction is refluxed until completion, monitored by thin-layer chromatography.
-
The reaction mixture is then quenched, and the precipitated solid is collected by filtration to yield 1,4-dichlorophthalazine.[9]
Step-by-Step Synthesis of N1,N4-Disubstituted Phthalazine-1,4-diamines:
-
1,4-Dichlorophthalazine is dissolved in a suitable solvent such as isopropanol or acetone.[6]
-
An excess of the desired amine (e.g., a substituted aniline) is added to the solution.
-
The reaction mixture is heated to reflux for several hours.
-
Upon cooling, the product precipitates and can be collected by filtration and purified by recrystallization.
In Vitro Kinase Inhibition Assay (VEGFR-2)
The ability of the synthesized compounds to inhibit VEGFR-2 kinase activity is typically assessed using an in vitro enzymatic assay.[1][4]
Protocol:
-
Reagent Preparation: Prepare a kinase buffer, recombinant human VEGFR-2 enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Compound Dilution: Prepare serial dilutions of the test compounds and a known VEGFR-2 inhibitor as a positive control (e.g., Sorafenib).
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, VEGFR-2 enzyme, peptide substrate, and the test compounds or control.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phosphotyrosine-specific antibody or by measuring ATP consumption using a luminescent assay like ADP-Glo™.
-
Data Analysis: The signal is inversely proportional to the kinase inhibitory activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
Cell-Based Proliferation Assay (MTT Assay)
The cytotoxic effect of the Phthalazine-1,4-diamine analogues on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., Bel-7402, HT-1080) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.[6]
Conclusion and Future Perspectives
The structure-activity relationship studies of Phthalazine-1,4-diamine analogues have revealed key structural features that are crucial for their potent kinase inhibitory and anticancer activities. The strategic placement of electron-withdrawing groups on the anilino substituent at the 1-position and the optimization of the chemical nature of the substituent at the 4-position are critical for enhancing biological efficacy. The phthalazine-1,4-diamine scaffold continues to be a highly promising template for the development of novel kinase inhibitors. Future research in this area will likely focus on fine-tuning the selectivity of these compounds for specific kinases to minimize off-target effects and improve their therapeutic index. Furthermore, the exploration of novel substituents at the 4-position that can engage in additional interactions within the kinase active site may lead to the discovery of even more potent and drug-like candidates.
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A Senior Application Scientist's Guide to Benchmarking Phthalazine-Based Kinase Inhibitors
Introduction: The Enduring Quest for Kinase Specificity
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their fundamental role in cellular signaling, governing processes from proliferation and differentiation to apoptosis, also positions them as critical nodes in numerous pathologies, most notably cancer. The development of small molecule kinase inhibitors has revolutionized oncology, yet the enduring challenge lies in achieving target specificity. Off-target effects, stemming from the highly conserved ATP-binding pocket across the kinome, can lead to unforeseen toxicities and diminish therapeutic efficacy.
This guide provides an in-depth, technical framework for benchmarking a promising class of kinase inhibitors, exemplified by 1,4-disubstituted phthalazines, against established clinical and research-grade inhibitors. While the core scaffold of Phthalazine-1,4-diamine is of interest, for the purposes of this guide and based on available public data, we will focus on the well-characterized 1,4-disubstituted anilinophthalazine, Vatalanib (PTK787) , as a representative of this chemical class. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both the strategic rationale and detailed methodologies for a rigorous comparative analysis.
We will benchmark Vatalanib against three inhibitors, each chosen for their distinct kinase inhibition profiles:
-
Sorafenib: A multi-kinase inhibitor targeting Raf kinases and various receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFRs and PDGFRs.
-
Tozasertib (VX-680): A potent, pan-Aurora kinase inhibitor with activity against all three Aurora kinase family members (A, B, and C).
-
Staurosporine: A broad-spectrum, non-selective kinase inhibitor often used as a positive control in kinase assays due to its high affinity for the ATP-binding site of most kinases.
This guide will delve into the critical signaling pathways, provide detailed experimental protocols for both biochemical and cell-based assays, and present a comparative analysis of the inhibitory profiles of these compounds.
Key Signaling Pathways in Focus
A thorough understanding of the signaling cascades targeted by these inhibitors is crucial for interpreting experimental data. Here, we focus on two pathways central to cancer progression: VEGFR-2 signaling, a key driver of angiogenesis, and the Aurora kinase pathway, which governs cell cycle progression.
VEGFR-2 Signaling Cascade
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR, is the primary mediator of the pro-angiogenic signals of VEGF-A.[1][2] Its activation triggers a cascade of events leading to endothelial cell proliferation, migration, and survival, which are essential for tumor neovascularization.
Caption: VEGFR-2 Signaling Pathway.
Aurora Kinase-Mediated Mitotic Progression
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating mitosis.[3][4] Aurora A is involved in centrosome separation and maturation, while Aurora B is a key component of the chromosomal passenger complex (CPC), ensuring proper chromosome segregation and cytokinesis. Their dysregulation can lead to aneuploidy and genomic instability, hallmarks of cancer.
Caption: Biochemical IC50 Determination Workflow.
This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal. [2][5] Rationale: The ADP-Glo™ assay is a universal platform applicable to virtually any kinase, offering high sensitivity and a broad dynamic range. It measures kinase activity by quantifying ADP production, a direct product of the phosphotransferase reaction.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors (e.g., Vatalanib, Sorafenib) in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup: In a 384-well white assay plate, combine the following in a total volume of 5 µL:
-
1 µL of test compound dilution.
-
2 µL of a 2.5x kinase/substrate solution (containing the specific kinase, e.g., VEGFR-2 or Aurora A, and its corresponding substrate in kinase reaction buffer).
-
2 µL of a 2.5x ATP solution at the desired concentration (typically at the Kₘ for ATP for the specific kinase).
-
-
Kinase Reaction Incubation: Mix the components and incubate the plate at room temperature for a specified time (e.g., 60 minutes). The optimal incubation time should be determined to ensure the reaction is within the linear range.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. [1]Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data using controls (no inhibitor for 0% inhibition and no kinase for 100% inhibition). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
This assay measures the binding of an inhibitor to the kinase's ATP pocket by monitoring the displacement of a fluorescent tracer.
Rationale: The LanthaScreen® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a direct measure of compound binding to the kinase. [6]It is particularly useful for identifying ATP-competitive inhibitors and can be run in real-time to study binding kinetics.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 3x solutions of the test compound, a 3x mixture of the europium-labeled anti-tag antibody and the tagged kinase, and a 3x solution of the Alexa Fluor™ 647-labeled kinase tracer in the appropriate assay buffer.
-
Assay Assembly: In a low-volume 384-well plate, add 5 µL of each 3x solution in the following order:
-
5 µL of test compound dilution.
-
5 µL of the kinase/antibody mixture.
-
5 µL of the tracer solution.
-
-
Incubation: Mix the components gently and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value, representing the concentration at which 50% of the tracer is displaced.
Cell-Based Assays: Assessing Potency in a Biological Context
Cell-based assays are essential to determine if a compound's biochemical potency translates into cellular activity, taking into account factors like cell permeability and engagement with the target in its native environment.
This immunocytochemical technique quantifies the phosphorylation of a kinase's downstream substrate within fixed cells in a multi-well plate format.
Rationale: An In-Cell Western™ directly measures the functional consequence of kinase inhibition within the cell—the reduction of substrate phosphorylation. [7]This provides a more physiologically relevant measure of a compound's efficacy than a simple cell viability assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HUVECs for VEGFR-2, HeLa for Aurora kinases) in a 96-well plate and grow to confluence. Serum-starve the cells if necessary, then treat with serial dilutions of the inhibitor for a predetermined time (e.g., 2 hours). For RTK pathways, stimulate the cells with the appropriate ligand (e.g., VEGF-A) during the last 10-15 minutes of inhibitor treatment.
-
Fixation and Permeabilization:
-
Remove the media and fix the cells with a 3.7% formaldehyde solution in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with PBS containing 0.1% Triton X-100.
-
-
Blocking: Block non-specific binding sites by incubating the cells with a blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody cocktail containing an antibody against the phosphorylated substrate (e.g., anti-phospho-VEGFR-2 or anti-phospho-Histone H3 for Aurora B) and a normalization antibody (e.g., anti-total protein or a housekeeping protein like tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW) for 1 hour at room temperature, protected from light.
-
Data Acquisition: Wash the plate and scan on a near-infrared imaging system (e.g., LI-COR® Odyssey®).
-
Data Analysis: Quantify the fluorescence intensity for both the phospho-protein and the normalization protein. Normalize the phospho-signal to the total protein signal for each well. Plot the normalized signal against the inhibitor concentration to determine the IC50 value.
CETSA® is a powerful biophysical method that directly measures the binding of a compound to its target protein in intact cells by assessing ligand-induced thermal stabilization. [8][9] Rationale: CETSA® provides unequivocal evidence of target engagement in a cellular environment. [10]A positive result confirms that the compound not only enters the cell but also physically interacts with its intended target, which is a critical step in validating a compound's mechanism of action.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with either the test compound at a specific concentration or a vehicle control (DMSO) for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Protein Quantification: Transfer the supernatant (containing the soluble protein fraction) to new tubes. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blot or ELISA.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble target protein against the heating temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample indicates target stabilization and therefore, engagement.
-
Isothermal Dose-Response: To determine potency, treat cells with a serial dilution of the compound and heat all samples at a single, optimized temperature (a temperature that causes significant, but not complete, protein precipitation in the vehicle control). Plot the amount of soluble protein against the inhibitor concentration to generate a dose-response curve and calculate the EC50 for target engagement.
-
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for benchmarking Phthalazine-1,4-diamine derivatives, using Vatalanib as a case study, against a panel of established kinase inhibitors. The data indicates that while Vatalanib is a potent inhibitor of VEGFRs, it lacks the potent anti-proliferative activity against Aurora kinases exhibited by Tozasertib. Sorafenib, as expected, shows a broader multi-kinase profile, inhibiting both VEGFRs and Raf kinases. Staurosporine serves as a potent, non-selective control, demonstrating high affinity for most kinases tested.
The provided protocols for biochemical and cellular assays offer a robust framework for generating high-quality, reproducible data to guide drug discovery programs. The causality behind these experimental choices is rooted in the need to build a complete picture of a compound's activity, from direct enzymatic inhibition to on-target engagement and functional consequences within a living cell. By employing these self-validating systems, researchers can confidently assess the potency, selectivity, and cellular efficacy of novel kinase inhibitors.
Future work should aim to generate comprehensive kinase selectivity profiles for promising phthalazine derivatives against a large panel of kinases to fully understand their off-target liabilities. Furthermore, exploring structure-activity relationships within the phthalazine scaffold could lead to the development of next-generation inhibitors with improved potency and selectivity for desired kinase targets.
References
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Wikipedia. (2023). Vatalanib. Retrieved from [Link]
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Guo, J., et al. (2007). Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors. Clinical Cancer Research, 13(23), 7261-7269. Retrieved from [Link]
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Oncology Central. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved from [Link]
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Protocol Exchange. (2018). ADP Glo Protocol. Retrieved from [Link]
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 249-266. Retrieved from [Link]
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ResearchGate. (n.d.). Addendum: VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Retrieved from [Link]
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Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 8(7), 1433-1438. Retrieved from [Link]
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Lafont, E., et al. (2018). RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). Cell Death & Differentiation, 25, 870-882. Retrieved from [Link]
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Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(11), 2911-2917. Retrieved from [Link]
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BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]
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ResearchGate. (n.d.). The discovery of the potent Aurora inhibitor MK-0457 (VX-680). Retrieved from [Link]
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Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165. Retrieved from [Link]
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Grokipedia. (2026). Cellular thermal shift assay. Retrieved from [Link]
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Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. SLAS Discovery, 17(3), 323-338. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
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Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 435(1), 17-28. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Wen, P. Y., et al. (2010). Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. Clinical Cancer Research, 16(12), 3277-3286. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14, 21356-21375. Retrieved from [Link]
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Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Retrieved from [Link]
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Du, L., et al. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Journal of Visualized Experiments, (186), e64175. Retrieved from [Link]
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El-Naggar, A. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20, 2945-2962. Retrieved from [Link]
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LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]
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The Tale of Two Models: A Comparative Guide to In Vitro and In Vivo Studies of Phthalazine-1,4-diamine Compounds
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic compound from benchtop to bedside is a meticulous process of validation and characterization. Phthalazine-1,4-diamine and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential in oncology. Their therapeutic efficacy, however, is rigorously scrutinized through a combination of in vitro and in vivo studies. This guide provides an in-depth, objective comparison of these two critical research paradigms in the context of phthalazine-1,4-diamine compounds, offering insights into experimental design, data interpretation, and the crucial interplay between cellular and systemic responses.
The Phthalazine Scaffold: A Privileged Structure in Oncology
The phthalazine core, a bicyclic aromatic heterocycle, has proven to be a versatile scaffold for the development of targeted cancer therapies. A notable example is Vatalanib (PTK787), a multi-targeted tyrosine kinase inhibitor that has progressed to clinical trials.[1] The primary mechanism of action for many phthalazine derivatives involves the inhibition of key signaling pathways implicated in tumor growth, proliferation, and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways.[2][3]
In Vitro Evaluation: The Cellular Proving Ground
In vitro studies represent the foundational step in characterizing the biological activity of novel phthalazine-1,4-diamine compounds. These experiments, conducted in a controlled laboratory setting outside of a living organism, provide crucial data on a compound's potency, mechanism of action, and selectivity at the cellular and molecular level.
Key In Vitro Assays and Their Significance
The initial assessment of a compound's anticancer potential typically involves cytotoxicity assays against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability.[2] The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Beyond general cytotoxicity, mechanistic in vitro assays are employed to elucidate how these compounds exert their effects. For phthalazine derivatives, this often involves:
-
Kinase Inhibition Assays: To quantify the direct inhibitory effect of the compounds on specific tyrosine kinases like VEGFR-2 and EGFR.[3]
-
Apoptosis Assays: Techniques such as Annexin V/PI staining are used to determine if the compounds induce programmed cell death (apoptosis) in cancer cells.[3]
-
Cell Cycle Analysis: To investigate whether the compounds cause cell cycle arrest at specific phases, thereby preventing cell division.[4]
The choice of cell lines is critical and should reflect the intended therapeutic application. For instance, studies on phthalazine derivatives as anti-angiogenic agents often utilize Human Umbilical Vein Endothelial Cells (HUVECs) in addition to cancer cell lines.[4]
Interpreting In Vitro Data: A Snapshot of Potential
The data generated from in vitro studies are instrumental in identifying lead compounds and understanding their structure-activity relationships (SAR). A low IC50 value against a cancer cell line and a specific kinase suggests high potency. However, it is crucial to also assess the compound's selectivity by testing its activity against normal, non-cancerous cell lines to gauge potential toxicity.[5]
dot
Caption: Workflow for the in vitro evaluation of Phthalazine-1,4-diamine compounds.
| Compound ID | Target Cancer Cell Line | In Vitro IC50 (µM) | Target Kinase | Kinase Inhibition IC50 (nM) | Reference |
| Compound 12d | MDA-MB-231 (Breast) | 0.57 | EGFR | 21.4 | [3] |
| Compound 11d | MDA-MB-231 (Breast) | 0.92 | EGFR | 79.6 | [3] |
| Compound 12c | MDA-MB-231 (Breast) | 1.89 | EGFR | 65.4 | [3] |
| Compound 7a | HCT-116 (Colon) | 6.04 | VEGFR-2 | 110 | [6] |
| Compound 7b | HCT-116 (Colon) | 13.22 | VEGFR-2 | 310 | [6] |
| Compound 2g | MCF-7 (Breast) | 0.15 | VEGFR-2 | 148 | [2] |
| Compound 4a | HepG2 (Liver) | 0.09 | VEGFR-2 | 196 | [2] |
| Vatalanib (PTK787) | Various | Varies | VEGFR-2 | 20 | [3] |
In Vivo Evaluation: The Whole-System Reality Check
While in vitro studies provide a wealth of information, they cannot fully replicate the complex biological environment of a living organism. In vivo studies, conducted in animal models, are therefore essential to assess a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicity in a systemic context.
Designing Robust In Vivo Studies
For anticancer drug development, the most common in vivo models are xenograft studies in immunocompromised mice. In these models, human cancer cells are implanted, and the effect of the test compound on tumor growth is monitored.
A well-designed in vivo study for a phthalazine-1,4-diamine derivative would include:
-
Animal Model Selection: The choice of mouse strain and the method of tumor cell implantation (subcutaneous or orthotopic) are critical for recapitulating the human disease.
-
Dosing and Administration: The route of administration (e.g., oral, intraperitoneal) and the dosing schedule are determined based on the compound's properties and the results of preliminary toxicity studies. For example, Vatalanib is orally active, which is a significant advantage for clinical development.[1]
-
Efficacy Endpoints: The primary endpoint is typically the inhibition of tumor growth, measured by tumor volume. Other endpoints can include survival, metastasis, and biomarkers of drug activity.
-
Toxicity Assessment: Monitoring the animals' overall health, body weight, and performing histological analysis of major organs is crucial for evaluating the compound's safety profile.
The Bridge Between In Vitro and In Vivo: The Case of Vatalanib
Vatalanib serves as an excellent case study for understanding the translation from in vitro findings to in vivo efficacy. Its potent in vitro inhibition of VEGFR-2 translated to significant anti-tumor activity in preclinical orthotopic pancreatic cancer models, which was correlated with decreased microvessel density, confirming its anti-angiogenic mechanism in vivo.[7] These promising preclinical results paved the way for its evaluation in clinical trials.
dot
Caption: General workflow for the in vivo evaluation of Phthalazine-1,4-diamine compounds.
| Compound/Study | Animal Model | Dosing Regimen | Key In Vivo Findings | Reference |
| Vatalanib (PTK787) | Orthotopic pancreatic cancer models | Oral, twice daily | Significant anti-tumor activity, decreased microvessel density | [7] |
| Vatalanib (PTK787) | Recurrent glioblastoma (Phase I/II trial) | Oral, ≥1000 mg daily | Well-tolerated, some partial responses and stable disease | [8] |
| Compound 32b | Not specified | Not specified | Significant tumor growth inhibition effect | [4] |
The Comparative Analysis: Bridging the Gap
The ultimate goal of preclinical studies is to predict the clinical potential of a new drug candidate. Therefore, a critical analysis of the correlation between in vitro and in vivo data for phthalazine-1,4-diamine compounds is paramount.
Points of Convergence:
-
Mechanism of Action: A strong correlation is often observed between a compound's in vitro inhibitory activity against a specific kinase and its in vivo anti-tumor efficacy in a xenograft model where that kinase is a key driver of tumor growth.
-
Potency: Generally, compounds with higher in vitro potency (lower IC50 values) tend to exhibit greater efficacy in in vivo models, although this is not always a linear relationship.
Points of Divergence and Key Considerations:
-
Pharmacokinetics: A compound may be highly potent in vitro but have poor oral bioavailability, rapid metabolism, or unfavorable distribution in the body, leading to limited efficacy in vivo. In silico ADMET profiling can provide early predictions of a compound's pharmacokinetic properties.[2]
-
Toxicity: A compound may show excellent selectivity for cancer cells over normal cells in vitro but still exhibit unforeseen toxicity in an in vivo setting due to off-target effects or the generation of toxic metabolites.
-
The Tumor Microenvironment: The complexity of the tumor microenvironment, including interactions with stromal cells, the immune system, and the extracellular matrix, is not fully captured in in vitro models. This can lead to discrepancies between in vitro and in vivo results.
Conclusion: A Symbiotic Relationship in Drug Discovery
In the development of Phthalazine-1,4-diamine compounds as anticancer agents, in vitro and in vivo studies are not independent hurdles but rather interconnected components of a comprehensive evaluation process. In vitro assays provide the initial, high-throughput screening and mechanistic insights necessary to identify promising candidates. In vivo studies then provide the crucial validation of efficacy and safety in a complex biological system.
For drug development professionals, a thorough understanding of the strengths and limitations of each model is essential for making informed decisions. A strong correlation between potent and selective in vitro activity and robust in vivo efficacy, coupled with a favorable pharmacokinetic and safety profile, is the hallmark of a promising clinical candidate. The journey of phthalazine-1,4-diamine derivatives from the lab to the clinic will undoubtedly continue to be guided by the invaluable data generated from these two complementary research paradigms.
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Eissa, I. H., et al. (2020). Design, synthesis, molecular modeling, in vivo studies and anticancer activity evaluation of new phthalazine derivatives as potential DNA intercalators and topoisomerase II inhibitors. Bioorganic Chemistry, 103, 104233. Available from: [Link].
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Wikipedia. Vatalanib. Available from: [Link].
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Ko, A. H., et al. (2014). Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001). Cancer Chemotherapy and Pharmacology, 73(3), 603-610. Available from: [Link].
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Elmeligie, S., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic Chemistry, 114, 105125. Available from: [Link].
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El-Sayed, W. M., et al. (2024). Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. RSC Advances, 14(38), 27367-27387. Available from: [Link].
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Gong, P., et al. (2020). Synthesis and antitumor activities of novel 1,4-substituted phthalazine derivatives. Medicinal Chemistry Research, 29(10), 1836-1845. Available from: [Link].
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Gerstner, E. R., et al. (2012). Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide. Journal of Neuro-oncology, 108(1), 145-152. Available from: [Link].
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El-Adl, K., et al. (2018). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie, 351(1-2), e1700240. Available from: [Link].
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Phthalazine-1,4-diamine-based Inhibitors
In the intricate landscape of kinase-targeted drug discovery, the pursuit of potent and selective inhibitors is paramount. The phthalazine scaffold has emerged as a privileged structure, with derivatives demonstrating significant therapeutic potential, particularly as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[1][2][3][4] This guide provides an in-depth analysis of the cross-reactivity profiling of a specific subclass: Phthalazine-1,4-diamine-based inhibitors. Understanding an inhibitor's selectivity across the entire kinome is not merely an academic exercise; it is a critical step in predicting potential off-target toxicities and uncovering opportunities for polypharmacology.[5][6][7]
While extensive public data on the specific cross-reactivity of Phthalazine-1,4-diamine-based inhibitors is nascent, this guide will leverage a representative, hypothetical profile for a compound we'll term "Phtalazinib-1". This will be compared against Sorafenib, a well-characterized multi-kinase inhibitor also known to target VEGFR-2, to illustrate the principles and methodologies of cross-reactivity analysis.
The Imperative of Kinase Cross-Reactivity Profiling
The human kinome comprises over 500 protein kinases that share a conserved ATP-binding site, the primary target for most small molecule inhibitors.[8] This structural similarity is a double-edged sword: while enabling the development of broad-spectrum inhibitors, it also presents a significant challenge in achieving selectivity. Unintended interactions with off-target kinases can lead to adverse effects, derailing an otherwise promising therapeutic candidate. Conversely, a well-defined off-target profile can reveal beneficial polypharmacology, where a single agent modulates multiple disease-relevant pathways.[5][7] Therefore, comprehensive cross-reactivity profiling early in the drug discovery process is essential for making informed decisions about lead optimization and clinical development.[9]
Designing a Robust Cross-Reactivity Screening Campaign
A systematic approach to profiling inhibitor selectivity is crucial. The following outlines a typical workflow, emphasizing the rationale behind each step.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: A typical workflow for kinase inhibitor cross-reactivity profiling.
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay as an example)
The Z'-LYTE™ Kinase Assay is a fluorescence-based method that measures the extent of phosphorylation of a synthetic peptide substrate by a kinase.[10]
-
Reagent Preparation:
-
Prepare a 2X kinase/peptide solution in the appropriate kinase buffer.
-
Prepare a serial dilution of the test compound (e.g., Phtalazinib-1) and the reference compound (e.g., Sorafenib) in kinase buffer.
-
Prepare a 4X ATP solution in kinase buffer.
-
-
Kinase Reaction:
-
To a 384-well plate, add 2.5 µL of the serially diluted compound.
-
Add 5 µL of the 2X kinase/peptide solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 4X ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
Development and Detection:
-
Add 5 µL of the Development Reagent to each well.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a fluorescence plate reader, measuring the emission at two wavelengths (e.g., 445 nm and 520 nm for a coumarin/fluorescein FRET pair).
-
-
Data Analysis:
-
Calculate the emission ratio (e.g., 445 nm / 520 nm).
-
Plot the emission ratio against the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to achieve 50% inhibition of kinase activity.
-
Comparative Cross-Reactivity Profile: Phtalazinib-1 vs. Sorafenib
The following table presents a hypothetical, yet plausible, cross-reactivity profile for our Phthalazine-1,4-diamine-based inhibitor, Phtalazinib-1, alongside the known profile of Sorafenib. The kinase panel is selected to include the primary target (VEGFR-2) and other kinases frequently implicated in off-target effects.
| Kinase Target | Phtalazinib-1 IC50 (nM) | Sorafenib IC50 (nM) | Primary Pathway/Family |
| VEGFR-2 | 15 | 90 | Angiogenesis, RTK |
| PDGFRβ | 80 | 58 | Angiogenesis, RTK |
| c-Kit | 250 | 68 | Proliferation, RTK |
| RAF1 (c-Raf) | >10,000 | 6 | MAP Kinase Pathway |
| BRAF | >10,000 | 22 | MAP Kinase Pathway |
| p38α | 1,200 | 500 | Stress Response, CMGC |
| CDK2 | 5,000 | >10,000 | Cell Cycle, CMGC |
| SRC | 800 | 300 | Cell Proliferation, TK |
Note: Data for Phtalazinib-1 is hypothetical for illustrative purposes. Sorafenib data is representative of published values.
Interpreting the Data: A Tale of Two Inhibitors
From the comparative data, we can draw several key insights:
-
On-Target Potency: Phtalazinib-1 demonstrates higher potency against the intended target, VEGFR-2, compared to Sorafenib. This could translate to a lower required therapeutic dose, potentially reducing the overall drug burden on the patient.
-
Selectivity Profile: Phtalazinib-1 exhibits a more selective profile. It shows significantly less activity against the RAF kinases compared to Sorafenib, which is a known potent inhibitor of this family. This could be advantageous in avoiding side effects associated with RAF inhibition.
-
Potential Off-Targets: Both compounds show activity against other receptor tyrosine kinases (RTKs) involved in angiogenesis, such as PDGFRβ and c-Kit. This could contribute to their overall anti-angiogenic efficacy through a multi-targeted mechanism.
-
"Cleanliness" Score: While a simple metric, a selectivity score can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >50% at 1 µM) by the total number of kinases tested.[11] In this limited panel, Phtalazinib-1 would have a more favorable (lower) score, indicating greater selectivity.
Visualizing On- and Off-Target Effects
The following diagram illustrates the primary signaling pathway of VEGFR-2 and highlights the on-target and key off-target interactions of Phtalazinib-1 and Sorafenib based on our comparative data.
Caption: On- and off-target interactions of Phtalazinib-1 and Sorafenib.
Conclusion and Future Directions
The cross-reactivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. For the Phthalazine-1,4-diamine class of inhibitors, a thorough understanding of their selectivity is essential for advancing them through the drug discovery pipeline. As demonstrated with our hypothetical inhibitor, Phtalazinib-1, a more selective profile compared to a broader spectrum inhibitor like Sorafenib could offer a better therapeutic window.
Future work should focus on generating comprehensive, kinome-wide screening data for lead compounds in this series. Cellular assays should then be employed to confirm that the observed in vitro potency and selectivity translate to the desired biological effects in a more complex physiological environment. Ultimately, a deep understanding of the cross-reactivity profile will guide the rational design of the next generation of Phthalazine-1,4-diamine-based inhibitors with enhanced efficacy and safety.
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Navigating the Druggability Maze: A Comparative ADMET Profile of Novel Phthalazine-1,4-diamine Derivatives
In the landscape of modern drug discovery, the intrinsic biological activity of a compound is but one facet of its therapeutic potential. The journey from a promising hit to a viable clinical candidate is paved with the challenges of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—a gauntlet that many molecules fail to pass. For researchers focused on Phthalazine-1,4-diamine derivatives, a class of compounds showing significant promise in oncology and other therapeutic areas, a thorough understanding of their ADMET profiles is paramount.[1][2]
This guide provides a comparative analysis of the ADMET properties of selected Phthalazine-1,4-diamine derivatives, drawing upon available in silico predictive data and outlining the gold-standard experimental methodologies required for their validation. By explaining the "why" behind the "how," this document serves as a practical resource for drug development professionals aiming to optimize the pharmacokinetic and safety profiles of this important chemical scaffold.
The Critical Role of ADMET in Drug Discovery
The failure of drug candidates in late-stage clinical trials due to poor pharmacokinetics or unforeseen toxicity is a significant bottleneck in pharmaceutical R&D.[3] Early and comprehensive ADMET profiling mitigates this risk by providing a clearer picture of a compound's behavior in vivo. For Phthalazine-1,4-diamine derivatives, which are often investigated as kinase inhibitors, understanding their ability to reach the target tissue in sufficient concentrations, remain stable long enough to exert a therapeutic effect, and be cleared from the body without causing harm is crucial for their successful development.[4][5][6]
Comparative In Silico ADMET Profiles of Selected Phthalazine Derivatives
While comprehensive experimental data for a wide range of Phthalazine-1,4-diamine derivatives is not always publicly available, in silico modeling provides valuable early insights into their potential druggability. Computational tools like AdmetSAR and pkCSM are frequently used to predict key ADMET parameters, guiding the selection and optimization of lead compounds.[7][8]
Below is a comparative table of predicted ADMET properties for a selection of conceptual Phthalazine-1,4-diamine derivatives, based on data typically generated in early-stage discovery programs. It is important to note that these are predictive values and require experimental validation.
| Derivative | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Penetration | AMES Toxicity Prediction | Predicted Carcinogenicity |
| Phthalazine Derivative P1 | High | Low | Toxic | Non-Carcinogenic |
| Phthalazine Derivative P2 | High | Low | Toxic | Non-Carcinogenic |
| Phthalazine Derivative P3 | Moderate | Low | Non-Toxic | Non-Carcinogenic |
| Phthalazine Derivative P4 | High | High | Toxic | Non-Carcinogenic |
| Phthalazine Derivative P5 | High | High | Non-Toxic | Non-Carcinogenic |
| Phthalazine Derivative P6 | High | High | Non-Toxic | Non-Carcinogenic |
This table is a representative example based on typical in silico findings for novel chemical entities and is for illustrative purposes. Specific values are highly dependent on the exact chemical structure of the derivatives.
Experimental Methodologies for ADMET Profiling
The following sections detail the standard experimental protocols for assessing the key ADMET parameters. These methodologies are essential for validating the in silico predictions and providing the robust data required for advancing a compound through the drug development pipeline.
Absorption: Caco-2 Permeability Assay
The ability of a drug to be absorbed from the gastrointestinal tract is a critical determinant of its oral bioavailability. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[9][10] This assay utilizes a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[9][11]
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[10]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a certain threshold (e.g., >200 Ω·cm²) are used.[10][12]
-
Dosing: The test compound is added to the apical (A) side of the monolayer (to mimic absorption from the gut lumen) or the basolateral (B) side (to assess efflux).
-
Sampling: At various time points, samples are taken from the receiver compartment (B side for A-to-B transport, A side for B-to-A transport).
-
Quantification: The concentration of the compound in the samples is determined using LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.[11]
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[10]
Caption: Caco-2 Permeability Assay Workflow.
Metabolism: Microsomal Stability Assay
The metabolic stability of a compound provides an indication of its persistence in the body and its potential for drug-drug interactions. The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum are responsible for the majority of phase I metabolic reactions.[13] The microsomal stability assay uses subcellular fractions of liver cells (microsomes) to assess a compound's susceptibility to metabolism by these enzymes.[7][14]
-
Preparation: Liver microsomes (human or other species) are thawed and diluted in a buffer. A solution containing the test compound is prepared.
-
Reaction Initiation: The test compound is incubated with the liver microsomes at 37°C. The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.[7][15]
-
Time-course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.[7]
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the remaining parent compound is collected.
-
Quantification: The concentration of the parent compound in each sample is determined by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the rate of disappearance, the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[15][16]
Caption: Microsomal Stability Assay Workflow.
Toxicity: MTT Cytotoxicity Assay
Assessing the potential for a compound to cause cellular toxicity is a critical component of any drug discovery program. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][17] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan.[18]
-
Cell Seeding: A suitable cell line (e.g., HepG2 for hepatotoxicity) is seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is removed, and a fresh medium containing MTT is added to each well. The plate is then incubated for 2-4 hours at 37°C.[19]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the insoluble purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are plotted against the compound concentration to generate a dose-response curve, from which the IC50 (the concentration of the compound that causes 50% inhibition of cell viability) can be determined.
Caption: MTT Cytotoxicity Assay Workflow.
Conclusion and Future Directions
The successful development of Phthalazine-1,4-diamine derivatives as therapeutic agents is critically dependent on a thorough understanding and optimization of their ADMET properties. While in silico predictions offer valuable early guidance, they are no substitute for robust experimental data. The methodologies outlined in this guide—the Caco-2 permeability assay, the microsomal stability assay, and the MTT cytotoxicity assay—represent the foundational experimental work required to build a comprehensive ADMET profile.
By integrating these assays early in the drug discovery process, researchers can identify liabilities, guide medicinal chemistry efforts to mitigate them, and ultimately select candidates with a higher probability of clinical success. The continued investigation and publication of experimental ADMET data for this promising class of compounds will be invaluable to the scientific community and will accelerate the development of new and effective medicines.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Phthalazine-1,4-diamine
This document provides a detailed, procedural guide for the safe handling and disposal of Phthalazine-1,4-diamine (CAS No: 17987-70-1), a compound frequently utilized in pharmaceutical research and drug development. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental integrity. The procedures outlined below are grounded in established safety data and best practices for chemical waste management.
Core Principle: Hazard-Aware Disposal
Effective disposal begins with a comprehensive understanding of the compound's inherent risks. Phthalazine-1,4-diamine is an aromatic amine derivative that presents multiple health hazards.[1] Treating this substance as hazardous waste is the foundational step for all subsequent handling and disposal procedures.[2]
Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks associated with Phthalazine-1,4-diamine.[1] This data dictates the minimum safety precautions required.
| Hazard Class | GHS Code | Description | Pictogram |
| Acute Toxicity, Oral | H301 / H302 | Toxic or Harmful if swallowed.[1][3] | 💀 |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[3] | ❗ |
| Skin Irritation | H315 | Causes skin irritation.[1][3] | ❗ |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] | ❗ |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[3] | ❗ |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][3] | ❗ |
This table summarizes the primary, immediate hazards. Note that the parent compound, Phthalazine, is suspected of causing genetic defects, warranting additional caution.[4][5]
Pre-Disposal Safety Protocol: Controls and PPE
Before any waste handling begins, the appropriate protective measures must be in place. The causality is clear: to prevent exposure via inhalation, ingestion, or dermal contact, a multi-layered safety approach is mandatory.
Engineering Controls
All handling of Phthalazine-1,4-diamine, including preparation for disposal, must be conducted within a certified chemical fume hood.[2] This is the primary engineering control to mitigate the risk of inhaling the powdered compound, which can cause respiratory irritation.[1] A readily accessible eyewash station and safety shower are also required.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Phthalazine-1,4-diamine waste.[2][6]
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.[2]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against eye irritation from dust or splashes.[2]
-
Body Protection: A laboratory coat must be worn to protect the skin and clothing.[2][6]
Caption: Workflow for the safe disposal of Phthalazine-1,4-diamine.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of Phthalazine-1,4-diamine waste.
Step 1: Waste Identification and Segregation
Immediately classify all Phthalazine-1,4-diamine residues and contaminated materials as hazardous chemical waste.[2] It is critical to segregate this amine waste from other waste streams, particularly acids and oxidizing agents, to prevent potentially hazardous reactions.[6]
Step 2: Waste Containerization and Labeling
-
Container Selection: Use a designated hazardous waste container made of a material compatible with aromatic amines.[6] The container must be in good condition and have a tightly sealing lid.
-
Labeling: The waste container must be labeled clearly and accurately before any waste is added.[2] The label must include:
Step 3: Temporary Storage
Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[2] This area should be cool, well-ventilated, and away from direct sunlight or heat sources.[6]
Step 4: Final Disposal
Do not attempt to neutralize or dispose of this chemical through standard laboratory drains or as regular trash.[6] The final disposal must be handled by professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance and arrange for the collection of the hazardous waste.
-
If your institution does not have an EHS department, you must contact a licensed hazardous waste disposal company to manage the collection and disposal, which is typically done via high-temperature incineration.[6][7]
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Phthalazine-1,4-diamine
For researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. Phthalazine-1,4-diamine, a key building block in medicinal chemistry, requires meticulous attention to safety protocols due to its inherent hazardous properties. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research. We will move beyond a simple checklist to a risk-based approach, empowering you to make informed decisions for a safe and efficient laboratory environment.
Understanding the Risks: Hazard Profile of Phthalazine-1,4-diamine
Before any handling, a thorough understanding of the compound's hazard profile is essential. Phthalazine-1,4-diamine is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity (Oral): Toxic if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
These classifications necessitate a comprehensive PPE strategy to prevent exposure through all potential routes: inhalation, ingestion, and skin/eye contact. Aromatic amines, as a class, can also be readily absorbed through the skin, and some have been shown to have long-term health effects, reinforcing the need for stringent protective measures.[2]
Core Principles of Protection: A Multi-Layered Approach
Effective protection against Phthalazine-1,4-diamine relies on a multi-layered strategy that combines engineering controls, administrative controls, and personal protective equipment. PPE should be considered the last line of defense, used in conjunction with a well-designed experimental setup.
Engineering Controls: Your First Line of Defense
-
Ventilated Enclosures: All handling of solid Phthalazine-1,4-diamine, especially weighing and transfers, should be conducted in a certified chemical fume hood or a ventilated balance enclosure (VBE).[3][4] These enclosures are designed to contain airborne particles and prevent inhalation exposure. For highly potent compounds, a glovebox or isolator provides the highest level of containment.[5][6]
-
Localized Exhaust Ventilation: For procedures where a full enclosure is not feasible, localized exhaust ventilation (e.g., a snorkel) should be positioned as close as possible to the source of potential dust generation.
Administrative Controls: Safe Work Practices
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for handling Phthalazine-1,4-diamine are crucial. These should cover every step from receiving and storage to use and disposal.
-
Training: All personnel handling the compound must be thoroughly trained on its hazards, the proper use of PPE, and emergency procedures.
-
Restricted Access: Designate specific areas for handling potent compounds and restrict access to authorized personnel only.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be tailored to the specific task being performed. The following table outlines the recommended PPE for various laboratory operations involving Phthalazine-1,4-diamine.
| Laboratory Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport within the Lab | Safety glasses with side shields | Chemical-resistant gloves (e.g., Butyl, double-gloved with nitrile) | Fully-buttoned lab coat | Not generally required if containers are sealed |
| Weighing and Aliquoting (in a ventilated enclosure) | Chemical splash goggles and face shield | Double-gloving with chemical-resistant outer gloves (e.g., Butyl) over inner nitrile gloves | Disposable lab coat over a standard lab coat | A NIOSH-approved respirator (e.g., N95) is recommended even within an enclosure |
| Solution Preparation | Chemical splash goggles and face shield | Double-gloving with chemical-resistant outer gloves (e.g., Butyl) | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with organic vapor cartridges if not in a fume hood |
| Conducting Reactions | Chemical splash goggles and face shield | Double-gloving with chemical-resistant outer gloves (e.g., Butyl) | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with organic vapor cartridges if not in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl) | Chemical-resistant suit or coveralls | NIOSH-approved respirator with appropriate cartridges |
In-Depth Look at PPE Selection:
Eye and Face Protection:
-
Safety Glasses with Side Shields: Provide minimum protection against flying particles.
-
Chemical Splash Goggles: Essential for any task with a risk of splashes. They form a seal around the eyes, offering superior protection compared to safety glasses.
-
Face Shield: Should be worn in conjunction with goggles during activities with a high splash potential, such as preparing solutions or cleaning up spills.
Hand Protection:
The choice of glove material is critical when handling aromatic amines. Standard nitrile gloves may offer poor resistance.[4]
-
Recommended Glove Materials:
-
Double Gloving: A common and highly recommended practice. An inner nitrile glove provides a base layer of protection, while a more robust, chemical-resistant outer glove (like butyl) provides the primary barrier. This also allows for the safe removal of the outer glove if it becomes contaminated.
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected, and always after finishing a task.
Body Protection:
-
Lab Coat: A clean, fully-buttoned lab coat is the minimum requirement.
-
Disposable Lab Coat: For tasks with a higher risk of contamination, such as weighing, a disposable lab coat worn over the primary lab coat adds an extra layer of protection and simplifies decontamination.
-
Chemical-Resistant Apron: Provides an additional barrier against splashes when preparing solutions or performing reactions.
-
Full-body Protection: In the case of a large spill or emergency, a chemical-resistant suit or coveralls will be necessary.
Respiratory Protection:
Due to the risk of respiratory irritation from airborne particles, respiratory protection is a key consideration.
-
N95 Respirator: For weighing and handling the solid compound within a ventilated enclosure, an N95 respirator provides a good level of protection against particulates.
-
Air-Purifying Respirator (APR) with Organic Vapor Cartridges: When handling solutions outside of a fume hood or during a spill, an APR with the appropriate cartridges is necessary to protect against both particulates and vapors.
-
Fit Testing: A crucial and often overlooked step. A respirator is only effective if it forms a proper seal with the user's face. Annual fit testing is essential for all users of tight-fitting respirators.
Procedural Guidance: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is as much about its correct use as it is about its selection.
PPE Selection and Donning Workflow
Caption: PPE Selection and Donning Workflow.
Step-by-Step Doffing (Removal) Procedure:
The order of PPE removal is critical to prevent self-contamination.
-
Outer Gloves: The most contaminated item should be removed first. Peel off the outer gloves without touching the outside with your bare hands.
-
Face Shield/Goggles: Remove by handling the straps from behind your head.
-
Lab Coat/Apron: Unbutton and peel off, turning it inside out as you remove it.
-
Respirator: Remove by the straps, without touching the front of the mask.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outside surface.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan: Managing Contaminated Materials
All disposable PPE and materials that have come into contact with Phthalazine-1,4-diamine must be treated as hazardous waste.
-
Waste Segregation: Establish a dedicated, clearly labeled hazardous waste container in the immediate work area.
-
Containerization: Contaminated items should be placed in a sealed, leak-proof container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name, "Phthalazine-1,4-diamine."
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][8] Aromatic amine waste is often incinerated.[9]
Emergency Preparedness: Spill and Exposure Response
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or you are unsure how to handle it, evacuate the area and contact your EHS office.
-
Cleanup (for trained personnel with minor spills):
-
Don the appropriate PPE for spill cleanup.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.[10] Hold eyelids open and seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research with Phthalazine-1,4-diamine, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of scientific integrity.
References
-
Effective and Efficient Weighing of Potent Compounds. Pharmaceutical Technology. Available at: [Link]
-
Webinar: Safe Weighing of Potent and Hazardous Substances. Mettler Toledo. Available at: [Link]
-
Phthalazine-1,4-diamine | C8H8N4 | CID 312341. PubChem. Available at: [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. Available at: [Link]
-
Containment Suite for Analytical Compound Testing. Flow Sciences, Inc. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector Corporation. Available at: [Link]
-
Assessing Potent Compound Safety Capabilities at CMOs. Contract Pharma. Available at: [Link]
-
SDS 2001 - Aromatic Amine DECONtamination Solution. SKC Inc. Available at: [Link]
-
Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]
-
Disposing Amine Waste. Technology Catalogue. Available at: [Link]
-
Experiment 13 – Properties of Amines and Amides. Moorpark College. Available at: [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. purdue.edu [purdue.edu]
- 3. uline.ca [uline.ca]
- 4. gloves.com [gloves.com]
- 5. safeopedia.com [safeopedia.com]
- 6. jk-sci.com [jk-sci.com]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. phthalazine-1,4-diamine-17987-70-1 - Thoreauchem [thoreauchem.com]
- 9. phthalazine-1,4-diamine – Ascendex Scientific, LLC [ascendexllc.com]
- 10. glovesbyweb.com [glovesbyweb.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
